Fungisterol

Catalog No.
S631636
CAS No.
516-78-9
M.F
C28H48O
M. Wt
400.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fungisterol

CAS Number

516-78-9

Product Name

Fungisterol

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

InChI

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18-22,24-26,29H,7-9,11-17H2,1-6H3/t19-,20+,21-,22-,24+,25-,26-,27-,28+/m0/s1

InChI Key

PUGBZUWUTZUUCP-ZRKHGVCBSA-N

SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

The exact mass of the compound Fungisterol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Insecticidal Activity and Key Experiments

Author: Smolecule Technical Support Team. Date: February 2026

Recent research on Commiphora africana resin, traditionally used for bedbug control, isolated fungisterol and other sterols. The following experimental details outline how its insecticidal potency was evaluated [1] [2].

Experimental Protocol for Bioassay

The following methodology details the procedures used to assess this compound's repellency and toxicity against bedbugs (Cimex lectularius Linnaeus) [1] [2].

1. Compound Isolation

  • Extraction: Dried Commiphora africana resin was extracted with dichloromethane for 72 hours. The solvent was then removed using a rotary evaporator to obtain a crude extract [1] [2].
  • Separation & Purification: The crude extract was separated using column chromatography packed with silica gel. The column was eluted with a gradient of hexane and ethyl acetate. Fractions were collected, monitored by Thin Layer Chromatography (TLC), and those with similar profiles were pooled and further purified using a smaller Sephadex LH-20 column [1] [2].
  • Identification & Characterization: Isolated pure compounds were characterized using Fourier Transform Infra-red (FTIR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy ((^1)H and (^{13})C) [1] [2].

2. Repellency Bioassay

  • Method: The filter paper method was used. One half of a Whatman filter paper was treated with 2 mL of the test compound (this compound) dissolved in acetone, while the other half was treated with acetone alone (control) [1] [2].
  • Procedure: Ten bedbugs were placed along the line dividing the two halves. The distribution of bedbugs on the treated and untreated sides was recorded [1] [2].
  • Data Analysis: Percentage repellency was calculated using the formula: (C - T) / (C + T) * 100, where C is the number of bedbugs in the control (untreated) half and T is the number in the treated half [1] [2].

3. Toxicity (Mortality) Bioassay

  • Method: Circular filter papers were treated by spraying 2 mL of this compound at varying concentrations (e.g., 0.25% to 1.4% v/v in acetone). The papers were air-dried and placed in Petri dishes [1] [2].
  • Procedure: Ten bedbugs were introduced into each dish. Assays were conducted in triplicate under controlled laboratory conditions ( 28 ± 2°C and 75 ± 2% RH) [1] [2].
  • Data Analysis: Mortality was recorded after 24, 48, and 72 hours. The data was subjected to dose-response analysis to determine the lethal concentration (LC₅₀) required to kill 50% of the population [1] [2].

G Start Start: C. africana Resin A Solvent Extraction (Dichloromethane) Start->A B Column Chromatography (Silica Gel, Solvent Gradient) A->B C Fraction Collection & TLC Monitoring B->C D Further Purification (Sephadex LH-20 Column) C->D E Compound Identification (FTIR, GC-MS, NMR) D->E F Bioassays E->F G Repellency Test (Filter Paper Method) F->G H Toxicity Test (Dose-Response on Filter Paper) F->H I Data Analysis (% Repellency, LC₅₀) G->I H->I

Experimental workflow for isolating this compound and evaluating its bioactivity against bedbugs [1] [2].

Key Quantitative Findings

The experimental results demonstrated this compound's significant bioactivity, which was comparable to a synthetic insecticide.

Bioassay Type Key Result Experimental Conditions
Repellency 75% repellency [1] [2] Not significantly different (p > 0.05) from the positive control, Neocidol (74%), after one hour of exposure [1] [2].
Toxicity LC₅₀ = 25.73 mg/L [1] [2] Measured after 24 hours of exposure on bedbugs [1] [2].

Relevance to Fungal Biology and Antifungal Research

Beyond its insecticidal properties, this compound is significant in fungal physiology and is studied in contexts like invasive fungal infections and antifungal drug resistance.

  • Role in Fungal Physiology: this compound (ergost-Δ7-enol) is a common membrane sterol found in various fungi, including Aspergillus niger and rust fungi. In some species, it can be the most abundant sterol [3]. It is also a known sterol component of Pneumocystis carinii, an opportunistic fungal pathogen that causes pneumonia in immunocompromised individuals [4].
  • Connection to Signaling Pathways: Fungal cells maintain sterol homeostasis through sophisticated regulatory networks. While not directly a signaling molecule, this compound is part of the broader ergosterol biosynthesis pathway. Research shows that disruptions in this pathway at specific steps can activate distinct transcription factors, leading to the targeted upregulation of certain sterol biosynthesis genes (e.g., erg11, erg24) to counteract the perturbation [5]. This targeted regulation is a key mechanism for fungal adaptation and stress tolerance.

G Perturbation Perturbation in Ergosterol Pathway TF_Activation Activation of Specific TFs Perturbation->TF_Activation Gene_Upregulation Targeted Gene Upregulation TF_Activation->Gene_Upregulation Homeostasis Sterol Homeostasis Gene_Upregulation->Homeostasis

Simplified model of targeted gene regulation in response to sterol biosynthesis disruption [5].

Research Significance and Future Directions

The identification of this compound as a potent natural insecticide offers a promising lead for developing eco-friendly pest control agents, potentially helping to manage insecticide-resistant bedbug populations [1] [2]. In antifungal drug development, understanding sterol profiles and biosynthesis regulation in pathogens like Pneumocystis provides crucial insights for identifying new therapeutic targets [5] [4].

Future research may focus on:

  • Mechanism of Action: Further elucidating the precise molecular mechanism by which this compound exerts its insecticidal toxicity and repellency.
  • Synergistic Blends: Investigating formulations that combine this compound with other bioactive compounds to enhance efficacy, as initial studies showed blending did not synergize effects [1] [2].
  • Broader Efficacy: Testing the compound's activity against other arthropod pests and its potential antifungal properties.

References

Fungisterol: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Fungisterol is a bio-active sterol found in certain fungi [1]. Its structure is defined by the IUPAC name 5α-Ergost-7-en-3β-ol [1]. Structurally, it is part of the ergostane-type sterol family, characterized by 28 carbon atoms (C28H48O) and a molar mass of 400.691 g·mol⁻¹ [1].

The table below summarizes its core chemical identity:

Property Description
IUPAC Name 5α-Ergost-7-en-3β-ol [1]
Chemical Formula C28H48O [1]
Molar Mass 400.691 g·mol⁻¹ [1]
Type Bio-active sterol (Ergostane-type) [1]
Source Produced by certain fungi [2]

Context within Fungal Sterol Biosynthesis

This compound is an intermediate in the complex biosynthetic pathway of the primary fungal sterol, ergosterol [3] [4]. This pathway is a key target for azole and polyene antifungal drugs [3]. The following diagram outlines the general ergosterol pathway in fungi, showing where this compound and its immediate precursor, episterol, are positioned.

fungisterol_pathway Lanosterol Lanosterol C4 Demethylation & Other Steps C4 Demethylation & Other Steps Lanosterol->C4 Demethylation & Other Steps Episterol Episterol C4 Demethylation & Other Steps->Episterol This compound This compound Episterol->this compound C5(6) Desaturation Downstream Conversions Downstream Conversions This compound->Downstream Conversions Ergosterol Ergosterol Downstream Conversions->Ergosterol

Simplified pathway showing this compound's role in ergosterol synthesis.

In the model yeast Saccharomyces cerevisiae, this compound is derived from its precursor, episterol [4]. The conversion involves a desaturation step at the C5(6) position. It is important to note that the specific enzymes and genes (e.g., ERG3, ERG6) involved in the steps immediately before and after this compound can vary significantly between fungal species like S. cerevisiae and the pathogen Aspergillus fumigatus [3].

Research Context and Suggested Next Steps

  • Consult Specialized Scientific Databases: Direct queries on platforms like PubMed, Google Scholar, or SciFinder using specific search terms such as "this compound biosynthesis," "this compound NMR," "this compound quantification," or "this compound drug target" will yield primary research articles.
  • Investigate Broader Pathway Reviews: Literature reviewing the ergosterol biosynthesis pathway (e.g., "Regulation of Sterol Biosynthesis in Aspergillus fumigatus" [3]) often contains detailed information on intermediates, including this compound, along with discussions of regulatory mechanisms that are relevant for drug discovery.
  • Focus on Pathogenic Fungi: For therapeutic development, target your search on human pathogens like Aspergillus fumigatus and Candida albicans, where sterol biosynthesis is a well-validated antifungal target [3].

References

Chemical Identity and Natural Sources

Author: Smolecule Technical Support Team. Date: February 2026

Fungisterol (C₂₈H₄₈O) is a steroid alcohol with a molar mass of 400.691 g·mol⁻¹ [1]. Its IUPAC name is 5α-Ergost-7-en-3β-ol [1].

  • Natural Sources: It has been identified in:
    • Fungi, such as mutant strains of the yeast Saccharomyces cerevisiae [2].
    • Plants, notably the resin of Commiphora africana [3].

Documented Biological Activities and Quantitative Data

Current research highlights two primary areas of bioactivity for this compound.

Insecticidal and Repellent Activity

A 2023 study isolated this compound from Commiphora africana resin and evaluated its activity against bedbugs (Cimex lectularius Linnaeus) [3]. The table below summarizes the key quantitative findings:

Bioassay Type Key Quantitative Result Experimental Context
Repellency 75% repellency after >1 hour exposure Not significantly different from positive control (Neocidol, 74%) [3].
Toxicity (Mortality) LC₅₀ = 25.73 mg/L Lethal Concentration 50 determined after 24 hours of exposure [3].

This study identified this compound as the most potent repellent and toxic compound among the five isolated from the resin, demonstrating its potential as a natural insecticidal agent [3].

Potential Antiviral Application

In a 2023 computational drug discovery study, this compound was among twelve natural compounds screened against West Nile virus proteins [4]. The study reported:

  • A binding affinity of -7.4 kcal/mol for the West Nile virus methyltransferase (PDB ID: 2OY0), indicating a favorable and stable interaction [4].

This in silico data suggests this compound could be a candidate for further investigation in antiviral drug development, though it requires experimental validation [4].

Experimental Protocols from Research

Protocol 1: Isolation and Purification from Plant Resin [3]

The following workflow outlines the process for isolating this compound:

Start Start: Dried Commiphora africana resin Step1 Solvent Extraction Start->Step1 Step2 Filtration Step1->Step2 Step3 Concentration (Rotary Evaporator) Step2->Step3 Step4 Column Chromatography (Silica Gel) Step3->Step4 Step5 Fraction Collection (based on TLC profile) Step4->Step5 Step6 Further Purification (Sephadex LH-20) Step5->Step6 Step7 Purity Assessment (GC-MS, TLC) Step6->Step7 End Pure this compound Step7->End

Key Techniques:

  • Extraction: 1 kg of dried resin was extracted with 4L of dichloromethane for 72 hours [3].
  • Chromatography: The crude extract was separated using a silica gel column with a hexane to ethyl acetate gradient. Further purification used Sephadex LH-20 [3].
  • Compound Identification: The purified compound was characterized using Fourier-Transform Infrared Spectroscopy (FTIR), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) (both ¹H and ¹³C) [3].
Protocol 2: Bioactivity Testing (Insecticidal & Repellent) [3]

Repellency Assay:

  • Method: Filter paper bioassay (Araujo et al., 2009).
  • Procedure: One half of a filter paper is treated with the compound dissolved in acetone; the other half is a solvent control. Ten bedbugs are placed on the line dividing the two halves.
  • Data Collection: The number of bugs in each half is recorded after 0.5, 1, 2, 6, and 24 hours.
  • Calculation: Percentage repellency = [(C - T) / (C + T)] * 100, where C is the number in the control half and T is the number in the treated half [3].

Toxicity (Mortality) Assay:

  • Method: Circular filter papers are treated with 2 mL of the compound at various concentrations (e.g., 0.25% to 1.4% v/v).
  • Procedure: After drying, ten bedbugs are introduced into the petri dish.
  • Data Collection: Mortality counts are taken after 24, 48, and 72 hours.
  • Analysis: LC₅₀ (Lethal Concentration 50) is determined using dose-response analysis [3].

Future Research and Development Potential

The existing data positions this compound as a promising compound for further development:

  • As a Biopesticide: Its high repellency and toxicity against bedbugs support its potential as an eco-friendly insecticide [3]. Future work should focus on formulation, field trials, and safety profiling.
  • In Drug Discovery: The in silico evidence of binding to a viral protein justifies further investigation into its antiviral mechanisms and efficacy in cellular and animal models [4] [5]. Research could explore its activity against other viruses or in different therapeutic areas.

References

Chemical and Biological Profile of Fungisterol

Author: Smolecule Technical Support Team. Date: February 2026

Fungisterol is a bio-active sterol produced by certain fungi [1]. The table below summarizes its core chemical characteristics.

Property Description
IUPAC Name (1R,3aR,5aS,7S,9aS,9bR,11aR)-1-[(2R,5S)-5,6-Dimethylheptan-2-yl]-9a,11a-dimethyl-2,3,3a,5,5a,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol [1]
Systematic IUPAC Name 5α-Ergost-7-en-3β-ol [1]
Chemical Formula C28H48O [1]
Molar Mass 400.691 g·mol⁻¹ [1]
Classification Sterol (a hydroxylated steroid) [2] [3]

The following diagram illustrates the molecular structure of this compound, which is based on the characteristic tetracyclic cyclopenta[α]phenanthrene ring system common to all sterols [3].

This compound Compound Compound RingSystem RingSystem Compound->RingSystem Consists Of HydroxylGroup Hydroxyl (-OH) Group (on Ring A) Compound->HydroxylGroup Cyclopenta[a]phenanthrene Cyclopenta[a]phenanthrene RingSystem->Cyclopenta[a]phenanthrene 3 Cyclohexane rings (A,B,C) 3 Cyclohexane rings (A,B,C) Cyclopenta[a]phenanthrene->3 Cyclohexane rings (A,B,C) 1 Cyclopentane ring (D) 1 Cyclopentane ring (D) Cyclopenta[a]phenanthrene->1 Cyclopentane ring (D) Function1 Function1 3 Cyclohexane rings (A,B,C)->Function1 Influences Function2 Function2 1 Cyclopentane ring (D)->Function2 Defines Membrane Planarity & Side-chain Orientation Membrane Planarity & Side-chain Orientation Function1->Membrane Planarity & Side-chain Orientation Sterol Specificity & Interactions Sterol Specificity & Interactions Function2->Sterol Specificity & Interactions Function3 Function3 HydroxylGroup->Function3 Enables H-bonding\nMembrane Integration H-bonding Membrane Integration Function3->H-bonding\nMembrane Integration

Structural framework of this compound showing the core sterol rings and key functional group. [3]

Context Within Fungal Sterol Biosynthesis

This compound is part of a complex metabolic network in fungi. While the search results do not provide a definitive pathway for this compound itself, they offer extensive detail on the well-established ergosterol biosynthesis pathway in Aspergillus oryzae, a model filamentous fungus [2].

  • Pathway Complexity: The ergosterol biosynthesis pathway in A. oryzae is more complex than in S. cerevisiae, involving 25 reactions catalyzed by 49 enzymes [2].
  • Subcellular Localization: The biosynthesis is compartmentalized. Key enzymes are localized in different organelles [2]:
    • Cytoplasm, Mitochondria, Peroxisomes: Enzymes for mevalonate and farnesyl pyrophosphate biosynthesis.
    • Endoplasmic Reticulum & Lipid Droplets: Several enzymes for the final steps of ergosterol biosynthesis.
  • Metabolic Engineering Potential: Overexpression (OE) of specific genes (e.g., AoHmgB, AoErg26B) can significantly alter the levels of both ergosterol and fatty acids, indicating a closely regulated metabolic network and the potential for strain optimization [2].

The diagram below maps the key stages and locations of sterol biosynthesis in fungi, based on the research into the related ergosterol pathway [2].

fungal_sterol_pathway AcetylCOA Acetyl-CoA Mevalonate Mevalonate AcetylCOA->Mevalonate Biosynthesis FarnesylPP Farnesyl-PP Mevalonate->FarnesylPP Biosynthesis Squalene Squalene FarnesylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol FinalSterols Ergosterol / this compound Lanosterol->FinalSterols Multiple Steps Location1 Cytoplasm Peroxisomes Mitochondria Location2 Endoplasmic Reticulum Lipid Droplets

Compartmentalization of the fungal sterol biosynthesis pathway, highlighting key intermediates and their primary organelle locations. [2]

Comparative Sterol Sources and Limitations

From an industrial perspective, fungal sterols like ergosterol are valued as renewable alternatives to animal and plant sources [3] [4]. The table below compares sterol content across potential biological sources, providing context for fungal production.

Source Category Specific Source Typical Sterol Content (% by weight) Key Sterols
Animal Tissue Brain Tissue 2 - 3% [4] Cholesterol [3]
Egg Yolk 1.0 - 1.6% [4] Cholesterol [3]
Plant Sources Cereal Grains 0.8 - 3% [4] Phytosterols [3]
Vegetable Oils 0.1 - 0.5% [4] Phytosterols [3]
Fungal Sources Baker's Yeast 0.1 - 2% [4] Ergosterol [4]
Mushrooms 0.2 - 0.8% [4] Ergosterol [4]
Microalgae General 0.5 - 3% [4] Diverse Phytosterols [3]
Pavlova lutheri Up to 5% [4] Diverse Phytosterols [3]

Key Challenges for Fungal Sterols: While more sustainable than animal sources, fungal production faces hurdles including low sterol concentration, labor-intensive extraction, and the need for sterile fermentation conditions [3] [4].

Research Gaps and Future Directions

The search results highlight a significant lack of focused research on this compound compared to its counterpart, Ergosterol. For your work as a researcher, this points to several promising and underexplored areas:

  • Elucidate the Specific Pathway: Determine this compound's exact role in the fungal sterol biosynthesis network. Is it an intermediate, an end-product, or a secondary metabolite in different species?
  • Establish Bioactivity and Targets: Investigate its purported "bio-active" properties [1]. What are the specific molecular targets and mechanisms of action? This is crucial for its potential in drug development.
  • Develop Analytical and Experimental Protocols: The current search results do not provide detailed methodologies for studying this compound. Future work would need to establish optimized protocols for its extraction, purification, and quantification from fungal biomass, likely adapting methods used for ergosterol [2].

How to Proceed with Your Research

Given the identified information gaps, I suggest you:

  • Use specialized databases like SciFinder-n, Reaxys, or PubMed to perform a more targeted search for primary literature on this compound.
  • Focus on ergosterol research as a methodological foundation, as the pathways and experimental techniques are well-established and likely overlapping [2].
  • Explore genetic and metabolic engineering strategies used to enhance ergosterol yield in fungi, as these could be applied to this compound production [2] [3].

References

Natural Sources & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Fungisterol is not the primary sterol in fungi but is present as a minor component or a biosynthetic intermediate.

Source Context / Abundance Key Details
Button Mushroom (Agaricus bisporus) Minor constituent; comprises part of the ~10% of total sterols not accounted for by ergosterol [1] Found in fresh, dried, and pickled products; content decreases with preservation [1].
Yeast (Saccharomyces cerevisiae) Intermediate in the ergosterol biosynthesis pathway [2] [3] Accumulates in mutant strains; part of the pathway that converts episterol to ergosterol [2] [3].
Other Fungi Membrane component in some fungi [4] Used by some basidiomycetes (e.g., Puccinia graminis) as a major membrane sterol instead of ergosterol [4].

Analytical Protocol for Mushroom Sterols

Here is a detailed methodology for analyzing sterols (including this compound) in mushroom samples, based on a published study using Gas Chromatography-Mass Spectrometry (GC-MS) [1]. This protocol can be adapted for other biological matrices.

Step Procedure Description Critical Parameters & Notes
1. Sample Preparation Lyophilize pooled mushroom samples, then homogenize into a fine powder using a laboratory mill [1]. Use of liquid nitrogen for immersion prior to lyophilization helps preserve labile compounds.
2. Lipid Extraction Perform ultrasonic-assisted extraction on ~200 mg of powder with n-hexane (3 × 6 mL). Combine and concentrate the hexane extracts using a rotary evaporator [1]. n-Hexane is used for its ability to extract non-polar lipids effectively.
3. Sample Fractionation Fractionate the concentrated lipid extract using Solid-Phase Extraction (SPE) on silica gel to isolate the free sterol fraction [1]. This step is crucial for separating sterols from other lipids like phospholipids and triglycerides, reducing instrumental interference.
4. Derivatization Derivative the purified sterol fraction using N,O-Bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Use pyridine as a solvent [1]. Derivatization replaces active hydrogens (e.g., in -OH groups) with trimethylsilyl groups, enhancing volatility and thermal stability for GC analysis.

| 5. GC-MS Analysis | Column: Standard non-polar or mid-polar capillary GC column. Internal Standards: Use 5α-cholestane and/or cholesterol. Quantification: Perform via external calibration with authentic standards [1]. | Comparison of mass spectra and retention times with pure chemical standards is necessary for definitive identification and accurate quantification. |

Biosynthesis and Functional Context

To understand its role, this compound must be placed in the context of fungal sterol biosynthesis. The following diagram illustrates the simplified pathway from the central intermediate, episterol, toward ergosterol, highlighting the position of this compound.

G Episterol Episterol Ergosta Ergosta Episterol->Ergosta  C-5 desaturation (ERG3) This compound This compound Ergosterol Ergosterol This compound->Ergosterol  C-8 isomerization & C-5, C-22, C-24(28) modifications (ERG2, ERG5, ERG4) Ergosta->this compound  C-7 saturation (Unknown Enzyme)

Simplified pathway from episterol to ergosterol, showing this compound's role.

The primary function of sterols like this compound and ergosterol in fungi is structural. They are essential components of the plasma membrane, where they regulate membrane fluidity, permeability, and the functionality of membrane-bound proteins [2] [5] [4]. This role makes the ergosterol pathway a prime target for antifungal drugs.

Research Significance & Therapeutic Potential

The broader ergosterol biosynthesis pathway is a validated target for antifungal therapy. While this compound itself is not a direct target, understanding its biosynthesis and function is critical.

  • Existing Antifungal Target: The azole class of antifungal drugs (e.g., fluconazole, ketoconazole) targets a key enzyme (Cyp51/Erg11) earlier in the ergosterol pathway. Inhibiting this enzyme disrupts the entire pathway, causing the accumulation of toxic methylated sterols and depleting ergosterol, which is fatal to the fungal cell [2] [4].
  • Basis for Selective Toxicity: The presence of ergosterol in fungal membranes versus cholesterol in human membranes provides a basis for selective drug action. This difference allows drugs like polyenes (which bind to ergosterol) and azoles to target the fungus with minimal host toxicity [2] [4].
  • Potential for New Discoveries: Research into the regulation of sterol biosynthesis, including transcription factors like SREBP and signaling networks, presents opportunities to develop new therapeutic strategies, especially in the face of rising azole resistance [2].

References

Comprehensive Technical Guide: Fungisterol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Natural Occurrence

Fungisterol (ergost-Δ7-en-3β-ol) is a bioactive sterol produced by various fungal species [1] [2]. Its structure is characterized by a 5α-ergostane skeleton with a double bond at the 7-8 position and a hydroxyl group at the 3β position [1].

Core Chemical and Physical Properties

The table below summarizes the fundamental chemical and physical properties of this compound:

Property Description / Value
IUPAC Name 5α-Ergost-7-en-3β-ol [1]
Systematic IUPAC Name (1R,3aR,5aS,7S,9aS,9bR,11aR)-1-[(2R,5S)-5,6-Dimethylheptan-2-yl]-9a,11a-dimethyl-2,3,3a,5,5a,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol [1]
Molecular Formula C₂₈H₄₈O [1]
Molar Mass 400.691 g·mol⁻¹ [1]
Chemical Structure A steroid structure with a hydroxyl group at the 3β position and a double bond between carbons 7 and 8 [1].
Natural Distribution in Fungi

This compound is widely distributed across various fungal taxa, particularly in spores, and its abundance varies significantly between species.

Fungal Species / Group Reported Occurrence of this compound
General Fungal Spores Common component of the 4-desmethyl sterol fraction; can be the most abundant sterol in some species [3].
Lindering pennispora Detected in spores [3].
Spicaria elegans Detected in spores [3].
Penicillium claviforme Detected in spores [3].
Aspergillus niger Detected in spores [3].
Ustilago nuda Detected in spores [3].
Ustilago maydis Detected in teliospores [3].
_Puccinia graminis & P. striiformis_ Found in uredospores [3].
_Saccharomyces cerevisiae (mutant strains)_ Produced along with episterol [2].

Bioactivity and Experimental Data

Recent research has identified promising insecticidal properties in this compound, positioning it as a potential natural agent for pest control.

Insecticidal Bioactivity of this compound

A 2024 study isolated this compound from the resin of Commiphora africana and evaluated its efficacy against bed bugs (Cimex lectularius L.) [4]. The experimental workflow and key findings are summarized below.

workflow Start Collection of C. africana resin A Dichloromethane (DCM) Extraction Start->A B Column Chromatography Separation & Purification A->B C Compound Identification (GC-MS, FTIR, NMR) B->C D Bioassay Tests C->D E Data Analysis D->E

Experimental workflow for isolation and bioactivity testing of this compound [4].

2.1.1 Key Quantitative Bioassay Results

The following table presents the core quantitative findings from the bed bug bioassays, demonstrating this compound's potent repellent and toxic effects.

Bioassay Type Key Metric Result for this compound Positive Control (Neocidol) Experimental Details

| Repellency [4] | Percentage Repellency | 75% | 74% | - Method: Filter paper bioassay.

  • Observation Time: >1 hour post-exposure.
  • Result Note: No significant difference (p > 0.05) from the positive control. | | Toxicity (Mortality) [4] | LC₅₀ (Lethal Concentration) | 25.73 mg/L | Not specified in excerpts | - Method: Filter papers treated with compound at varying concentrations.
  • Observation Time: 24 hours post-exposure. |
Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, the detailed methodologies are outlined below.

2.2.1 Protocol 1: Compound Isolation from Commiphora africana [4]
  • Extraction: Extract 1 kg of dried C. africana resin with 4 liters of dichloromethane (DCM) for 72 hours. Filter the mixture sequentially through muslin cloth (pore size 0.7 mm) and Whatman No. 1 filter paper.
  • Concentration: Remove the solvent from the filtrate in vacuo using a rotary evaporator to obtain the crude DCM extract.
  • Column Chromatography:
    • Pack a chromatography column (100 cm x 6 cm ID) with Kieselgel silica gel 60G (70-230 mesh).
    • Load 100 g of the crude extract onto the column.
    • Elute the compounds using a hexane and ethyl acetate gradient system (0% to 100% ethyl acetate in hexane).
  • Fraction Pooling & Purification: Analyze collected fractions by Thin Layer Chromatography (TLC). Pool fractions with similar TLC profiles. Further purify the pooled fractions using a smaller Sephadex LH-20 column to obtain pure compounds.
2.2.2 Protocol 2: Identification and Characterization of this compound [4]
  • Purity Check: Confirm the purity of isolated compounds using TLC and Gas Chromatography (GC). A single sharp peak in GC indicates a pure compound.
  • Structural Elucidation:
    • Fourier Transform Infra-red (FTIR): Prepare a pellet from a mixture of the sample and KBr (1:100). Analyze the pellet and record the absorbance spectrum.
    • Gas Chromatography-Mass Spectrometry (GC-MS): Use an ultra-pure helium carrier gas and a BPX5 column (30 m x 0.25 mm ID x 0.25 µm film thickness). Employ a temperature program: 50°C (1 min), then ramp at 5°C/min to 250°C (hold for 9 min).
    • Nuclear Magnetic Resonance (NMR): Dissolve the sample in deuterated chloroform (CDCl₃) using Trimethylsilane (TMS) as an internal standard. Acquire both ¹H-NMR and ¹³C-NMR spectra on a high-frequency NMR spectrometer (e.g., 600 MHz).
2.2.3 Protocol 3: Repellency Bioassay Against Bed Bugs [4]
  • Treatment: Treat one half of a Whatman filter paper with 2 mL of the test compound (e.g., this compound) dissolved in acetone. Treat the other half with 2 mL of acetone alone as a control.
  • Insect Introduction: Place ten bed bugs in a line along the middle of the filter paper, separating the treated and untreated halves.
  • Data Collection & Analysis: Record the number of bed bugs on the treated (T) and untreated (C) halves after five minutes. Calculate the percentage repellency (PR) using the formula: PR = [(C - T) / (C + T)] * 100.
  • Controls & Replication: Include a positive control (e.g., Neocidol) and a solvent control. Perform all assays in triplicate.
2.2.4 Protocol 4: Toxicity (Mortality) Bioassay Against Bed Bugs [4]
  • Treatment Preparation: Prepare a range of concentrations (e.g., 0.25% to 1.4% v/v) of the pure compound in an acetone solvent.
  • Exposure: Spray 2 mL of each concentration onto circular filter papers (Whatman No. 2, 90 mm diameter). Introduce bed bugs to the treated surfaces.
  • Data Collection: Record bed bug mortality after a 24-hour exposure period.
  • Data Analysis: Calculate lethal concentrations (e.g., LC₅₀) using appropriate statistical models (e.g., probit analysis) to determine the potency of the compound.

Research Gaps and Future Directions

While the foundational science of this compound is established, several research gaps present opportunities for further investigation:

  • Mechanism of Action: The precise molecular target and mechanism behind this compound's insecticidal activity remain unknown and warrant further study [4].
  • Spectrum of Activity: Research is needed to determine its efficacy against other economically important insect pests and its potential safety for non-target organisms.
  • Structure-Activity Relationship (SAR): Systematic modification of the this compound structure could reveal more potent analogs and identify key functional groups responsible for its bioactivity.
  • Biosynthetic Pathway: A deeper understanding of its biosynthetic pathway in fungi could enable metabolic engineering for higher yields.

References

Comprehensive Technical Guide to Fungal Sterols: Biosynthesis, Regulation, and Therapeutic Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fungal Sterols: Structural and Functional Roles

Fungal sterols represent essential molecular components of eukaryotic cell membranes, playing critical roles in maintaining membrane integrity, fluidity, and permeability. Unlike mammals that utilize cholesterol as their primary membrane sterol, fungi synthesize and incorporate ergosterol as the final product in their sterol biosynthetic pathway. This fundamental biochemical difference provides the foundational basis for the selective toxicity of many antifungal agents, making the sterol biosynthesis pathway an attractive target for antifungal drug development. Ergosterol is not merely a structural component but also actively participates in cellular signaling, membrane protein function, and cellular sorting processes, underscoring its vital importance in fungal cell biology [1] [2].

The clinical significance of fungal sterols extends beyond their biological functions, as they represent the primary molecular target for several major classes of antifungal drugs. The azole class of antifungals targets the cytochrome P450 enzyme eburicol 14α-demethylase in the ergosterol pathway, while polyenes such as amphotericin B directly interact with ergosterol in the membrane, forming pores that lead to cell death [1] [3]. The synthesis of ergosterol is a metabolically costly process for fungal cells, requiring substantial amounts of ATP equivalents, reducing power in the form of NADPH, heme-iron, and molecular oxygen, with complete biosynthesis requiring 12 oxygen molecules per ergosterol molecule produced [1]. This oxygen dependence potentially explains the correlation between eukaryotic aerobic lifestyle and sterol biosynthesis, with some researchers hypothesizing that selective pressure exerted by oxygen on primitive life forms led to the emergence of sterols [1].

Table 1: Key Differences Between Fungal and Mammalian Sterols

Characteristic Fungal Ergosterol Mammalian Cholesterol
Final Biosynthetic Product Ergosterol Cholesterol
Double Bonds Δ5,6,7,8,22 Δ5,6 only
Side Chain 24-methyl group Unbranched
Methyl Groups C-14 demethylated C-14 methyl retained
Primary Drug Targets Azoles, Polyenes Statins
Biosynthetic Oxygen Requirement 12 molecules per sterol 11 molecules per sterol
Cellular Functions Membrane integrity, signaling, virulence Membrane integrity, hormone precursor

Ergosterol Biosynthesis Pathway: Enzymes and Drug Targets

The ergosterol biosynthetic pathway represents a highly conserved and complex metabolic network comprising more than 20 enzymatic steps beginning with acetyl-CoA. This pathway can be conceptually divided into four major stages: early isoprenoid synthesis, squalene formation, lanosterol cyclization, and final ergosterol maturation. The first committed step in the biosynthesis of all isoprenoids, including sterols, is the synthesis of HMG-CoA, with HMG-CoA reductase catalyzing the conversion of HMG-CoA to mevalonate serving as the rate-limiting step in eukaryotic sterol biosynthesis [1]. This enzyme shares functional similarity with the mammalian enzyme targeted by statin drugs, though fungal-specific isoforms provide potential selective targeting opportunities.

Following lanosterol formation, the pathway diverges into species-specific routes, with the human pathogen Aspergillus fumigatus preferentially converting lanosterol to eburicol, in contrast to Saccharomyces cerevisiae which favors conversion to zymosterol [1]. These pathways ultimately converge at fecosterol formation, with subsequent steps leading to the final ergosterol product. The episterol to ergosterol conversion represents a particularly complex segment of the pathway, with evidence suggesting at least two of three possible theoretical pathways are functional in A. fumigatus [1]. The enzymatic complexity of this pathway is further increased in many fungal species by the presence of multiple gene isoforms encoding key enzymes; for example, A. fumigatus possesses two 14-α eburicol demethylases (Cyp51A and Cyp51B) and three C5 desaturases (Erg3a, 3b, and 3c) [1].

Table 2: Key Enzymes in the Ergosterol Biosynthetic Pathway and Their Inhibitors

Enzyme Gene Name Reaction Catalyzed Essential Gene Inhibitors (Drug Class)
Squalene epoxidase ERG1 Squalene to 2,3-oxidosqualene Yes Allylamines (terbinafine)
Lanosterol synthase ERG7 Oxidosqualene to lanosterol Yes -
C-14 demethylase ERG11/CYP51 Lanosterol to 4,4-dimethylcholesta-8,14,24-trienol Conditionally essential Azoles (fluconazole, itraconazole)
C-14 reductase ERG24 4,4-dimethylcholesta-8,14,24-trienol to 4,4-dimethylzymosterol Yes -
C-8,7 isomerase ERG2 Δ8-Δ7 isomerization No -
C-5 desaturase ERG3 Introduction of C-5,6 double bond No -
C-24 methyltransferase ERG6 Introduction of C-24 methyl group No -
C-24 reductase ERG4 Reduction of C-24(28) double bond No -

The genetic redundancy observed in many sterol biosynthetic enzymes presents significant challenges for both basic research and therapeutic development. While single gene knockouts of certain non-essential enzymes (ERG3, ERG5, ERG6) may be viable, elimination of essential pathway components (ERG1, ERG7, ERG11) requires conditional expression systems or compensatory mutations [1] [4]. For instance, in C. albicans, ERG11 can only be disrupted in ERG3-deficient strains or when cultures are supplemented with nystatin or amphotericin B, as the accumulation of C14-methyl group sterols or diols (particularly 14-methylergosta-8,24(28)-dien-3β,6α-diol) in ERG3 null mutants is lethal [4]. This complex genetic landscape underscores the functional interdependence of pathway components and highlights potential compensatory mechanisms that fungi may employ to overcome enzymatic bottlenecks.

G cluster_early Early Pathway cluster_late Late Pathway (A. fumigatus) AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Rate-limiting) Squalene Squalene Mevalonate->Squalene SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide Squalene Epoxidase (ERG1) Allylamine Target Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Lanosterol Synthase (ERG7) Eburicol Eburicol Lanosterol->Eburicol C-14 Demethylase (CYP51A/B) Azole Target subcluster_alternative Lanosterol->subcluster_alternative Feccosterol Feccosterol Eburicol->Feccosterol Episterol Episterol Feccosterol->Episterol ERG2, ERG3 Ergosta Ergosta-5,7,24(28)-trienol Episterol->Ergosta Ergosterol Ergosterol Ergosta->Ergosterol ERG4, ERG6 subcluster_alternative->Eburicol Preferred in A. fumigatus

Diagram 1: Ergosterol biosynthetic pathway in fungi showing key enzymatic steps and antifungal drug targets. The pathway diverges after lanosterol formation, with Aspergillus fumigatus preferentially utilizing the eburicol route.

Regulation of Sterol Biosynthesis: Transcriptional and Signaling Networks

The regulation of sterol biosynthesis in fungal pathogens involves a sophisticated interplay of transcriptional networks, signaling pathways, and environmental sensing mechanisms. The Sterol Regulatory Element Binding Proteins (SREBPs) represent a crucial class of basic helix-loop-helix (bHLH) transcription factors that regulate transcription of key ergosterol biosynthesis genes across diverse fungal species [1]. In Aspergillus fumigatus, the SREBP homolog SrbA regulates expression of the azole target Cyp51A and other sterol biosynthetic genes, while in Cryptococcus neoformans, the SREBP homolog Sre1 performs a similar function, highlighting the evolutionary conservation of this regulatory mechanism among fungal pathogens [3]. These transcription factors directly sense sterol levels or related metabolic signals to coordinate appropriate transcriptional responses that maintain sterol homeostasis under varying environmental conditions.

Beyond SREBP-mediated regulation, additional transcriptional networks contribute to sterol pathway control. In Candida albicans, gain-of-function mutations in the zinc cluster transcription factor gene UPC2 lead to constitutive overexpression of ERG11 and other sterol biosynthetic genes, resulting in enhanced azole resistance [3]. Upc2 contains a C-terminal ligand-binding domain that senses cellular ergosterol levels, with mutations interfering with ligand binding resulting in constitutive activation and sterol pathway upregulation [3]. Recent work has revealed that C. glabrata Upc2A regulates an even broader transcriptional network encompassing genes beyond sterol biosynthesis, including those associated with translation and plasma membrane constituents, suggesting pleiotropic regulatory functions beyond sterol homeostasis [3]. Additional regulators of sterol gene expression that contribute to azole resistance in A. fumigatus include the fungal-specific transcription factors AtrR and SltA [3].

The integration of sterol biosynthesis with stress response signaling pathways represents another critical regulatory layer. The High Osmolarity Glycerol (HOG) pathway and Cell Wall Integrity (CWI) pathway are particularly important in mediating adaptive responses to antifungal exposure [5]. In Saccharomyces cerevisiae, HOG pathway activation leads to downregulation of ergosterol biosynthesis and adaptation to osmotic stress through changes in membrane fluidity [5]. These MAP kinase pathways are activated by various stressors, including cell wall instability, changes in osmolarity, and reactive oxygen species production, ultimately modulating transcriptional programs that enhance fungal tolerance to sublethal antifungal treatment [5]. The interconnection between these signaling networks and sterol biosynthesis creates a robust adaptive system that enables pathogenic fungi to survive diverse environmental challenges, including antifungal therapy.

Antifungal Resistance Mechanisms Involving Sterol Biosynthesis

The development of resistance to antifungal drugs targeting sterol biosynthesis represents a growing clinical concern that significantly complicates the treatment of invasive fungal infections. Resistance mechanisms to azole drugs are particularly well-characterized and can be broadly categorized into four major types: (1) alterations in the drug target through mutation or overexpression, (2) reduced intracellular drug accumulation through enhanced efflux pump activity, (3) activation of cellular stress response pathways, and (4) the development of compensatory metabolic bypasses [3] [4]. These mechanisms may occur independently or in combination, resulting in varying degrees of resistance across different fungal pathogens.

Drug target alterations represent one of the most common resistance mechanisms observed in clinical settings. In Candida albicans, over 140 distinct Erg11 amino acid substitutions have been reported, with most clustering into three hot spot regions that either directly affect azole binding or indirectly influence enzyme function through altered protein-protein interactions [3]. Similarly, in Aspergillus fumigatus, mutations in the cyp51A gene are well-characterized determinants of triazole resistance, with specific promoter duplications coupled with amino acid substitutions (TR34/L98H and TR46/Y121F/T289A) becoming increasingly widespread in both environmental and clinical isolates [3]. Alarmingly, these resistance mechanisms appear to be spreading through recombination between resistant and susceptible isolates, creating a self-sustaining environmental reservoir for drug-resistant infections [3].

Enhanced drug efflux represents another clinically significant resistance mechanism, primarily mediated through overexpression of transmembrane transport proteins belonging to the major facilitator superfamily (MFS) or ATP-binding cassette (ABC) transporter families [4]. These efflux pumps reduce intracellular drug concentrations to sub-therapeutic levels, allowing continued sterol biosynthesis despite drug presence. The expression of these transporters is often regulated by transcription factors such as Tac1p and Mrr1p, which can acquire gain-of-function mutations leading to constitutive efflux pump overexpression [4]. Additionally, activation of cellular stress responses through changes in metabolic pathways dependent on transcription factors (Mdr1p, Tac1p, Crz1p) or protein kinase A signaling can contribute to azole tolerance [4].

Table 3: Major Antifungal Resistance Mechanisms in Pathogenic Fungi

Resistance Mechanism Molecular Basis Antifungal Classes Affected Example Pathogens
Target Site Mutations Amino acid substitutions in drug target (Erg11/Cyp51) reducing drug binding Azoles C. albicans, A. fumigatus, C. auris
Target Overexpression Increased expression of drug target gene via promoter mutations or transcription factor alterations Azoles C. albicans, A. fumigatus
Enhanced Drug Efflux Overexpression of membrane transport proteins (ABC transporters, MFS) Azoles C. albicans, C. glabrata
Cellular Stress Activation Activation of HOG, CWI, or other stress response pathways Multiple classes C. albicans, A. fumigatus
Metabolic Bypass Utilization of alternative sterol biosynthesis pathways (e.g., ERG3 mutations) Azoles, Polyenes C. albicans, C. glabrata
Biofilm Formation Production of extracellular matrix limiting drug penetration Multiple classes C. albicans, A. fumigatus

The emergence of multidrug-resistant fungal pathogens such as Candida auris represents a particularly alarming development in the field of medical mycology. This recently discovered pathogen frequently displays resistance to multiple antifungal classes, including azoles, polyenes, and echinocandins, with some strains exhibiting pan-drug resistance [3]. The molecular mechanisms underlying this concerning resistance profile include combinations of the aforementioned strategies, including Erg11 mutations, enhanced efflux capacity, and potentially novel resistance determinants yet to be fully characterized. The rapid global spread of C. auris highlights the evolutionary potential of fungal pathogens to overcome our limited antifungal armamentarium and underscores the urgent need for novel therapeutic approaches.

Research Methods and Experimental Approaches in Sterol Studies

The comprehensive investigation of fungal sterols requires the integration of diverse methodological approaches spanning analytical chemistry, molecular genetics, and systems biology. Gas chromatography coupled with mass spectrometry (GC/MS) represents the gold standard for sterol separation, detection, and quantification, offering the sensitivity and specificity required to resolve complex sterol profiles [2]. Advanced GC/MS methods employing selected ion monitoring (SIM) modes have enabled the detection and characterization of 27 different sterols in Tuber species, including 14 previously undescribed minor sterols, demonstrating the power of this approach for comprehensive sterol profiling [2]. These methods achieve remarkably low detection limits (4 pg for ergosterol per injection) while maintaining the capability to resolve structural isomers that may represent biosynthetic intermediates or alternative pathway products.

The functional characterization of sterol biosynthetic genes relies heavily on molecular genetic techniques including targeted gene disruption, conditional expression systems, and site-directed mutagenesis. For essential genes in the sterol pathway, such as ERG1, ERG7, ERG9, ERG11, ERG25, ERG26, and ERG27, researchers have employed conditional promoters (e.g., the niiA promoter in A. fumigatus) or hybrid regulatable systems to study gene function without causing lethality [1] [4]. The sterol composition of mutant strains is typically analyzed by GC/MS, providing direct evidence for the enzymatic step affected by genetic manipulation. For instance, clinical isolates displaying cross-resistance to azoles and amphotericin B have been identified as ERG3 mutants based on characteristic sterol profiles showing accumulation of upstream products (episterol and fecosterol) and alternative pathway products (ergosta-7,22-dienol) [4].

Computational and bioinformatics approaches are playing an increasingly important role in sterol research, particularly in the context of drug discovery and resistance mechanism prediction. These methods include the identification of potential molecular targets, prediction of three-dimensional protein structures, interaction modeling of drug-target complexes, and molecular dynamic simulations [6]. The integration of data science with computational biology enables the screening of potential lead molecules with ideal drug-like properties, pharmacokinetics, and toxicity profiles, significantly reducing the time and cost associated with conventional drug discovery pipelines [6]. As antifungal resistance continues to emerge, these computational approaches will become increasingly valuable for predicting resistance-conferring mutations and designing next-generation inhibitors that overcome existing resistance mechanisms.

Conclusion and Future Perspectives

The study of fungal sterols continues to be an academically rich and clinically vital area of investigation with significant implications for antifungal drug development. While considerable progress has been made in understanding the ergosterol biosynthetic pathway and its regulation, important knowledge gaps remain regarding the complex interplay between sterol metabolism and other cellular processes, including stress response pathways, virulence mechanisms, and immune evasion strategies. The ongoing challenges of antifungal resistance and the emergence of multidrug-resistant pathogens necessitate continued investment in both basic and translational research aimed at expanding our therapeutic options.

Future research directions should prioritize the exploitation of fungal-specific regulatory mechanisms, such as the SREBP pathway, as potential targets for novel antifungal strategies. Additionally, the development of combination therapies that simultaneously target sterol biosynthesis and stress response pathways may offer enhanced efficacy and reduced resistance development. Advances in structural biology and computational modeling will further enable rational drug design approaches targeting both canonical sterol biosynthetic enzymes and regulatory proteins. Finally, enhanced diagnostic and surveillance capabilities are needed to monitor the emergence and spread of resistant isolates in both clinical and environmental settings, informing stewardship efforts and therapeutic guidelines.

The fundamental importance of sterols in fungal cell biology, combined with their established role as targets for antifungal therapy, ensures that this area of research will remain a priority for the medical mycology community. By building upon our current understanding of sterol biosynthesis, regulation, and resistance mechanisms, researchers can develop the next generation of antifungal agents needed to address the growing threat of invasive fungal infections in immunocompromised patient populations.

References

Comprehensive Technical Guide to Fungisterol: Research Background, Mechanisms, and Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Fungisterol (24α-ethylcholesta-5,7-dien-3β-ol) is a significant fungal sterol intermediate primarily identified within the ergosterol biosynthesis pathway in yeasts and fungi. While frequently documented in early biochemical studies of mutant yeast strains, contemporary research has revealed its broader biological significance in stress adaptation mechanisms and membrane integrity maintenance. This whitepaper provides a comprehensive technical analysis of this compound, encompassing its chemical properties, biosynthetic pathways, biological functions, and research methodologies. Current evidence indicates that this compound accumulation represents an important adaptive response to environmental stressors, including temperature extremes and antifungal compounds, positioning it as a potential target for novel therapeutic interventions. This guide synthesizes foundational knowledge with recent advances to support ongoing research and drug development initiatives focused on fungal systems and sterol metabolism.

Introduction and Basic Chemical Properties

This compound represents a key intermediate in the fungal sterol biosynthesis pathway, with the systematic name 24α-ethylcholesta-5,7-dien-3β-ol. This tetracyclic molecule features a double bond between C-5 and C-6, as well as an additional double bond between C-7 and C-8 in the B-ring, creating the characteristic 5,7-diene system common to many fungal sterols. The molecule also possesses a 24α-ethyl group in the side chain, a structural feature that distinguishes it from other sterol intermediates. Early research on this compound emerged from investigations into mutant strains of Saccharomyces cerevisiae, where researchers identified and characterized this sterol intermediate as part of the ergosterol biosynthesis pathway [1].

The historical context of this compound research dates back several decades, with initial studies focusing on its isolation and structural elucidation from various fungal species. Early work by Mikhailova and colleagues in the 1980s documented the presence of this compound in mutant yeast strains, utilizing spectroscopic methods for identification [1]. These foundational studies established this compound as a component of the complex sterol metabolic network in fungi, though its specific biological functions remained incompletely understood. Subsequent research has expanded our understanding of this compound beyond merely a pathway intermediate, revealing its participation in stress adaptation and potential roles in maintaining membrane functionality under challenging environmental conditions.

Biosynthetic Pathways and Metabolic Relationships

This compound occupies a strategic position within the highly conserved ergosterol biosynthesis pathway in fungi, serving as an intermediate between episterol and ergosterol itself. This pathway represents a crucial metabolic route for generating the primary sterol component of fungal membranes, with this compound formation and conversion representing key regulatory points, particularly under stress conditions. The biosynthetic route to this compound involves multiple enzymatic steps that progressively modify the sterol nucleus and side chain, with the C-5(6) desaturation and C-24 methylation representing critical transformations.

Table: Key Enzymes in this compound Biosynthesis and Metabolism

Enzyme EC Number Reaction Catalyzed Cellular Localization Inhibitors
ERG2 5.3.3.5 Isomerization of fecosterol to episterol Endoplasmic reticulum -
ERG3 5.3.3.- C-5 desaturase introducing Δ⁵ bond Endoplasmic reticulum Fenpropimorph
ERG6 2.1.1.143 C-24 methyltransferase Endoplasmic reticulum -
ERG4 1.3.1.71 C-24(28) reductase converting this compound to ergosterol Endoplasmic reticulum -

The conversion of this compound to ergosterol represents the final reductive step in the pathway, catalyzed by ERG4 (C-24(28) reductase). This enzymatic transformation has been identified as a critical regulatory point that responds to environmental stressors, with research demonstrating that stress conditions can lead to the accumulation of this compound and other precursor sterols. The strategic positioning of this compound in the ergosterol pathway suggests it may serve as a metabolic branch point, potentially directing carbon flow toward different sterol endpoints under varying physiological conditions. Understanding these complex metabolic relationships provides valuable insights for developing antifungal strategies that target specific steps in this essential biosynthetic pathway.

G cluster Key Stress-Related Enzymes Squalene Squalene Squalene Epoxidase\n(ERG1) Squalene Epoxidase (ERG1) Squalene->Squalene Epoxidase\n(ERG1) Lanosterol Lanosterol Multiple ERG enzymes\n(ERG11, ERG24, ERG25, ERG26, ERG27) Multiple ERG enzymes (ERG11, ERG24, ERG25, ERG26, ERG27) Lanosterol->Multiple ERG enzymes\n(ERG11, ERG24, ERG25, ERG26, ERG27) Episterol Episterol C-5 Desaturase\n(ERG3) C-5 Desaturase (ERG3) Episterol->C-5 Desaturase\n(ERG3) This compound This compound C-24(28) Reductase\n(ERG4) C-24(28) Reductase (ERG4) This compound->C-24(28) Reductase\n(ERG4) Ergosterol Ergosterol Squalene-2,3-epoxide Squalene-2,3-epoxide Squalene Epoxidase\n(ERG1)->Squalene-2,3-epoxide Lanosterol Synthase\n(ERG7) Lanosterol Synthase (ERG7) Squalene-2,3-epoxide->Lanosterol Synthase\n(ERG7) Lanosterol Synthase\n(ERG7)->Lanosterol 4,4-Dimethylzymosterol 4,4-Dimethylzymosterol Multiple ERG enzymes\n(ERG11, ERG24, ERG25, ERG26, ERG27)->4,4-Dimethylzymosterol Multiple ERG enzymes\n(ERG11) Multiple ERG enzymes (ERG11) 4,4-Dimethylzymosterol->Multiple ERG enzymes\n(ERG11) Zymosterol Zymosterol Multiple ERG enzymes\n(ERG11)->Zymosterol C-24 Methyltransferase\n(ERG6) C-24 Methyltransferase (ERG6) Zymosterol->C-24 Methyltransferase\n(ERG6) Fecosterol Fecosterol C-24 Methyltransferase\n(ERG6)->Fecosterol C-8 Isomerase\n(ERG2) C-8 Isomerase (ERG2) Fecosterol->C-8 Isomerase\n(ERG2) C-8 Isomerase\n(ERG2)->Episterol C-5 Desaturase\n(ERG3)->this compound C-24(28) Reductase\n(ERG4)->Ergosterol Stress Stress ERG3 activity ERG3 activity Stress->ERG3 activity Modulates ERG4 activity ERG4 activity Stress->ERG4 activity Inhibits

Figure 1: this compound in the Ergosterol Biosynthesis Pathway - Key enzymatic steps showing this compound's position and regulatory points influenced by stress conditions

Biological Functions and Physiological Roles

This compound serves multiple essential biological functions in fungal organisms, with its most fundamental role involving the maintenance of membrane integrity. While ergosterol constitutes the predominant sterol in most fungal membranes, intermediate sterols like this compound contribute significantly to membrane properties, particularly during stress conditions or when the ergosterol biosynthesis pathway is compromised. Research indicates that this compound participates in regulating membrane fluidity, permeability, and the activity of membrane-bound enzymes, functioning as a structural component that influences the physical properties of lipid bilayers [2]. Although this compound may be less efficient than ergosterol in some of these functions, its accumulation appears to represent an adaptive response that preserves sufficient membrane functionality under challenging conditions.

The stress adaptation function of this compound has been demonstrated in recent studies on lichens exposed to temperature extremes. Investigations with Peltigera canina revealed that under both heat (+40°C) and cold (-20°C) stress, the organism exhibited significant alterations in its sterol profile, characterized by decreased ergosterol levels and increased proportions of precursor sterols including episterol and, under cold stress specifically, increased dehydroergosterol [2]. In this context, this compound maintained consistent levels under cold stress conditions, suggesting a stabilizing role in membrane architecture during thermal challenges. These stress-induced modifications in sterol composition appear to create an optimal sterol balance that enables continued membrane function and supports the deployment of successful adaptation strategies, allowing the organism to survive extreme temperatures that would otherwise prove lethal.

Beyond its structural roles, this compound may also participate in cellular signaling processes, potentially influencing the activity of stress-activated protein kinase pathways. Research has demonstrated connections between sterol biosynthesis and signaling pathways such as the Hog1 MAP kinase cascade, which regulates cellular responses to osmotic stress and antifungal compounds [3]. The accumulation of specific sterol intermediates may function as a sensor mechanism that modulates stress response pathways, creating feedback loops that optimize cellular adaptation. Additionally, this compound serves as a metabolic reservoir that can be rapidly converted to ergosterol when conditions normalize, allowing fungi to maintain metabolic flexibility in fluctuating environments. This multifunctional capacity underscores the importance of this compound beyond merely a pathway intermediate, positioning it as a key player in fungal stress biology and metabolic regulation.

Research Applications and Practical Implications

The study of this compound has yielded several significant research applications with practical implications across multiple fields. In antifungal drug development, understanding this compound metabolism provides valuable insights for targeting the ergosterol biosynthesis pathway, a well-established approach for controlling fungal pathogens. The accumulation of this compound and other precursor sterols in fungi treated with certain antifungal agents serves as a metabolic indicator of pathway disruption, offering both a mechanism for assessing drug efficacy and insights for developing combination therapies that target multiple pathway steps simultaneously [3]. Research indicates that stress response pathways can enhance fungal tolerance to chemical fungicides and antifungal proteins, suggesting that targeting the adaptive mechanisms that regulate sterol composition may represent a promising strategy for overcoming treatment resistance.

In ecological and environmental research, this compound studies have contributed to our understanding of how symbiotic organisms like lichens adapt to extreme conditions. The demonstrated alterations in sterol profiles, including this compound levels, in response to temperature stress provide insights into the biochemical mechanisms underlying stress tolerance in these hardy organisms [2]. This research has implications for predicting how organisms will respond to environmental changes and for understanding the molecular basis of extremophile survival strategies. Additionally, in food web research, sterol composition studies have revealed how environmental factors influence the nutritional quality of algae and other primary producers at the base of aquatic food chains, with potential consequences for higher trophic levels [4].

Table: this compound Research Applications Across Disciplines

Research Field Application Significance Key Findings Potential Developments
Antifungal Development Target identification for novel therapeutics This compound accumulation indicates disruption of ergosterol biosynthesis Combination therapies targeting multiple pathway steps
Ecological Adaptation Understanding extremophile biochemistry Sterol profile alterations enhance membrane stability under temperature stress Biomarkers for environmental stress response
Food Web Dynamics Trophic transfer of nutritional sterols Environmental factors alter sterol composition in primary producers Predicting ecosystem responses to environmental change
Membrane Biophysics Structure-function relationships in membranes Intermediate sterols maintain membrane functionality under stress Biomimetic membrane designs for industrial applications

The biotechnological potential of this compound and other sterol intermediates continues to be explored, with possible applications in industrial microbiology and bioengineering. Yeast and fungal systems engineered to accumulate specific sterol intermediates could serve as production platforms for these compounds, which may find use in various industries. Furthermore, research on sterol adaptation mechanisms may inform preservation strategies for fungal cultures used in biotechnology and food production, enhancing the stability and productivity of these important industrial organisms. As our understanding of this compound biology continues to expand, so too will its practical applications across these diverse fields.

Experimental Methods and Analytical Protocols

Sample Preparation and Sterol Extraction

Robust sample preparation methodologies are fundamental for accurate this compound analysis. For fungal cells or lichen thalli, the initial step involves rapid freezing in liquid nitrogen followed by freeze-drying to preserve sterol composition and prevent degradation. The extraction process typically employs the Bligh and Dyer method [2], which utilizes a chloroform-methanol (2:1 v/v) mixture to efficiently recover total lipids from biological matrices. In this procedure, approximately 50-100 mg of freeze-dried material is homogenized in the extraction solvent containing an internal standard (commonly 5α-cholestan) for subsequent quantification. The homogenate is subjected to repeated extraction cycles, typically three, to ensure complete lipid recovery. The combined organic phases are then evaporated under a stream of nitrogen gas, and the total lipid extract is subjected to saponification with alcoholic potassium hydroxide to hydrolyze sterol esters and release free sterols. This saponification step is critical for comprehensive analysis of both esterified and free sterol pools.

Separation and Quantification Techniques

Chromatographic separation of this compound from other sterol intermediates is typically achieved using gas chromatography (GC) systems equipped with high-resolution capillary columns. The HP-5 column (30 m × 0.32 mm × 0.25 μm) provides excellent separation of sterol isomers under temperature programming conditions (initial temperature 150°C held for 1 minute, ramped at 15°C/min to 280°C, then 2°C/min to 308°C, and finally 10°C/min to 320°C) [2]. For enhanced detection specificity, derivatization of sterols using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane generates trimethylsilyl ether derivatives, which improve chromatographic behavior and detection sensitivity. Mass spectrometric detection employing electron impact ionization (EI) significantly enhances analytical specificity by providing characteristic fragmentation patterns that facilitate unambiguous identification. The mass spectra of this compound derivatives show key fragment ions at m/z 363 (M-15, loss of CH₃), 255, 213, and 159, which aid in distinguishing it from related sterols like episterol and ergosterol.

G cluster Critical Steps for Reproducibility SampleCollection Sample Collection (Freeze immediately in liquid N₂) FreezeDry Freeze-Drying (Lyophilize to constant weight) SampleCollection->FreezeDry Homogenization Homogenization (Under nitrogen atmosphere) FreezeDry->Homogenization LipidExtraction Lipid Extraction (CHCl₃:MeOH 2:1, v/v) Homogenization->LipidExtraction AddInternalStandard Add Internal Standard (5α-cholestan) LipidExtraction->AddInternalStandard Saponification Alkaline Saponification (6% KOH in ethanol, 80°C, 1h) AddInternalStandard->Saponification SterolIsolation Sterol Isolation (Hexane extraction) Saponification->SterolIsolation Derivatization Derivatization (BSTFA + 1% TMCS, 60°C, 1h) SterolIsolation->Derivatization GCAnalysis GC-MS Analysis Derivatization->GCAnalysis DataProcessing Data Processing (Quantification vs. internal standard) GCAnalysis->DataProcessing

Figure 2: Analytical Workflow for this compound Quantification - Key methodological steps from sample preparation to final analysis

Quantification and Data Analysis

Accurate quantification of this compound relies on multipoint calibration curves generated using authentic standards analyzed under identical conditions [2]. The response factors relative to the internal standard (5α-cholestan) are determined across a concentration range encompassing expected biological levels. For samples where pure this compound standards are unavailable, response factors are estimated based on structurally similar sterols with known concentrations. Sterol contents are typically normalized to sample dry weight or, preferably, to cellular carbon content determined using a High-TOC analyzer on parallel samples. This normalization approach accounts for variations in cellular biomass and provides more biologically meaningful data than dry weight alone, particularly when comparing samples with different metabolic states or grown under different conditions. Statistical analysis typically involves Analysis of Covariance (ANCOVA) to evaluate the effects of multiple factors (e.g., light intensity, nutrient availability) on sterol composition, allowing researchers to discern specific environmental influences on this compound accumulation patterns.

Research Gaps and Future Directions

Despite advances in understanding this compound's biosynthetic pathway and basic biological functions, several significant research gaps remain. The specific regulatory mechanisms controlling the transition between this compound and ergosterol, particularly under stress conditions, are not fully elucidated. While it is established that stress conditions lead to the accumulation of precursor sterols including this compound, the precise signaling pathways and molecular switches that modulate this response require further investigation [3] [2]. Additionally, the structure-function relationships of this compound in membranes compared to ergosterol and other sterols are incompletely characterized, particularly regarding how specific structural features (the 5,7-diene system, side chain composition) influence membrane properties and functionality. Understanding these relationships at the molecular level would provide valuable insights for both basic mycology and applied antifungal development.

Future research directions should prioritize comprehensive characterization of this compound across diverse fungal taxa to establish whether its functional significance is conserved or varies phylogenetically. The technological application of this compound as a biomarker for specific environmental conditions or physiological states represents another promising avenue, particularly in ecological and industrial contexts. From a therapeutic perspective, exploring whether differential accumulation of this compound between pathogenic fungi and host cells could be exploited for selective antifungal targeting warrants investigation. Modern analytical technologies, including advanced mass spectrometry imaging and genetic editing approaches like CRISPR-Cas9, provide powerful tools to address these questions by enabling spatial localization of this compound within cells and tissues, and precise manipulation of the ergosterol pathway to determine the functional consequences of altered this compound levels. Addressing these research gaps will significantly advance our understanding of this important sterol intermediate and its potential applications in medicine, biotechnology, and fundamental fungal biology.

Conclusion

References

Quantitative Data on Antifungal Activity and Ergosterol Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data below is derived from a 2025 study investigating the antifungal potential of two medicinal plant extracts, Rorippa islandica and Carrichtera annua, with their activity measured through several standard metrics [1].

Table 1: Antifungal Efficacy of Plant Extracts against Pathogenic Fungi

Plant Extract Target Fungus Inhibition Zone (at 10 mg/mL) Minimum Inhibitory Concentration (MIC) Minimum Fungicidal Concentration (MFC)
Rorippa islandica (70% ethanol successive extract) Colletotrichum gloeosporioides 29 ± 0.3 mm 7.8 µg/mL 15.62 µg/mL
Carrichtera annua (Total extract) Curvularia lunata 35 ± 0.1 mm 1.97 µg/mL 3.9 µg/mL

Table 2: Reduction in Fungal Ergosterol Content Post-Treatment

Plant Extract Treatment Reduction in *C. lunata* Reduction in *C. gloeosporioides* Reduction in *P. glabrum*
Carrichtera annua Total and successive ethanol fractions 49.93% 47.7% -
Rorippa islandica Total and successive ethanol fractions - 42.58% 47.2%

Experimental Protocols for Key Assays

Here are the detailed methodologies for the key experiments cited in the data above [1].

Preparation of Plant Extracts
  • Collection & Authentication: Aerial parts of Rorippa islandica and Carrichtera annua were collected from Marsa Matrouh, Egypt. Specimens were authenticated by a botanist at the Desert Research Center, Cairo [1].
  • Total Extraction: 30 grams of powdered plant material were soaked in 70% ethanol for 72 hours at room temperature with shaking. The suspension was filtered, and the filtrate was concentrated under reduced pressure using a rotary evaporator at 40°C [1].
  • Successive Fractionation: 52 grams of plant powder were sequentially extracted three times with different solvents of increasing polarity (hexane, diethyl ether, chloroform, ethyl acetate, 96% ethanol, and 70% ethanol) for 72 hours each. All fractions were condensed using a rotary evaporator [1].
In-vitro Antifungal Activity Assay
  • Test Fungi: The experiments used five phytopathogenic fungi: Alternaria cerealis, Fusarium solani, Curvularia lunata, Penicillium glabrum, and Colletotrichum gloeosporioides [1].
  • Medium Preparation: Potato Dextrose Agar (PDA) medium was prepared by dissolving 39 g/L of PDA powder in distilled water, autoclaving at 121°C for 15 minutes, and pouring approximately 25 mL into each Petri dish [1].
  • Procedure: The antifungal activity was evaluated using the well-diffusion method. The zones of inhibition around the wells containing the plant extracts were measured to determine the most potent extracts. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) were subsequently determined for these potent extracts [1].
Assessment of Ergosterol Content
  • Principle: This assay quantifies the amount of ergosterol in the fungal cell membrane as a marker for antifungal mechanism. A reduction in ergosterol content suggests that the extract compromises membrane integrity [1].
  • Procedure:
    • Fungi are inoculated into liquid media and treated with the plant extracts at their MIC values.
    • After incubation, the mycelia are harvested and dried.
    • Sterols are extracted from the dry mycelia using an alcoholic potassium hydroxide solution.
    • The ergosterol content is quantified by analyzing the supernatant spectrophotometrically, comparing the absorbances at specific wavelengths (typically 230 nm and 282 nm) against a control of untreated fungi [1].
Analysis of Bioactive Compounds
  • GC-MS Analysis: Used to identify volatile and semi-volatile compounds. The total ethanol extract was dissolved in chloroform and analyzed using a GC-MS system with a specific temperature program. Compounds were identified by comparing their mass spectra against standard libraries (NIST11, WILEY 09) [1].
  • HPLC Analysis: Used for qualitative and quantitative determination of phenolic compounds. The 70% ethanol extract was analyzed using an HPLC system with a C8 column, a mobile phase of water and acetonitrile with trifluoroacetic acid, and detection at 280 nm [1].

Diagram of Experimental Workflow and Mechanism

Based on the described protocols and the mechanism of action, the following diagram illustrates the logical workflow of the study and the proposed antifungal mechanism targeting ergosterol biosynthesis.

G Start Plant Material Collection (R. islandica, C. annua) Prep Preparation & Extraction Start->Prep Analysis Phytochemical Analysis Prep->Analysis Bioassay Antifungal Bioassays Prep->Bioassay GCMS GC-MS Analysis Analysis->GCMS HPLC HPLC Analysis Analysis->HPLC Mech Mechanism Investigation Bioassay->Mech Inhibition Inhibition Zone (MIC/MFC) Bioassay->Inhibition Ergosterol Ergosterol Content Assay Mech->Ergosterol AFM Morphological Study (AFM) Mech->AFM

This workflow maps the process from plant collection to mechanistic studies, highlighting the ergosterol pathway [1].

Research Implications and Future Directions

The significant reduction in ergosterol content (over 49% for C. annua and 47% for R. islandica) directly demonstrates that the primary antifungal mechanism of these extracts is the disruption of fungal membrane integrity [1]. This is a classic and validated mode of action for many antifungal agents.

  • Promising Lead Compounds: The identified bioactive compounds, such as gallic acid (a predominant phenolic) and various volatile compounds, serve as excellent starting points for further medicinal chemistry optimization. Future work should involve the isolation and individual testing of these compounds to identify the most active molecule[s] [1].
  • Synergistic Effects: It is crucial to investigate whether the observed potent activity is due to a single compound or the synergistic effect of multiple compounds in the crude extract. Synergy can often lead to more robust antifungal effects and slower development of resistance [1].

References

Application Note: Extraction and Bioactivity Assessment of Fungisterol

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed methodology for the extraction, isolation, and bioactivity testing of fungisterol, a bioactive sterol, from natural sources such as Commiphora africana resin [1]. The protocol is designed for researchers and professionals in drug development.

Proposed Experimental Workflow

The following diagram outlines the complete experimental process from sample preparation to bioassay.

G Plant Resin Sample Plant Resin Sample Dichloromethane Extraction (72h) Dichloromethane Extraction (72h) Plant Resin Sample->Dichloromethane Extraction (72h) Crude Extract Crude Extract Dichloromethane Extraction (72h)->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Pooling (TLC) Fraction Pooling (TLC) Column Chromatography->Fraction Pooling (TLC) Further Purification Further Purification Fraction Pooling (TLC)->Further Purification Pure this compound Pure this compound Further Purification->Pure this compound Structural Characterization (NMR, GC-MS, FTIR) Structural Characterization (NMR, GC-MS, FTIR) Pure this compound->Structural Characterization (NMR, GC-MS, FTIR) Bioassay Testing (Repellency & Toxicity) Bioassay Testing (Repellency & Toxicity) Structural Characterization (NMR, GC-MS, FTIR)->Bioassay Testing (Repellency & Toxicity) Data Analysis (LC50, ANOVA) Data Analysis (LC50, ANOVA) Bioassay Testing (Repellency & Toxicity)->Data Analysis (LC50, ANOVA)

Detailed Extraction and Isolation Protocol

This protocol adapts the successful isolation of this compound from Commiphora africana resin [1]. The process can be scaled according to needs, but the following steps are optimized for a 100-gram sample of dried, powdered resin.

2.1. Solvent Extraction [1]

  • Sample Preparation: Begin with 100 g of dried plant resin, ground into a fine powder.
  • Extraction: Add the powdered resin to 400 mL of dichloromethane (DCM) in a sealed glass container.
  • Maceration: Allow the mixture to stand at room temperature for 72 hours with occasional agitation.
  • Filtration: Filter the mixture sequentially through a muslin cloth (pore size ~0.7 mm) and then through Whatman No. 1 filter paper to remove particulate matter.
  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C or lower to obtain the crude DCM extract.

2.2. Column Chromatography for Isolation [1]

  • Column Packing: Pack a chromatography column (100 cm x 6 cm) with silica gel 60 (70–230 mesh) as the stationary phase.
  • Sample Loading: Dissolve the crude DCM extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this mixture onto the top of the prepared column.
  • Fraction Elution: Elute compounds using a gradient solvent system of increasing polarity:
    • Start with 100% hexane.
    • Gradually introduce ethyl acetate (e.g., hexane-ethyl acetate mixtures from 99:1 to 50:50).
    • Finish with 100% ethyl acetate.
  • Fraction Collection & Monitoring: Collect eluent in multiple fractions. Analyze each fraction by Thin-Layer Chromatography (TLC). Pool fractions with similar TLC profiles.
  • Further Purification: Subject pooled fractions containing sterols to further purification using a smaller silica gel column or size-exclusion chromatography (e.g., Sephadex LH-20) to obtain pure this compound. Confirm the purity of isolated compounds using Gas Chromatography (GC) or TLC, indicated by a single sharp peak or a single spot, respectively [1].
Compound Characterization

Once isolated, this compound should be characterized using spectroscopic techniques to confirm its identity and purity. The key identifiers for this compound (C₂₈H₄₈O) are listed in the table below [2] [3] [4].

  • Table 1: Key Identifiers for this compound
Property Value / Description
Systematic IUPAC Name (1R,3aR,5aS,7S,9aS,9bR,11aR)-1-[(2R,5S)-5,6-Dimethylheptan-2-yl]-9a,11a-dimethyl-2,3,3a,5,5a,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol [2]
CAS Registry Number 516-78-9 [3] [4]
PubChem CID 5283646 [3]
Molecular Formula C₂₈H₄₈O [2] [3] [4]
Average Mass 400.691 g·mol⁻¹ [2] [4]

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): Perform ¹H-NMR and ¹³C-NMR spectroscopy using deuterated chloroform (CDCl₃) as the solvent. Compare the spectral data with published literature to confirm the structure [1].
  • Gas Chromatography-Mass Spectrometry (GC-MS): Use GC-MS to verify purity and obtain fragmentation patterns for identification. A common method uses a BPX5 column (30 m x 0.25 mm, 0.25 µm film thickness) with a temperature program from 50°C to 250°C [1].
  • Fourier-Transform Infrared Spectroscopy (FTIR): Analyze functional groups by FTIR using a KBr pellet method [1].
Bioactivity Testing Protocol

The following bioassays, adapted from research on bedbugs, can be used to evaluate the insecticidal properties of this compound [1].

4.1. Repellency Assay (Filter Paper Method)

  • Preparation: Cut a Whatman filter paper into two equal halves.
  • Treatment: Treat one half with a solution of this compound in acetone. Treat the other half with acetone alone as a control.
  • Testing: After the solvent evaporates, reassemble the two halves. Place ten bedbugs along the line where the two halves meet.
  • Data Collection: Record the number of insects present on the treated (T) and untreated (C) sides at set intervals (e.g., 0.5, 1, 2, 6, and 24 hours).
  • Calculation: Calculate the percentage repellency (PR) using the formula: PR = [(C - T) / (C + T)] * 100 [1].

4.2. Toxicity (Mortality) Assay

  • Preparation: Spray a solution of this compound at varying concentrations onto separate Whatman No. 2 filter papers and allow them to air-dry.
  • Testing: Introduce ten bedbugs into each petri dish containing a treated filter paper.
  • Data Collection: Record the number of dead bedbugs after 24, 48, and 72 hours of exposure.
  • Analysis: Calculate the percentage mortality for each concentration. Use probit analysis to determine the median lethal concentration (LC₅₀) value with 95% confidence intervals [1].
Key Bioactivity Data

Research indicates that this compound exhibits significant bioactivity. The table below summarizes quantitative findings from a study on bedbugs.

  • Table 2: Summary of Reported Bioactivity of this compound Against Bedbugs [1]
Bioassay Type Key Result Experimental Conditions
Repellency 75% repellency Not significantly different from positive control (Neocidol, 74%) after >1 hour exposure.
Toxicity LC₅₀ = 25.73 mg/L Measured after 24 hours of exposure.
Alternative Extraction Method for Multiple Lipid Classes

For a more comprehensive lipidomic analysis that simultaneously extracts sterols, polar metabolites, and proteins from a single sample, a methyl tert-butyl ether (MTBE)-based protocol is highly effective [5]. This method is faster and avoids the use of chlorinated solvents.

  • Extraction: Homogenize sample with MTBE/Methanol/Water mixture (e.g., 3:1:0.75 ratio).
  • Phase Separation: Centrifuge to form a two-phase system. The upper MTBE phase contains lipids like this compound, the lower methanol/water phase contains polar metabolites, and the solid pellet contains proteins and polymers.
  • Analysis: The lipid phase can be dried, reconstituted, and analyzed directly using UPLC-MS [5].

Critical Considerations for Protocol Implementation

  • Source Material: The yield and purity of this compound are highly dependent on the biological source. The protocol above is optimized for plant resin [1]. Fungal cultures, another known source, may require different pre-treatment steps [2].
  • Solvent Safety: Dichloromethane and hexane are hazardous chemicals. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
  • Analytical Standards: If available, use an authentic this compound standard to calibrate analytical instruments and confirm retention times and spectral data.
  • Bioassay Validation: Positive (e.g., a known insecticide) and negative (solvent only) controls are essential for validating the results of repellency and toxicity tests.

References

Comprehensive Application Notes and Protocols for Fungisterol Purification and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fungisterol ( (3β,5α)-Ergost-7-en-3-ol ), a sterol of growing interest in natural product and medicinal research, has been successfully isolated from plant resins and investigated for its bioactivity [1] [2]. Recent research has identified it as a key active principle in Commiphora africana resin, demonstrating significant insecticidal and repellent activities against bedbugs [2]. This document provides a detailed and standardized protocol for the extraction, purification, and analysis of this compound, supporting researchers in obtaining high-purity material for further pharmacological and chemical studies. The methodology outlined below has been adapted from a peer-reviewed research article which isolated and characterized five compounds, including this compound, for the first time from this plant source [2].

Materials and Methods

Sample Preparation and Crude Extraction

Proper sample preparation is critical to the success of any chromatographic purification, as it simplifies complex mixtures, removes interfering matrix components, and can concentrate the target analyte [3].

  • Plant Material: The resin of Commiphora africana (A. Rich.) Engl. was used in the foundational study. A voucher specimen should be deposited in a recognized herbarium for future reference (e.g., Voucher No. NWWairagu 001) [2].
  • Extraction Solvent: Dichloromethane (DCM) was found to be the most effective non-polar organic solvent for the initial extraction of bioactive compounds from the resin [2].
  • Procedure:
    • Drying: Dry the harvested resin in an oven at 50°C for five days [2].
    • Maceration: Subject 1 kg of the dried resin to maceration with 4 L of DCM for 72 hours at room temperature [2].
    • Filtration: Filter the extract sequentially through a muslin cloth (pore size ~0.7 mm) and then through Whatman filter paper No. 1 [2].
    • Concentration: Remove the solvent in vacuo using a rotary evaporator at 45°C to obtain the crude DCM extract [2].
Purification by Column Chromatography

The initial purification of this compound from the crude extract is achieved using normal-phase column chromatography.

  • Stationary Phase: Silica gel 60G (70–230 mesh) [2].
  • Column Dimensions: 100 cm length × 6 cm internal diameter [2].
  • Elution Protocol: A gradient elution is performed, starting with non-polar hexane and gradually increasing the polarity with ethyl acetate [2].
  • Fraction Monitoring: Collect fractions and monitor using Thin Layer Chromatography (TLC). Pool fractions with similar TLC profiles [2].
  • Further Purification: For final purification, subject the pooled fractions containing this compound to a smaller column (2 cm × 30 cm) or use Sephadex LH-20 chromatography [2].

The following workflow diagram illustrates the complete purification process:

G Start Start: C. africana Resin Drying Oven Dry (50°C, 5 days) Start->Drying Extraction DCM Extraction (72 hours) Drying->Extraction Filtration Filtration (Muslin cloth + Filter paper) Extraction->Filtration Concentration Concentrate (Rotary Evaporator, 45°C) Filtration->Concentration CC Column Chromatography (Silica Gel, Hexane → EtOAc gradient) Concentration->CC TLC TLC Analysis & Fraction Pooling CC->TLC Purification Further Purification (Smaller Column/Sephadex LH-20) TLC->Purification Analysis Purity Analysis (GC-MS) Purification->Analysis End Pure this compound Analysis->End

HPLC Method Development for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is essential for analytical quantification and purity assessment. The method development process involves systematic scouting and optimization [3].

2.3.1 Method Scouting and Optimization

For method scouting, screening various column and eluent conditions is the first step to finding a successful separation [3]. The table below summarizes key parameters to investigate for this compound, which is a mid-to-non-polar compound with limited water solubility.

Table 1: HPLC Method Scouting Parameters for this compound

Parameter Initial Scouting Choices Rationale & Impact
Column Chemistry C18, Phenyl, Cyano, C8 [3] [4] C18 is universal; phenyl for π-π interactions; cyano for different selectivity.
Mobile Phase Acetonitrile/Water or Methanol/Water [3] Acetonitrile offers lower viscosity and backpressure. Methanol offers different selectivity.
Additive 0.1% Formic Acid or 0.1% Ammonia [5] Additives improve peak shape. Acid is standard; base can be used for stability.
Gradient Program e.g., 5-50% B, 20-60% B, 30-70% B, 40-80% B [5] Narrower gradient ranges around the target's hydrophobicity increase resolution.
Detection UV (e.g., 205-210 nm for sterols) / Mass Spectrometry MS provides confirmation via molecular weight [5].

The logical flow for developing and optimizing an HPLC method is outlined below:

G StartHPLC Start HPLC Method Development Scout Method Scouting Screen columns, mobile phases, and gradients (Table 1) StartHPLC->Scout Optimize Method Optimization Iteratively test conditions for best resolution, speed, reproducibility Scout->Optimize Robustness Robustness Testing Determine impact of small parameter changes (e.g., temp, pH) Optimize->Robustness Validate Method Validation Formal process to confirm method is fit for purpose [3] Robustness->Validate

2.3.2 Detailed HPLC Protocol

Based on general principles for small molecule purification [5], the following protocol is recommended:

  • Analytical Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm) or a modern core-shell equivalent for higher efficiency [4].
  • Mobile Phase:
    • A: Water
    • B: Acetonitrile or Methanol
    • Additive: 0.1% Formic Acid
  • Gradient Elution:
    • Time 0 min: 70% B
    • Time 10 min: 95% B
    • Time 12 min: 95% B
    • Time 12.1 min: 70% B
    • Time 15 min: 70% B (Column re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10 µL
  • Detection: UV detection at 205-210 nm (or using a PDA detector). For confirmation, connect to a Mass Spectrometer using Electrospray Ionization (ESI) in positive mode.

Results and Data Analysis

Compound Identification and Characterization

After purification, this compound should be characterized to confirm its identity and purity.

  • Purity Check: Use TLC and GC-MS to confirm a single, sharp peak [2].
  • Spectroscopic Identification:
    • FTIR: Confirm the presence of hydroxyl (-OH) and alkene (C=C) functional groups [2].
    • NMR: Perform ( ^1 \text{H} ) and ( ^{13}\text{C} ) NMR spectroscopy in deuterated chloroform (CDCl₃). Compare the spectral data with published values to confirm the structure, including the characteristic chemical shifts for the hydrogens on the carbon bearing the hydroxyl group and the alkene proton [2].
    • GC-MS: Confirm the molecular ion peak at m/z 400.4 [M]⁺ and compare the fragmentation pattern with libraries [1] [2].
Bioactivity Assessment of Purified this compound

The isolated this compound can be tested for bioactivity. The following quantitative data is derived from the foundational study on bedbugs [2].

Table 2: Bioactivity Data of Purified this compound Against Bedbugs (Cimex lectularius)

Bioassay Type Key Metric Result for this compound Positive Control (Neocidol)
Repellency Percentage Repellency after >1 hour 75% 74%
Toxicity LC₅₀ after 24 hours 25.73 mg/L Not Specified

Experimental Protocol for Bioassay:

  • Repellency (Filter Paper Method): One half of a filter paper is treated with this compound dissolved in acetone; the other half is treated with acetone alone (control). Ten bedbugs are placed on the line dividing the two halves. The number of bugs in each half is recorded after 30 min, 1 h, 2 h, 6 h, and 24 h. Percentage repellency is calculated as: [(C - T) / (C + T)] × 100, where C and T are the number of bugs in the control and treated halves, respectively [2].
  • Toxicity (Mortality Assay): Filter papers are treated with serial dilutions of this compound (e.g., 0.25% to 1.4% v/v in acetone). After drying, ten bedbugs are introduced into the dish. Mortality is recorded after 24 h, 48 h, and 72 h. The data is subjected to dose-response analysis to determine the LC₅₀ (Lethal Concentration to 50% of the population) [2].

Troubleshooting and Notes

  • Low Yield: Ensure complete extraction by increasing maceration time or using ultrasonic bath-assisted extraction. Check the TLC profiles meticulously during column chromatography to avoid missing the target fraction.
  • Poor HPLC Resolution: If the this compound peak is co-eluting with impurities, adjust the gradient slope (make it shallower around the retention time) or switch to a different column chemistry (e.g., phenyl-hexyl) to alter selectivity [3] [4].
  • Matrix Effects: If the sample matrix is complex and interferes with analysis, consider a more rigorous sample clean-up step, such as Solid-Phase Extraction (SPE) after the initial column chromatography [3].
  • Note on Synergy: The study found that blending this compound with other co-isolated terpenes (taraxasterol, pseudo-taraxasterol, beta-sitosterol, guggusterol) did not result in a synergistic enhancement of repellency or toxicity [2].

References

Comprehensive Laboratory Application Notes and Protocols for Fungisterol Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fungisterol and Research Significance

This compound (also known as 24ξ-ethyl-5α-cholesta-7,22-dien-3β-ol) is a phytosterol derivative belonging to the class of fungal and plant sterols with demonstrated bioactive properties. Recent research has identified this compound as a promising natural product compound with significant insecticidal and repellent activities, particularly against bedbugs (Cimex lectularius Linnaeus) [1]. This compound was successfully isolated from Commiphora africana resin alongside other sterols including taraxasterol, pseudo-taraxasterol, beta-sitosterol, and guggusterol, marking the first reported isolation of this compound from this plant species [1]. The discovery of its potent biological activities positions this compound as a compelling target for natural product research and pesticide development, particularly as resistance to conventional insecticides continues to grow.

Sterols like this compound share a common tetracyclic cyclopenta[α]phenanthrene ring system that forms the structural foundation for this class of compounds [2]. Understanding the structural characteristics and laboratory handling requirements of this compound is essential for researchers exploring its potential applications. From an industrial perspective, sterols from natural sources present a sustainable alternative to synthetic compounds, though they often face challenges related to low extraction yields and complex purification requirements [2]. These application notes provide comprehensive protocols for working with this compound, addressing key technical challenges and establishing standardized methodologies for its extraction, characterization, and bioactivity assessment.

Extraction and Purification Protocols

Plant Material Preparation and Solvent Extraction

The initial stage of this compound isolation requires careful preparation of the source material and optimized extraction conditions:

  • Plant Material Collection and Authentication: Harvest Commiphora africana resin from mature trees and transport to the laboratory under controlled conditions [1]. Proper botanical identification is essential—aerial parts should be pressed and archived at a recognized herbarium with a voucher specimen (e.g., voucher reference NWWairagu 001 as documented in prior research) [1].
  • Drying Procedure: Spread the resin in a thin layer and dry in an oven (Sanyo, model MOV-212f) at 50°C for five days to remove moisture without degrading heat-sensitive compounds [1].
  • Solvent Extraction Setup: Charge 1 kg of dried resin into a 10 L flask and add 4 L of dichloromethane (DCM) as the extraction solvent [1]. The non-polar nature of DCM efficiently extracts sterol compounds while minimizing polar contaminants.
  • Extraction Process: Allow the mixture to stand for 72 hours at room temperature with occasional agitation to enhance compound diffusion from the resin matrix into the solvent [1].
  • Filtration and Concentration: Filter the extract sequentially through muslin cloth (pore size 0.7 mm) and Whatman filter paper No. 1 to remove particulate matter [1]. Remove solvent from the filtrate in vacuo using a rotary evaporator at 45°C to obtain the crude extract [1].
Column Chromatography Purification

Purification of this compound from the crude extract requires sophisticated chromatographic separation:

  • Stationary Phase Preparation: Pack a chromatography column (100 cm × 6 cm internal diameter) with Kieselgel silica gel 60G (70-230 mesh) as the stationary phase [1]. The silica gel should be properly activated before use.
  • Sample Loading: Dissolve 100 g of powdered crude extract in a minimal volume of DCM and carefully load onto the top of the silica gel bed, ensuring even distribution [1].
  • Gradient Elution Protocol: Begin elution with 100% hexane to remove non-polar contaminants, then implement a slow gradient to hexane-ethyl acetate mixtures, and finally transition to 100% ethyl acetate to elute more polar compounds [1].
  • Fraction Collection and Monitoring: Collect fractions (50-100 mL) and analyze by Thin Layer Chromatography (TLC) to identify those with similar composition [1]. Pool fractions with matching TLC profiles.
  • Compound Isolation: Concentrate pooled fractions using a rotary evaporator at 45°C and subject to further purification in a smaller column (2 cm diameter × 30 cm long) with appropriate solvent systems to obtain pure this compound [1].
  • Final Purification Step: For highest purity, employ Sephadex LH-20 size exclusion chromatography as a final polishing step to remove any residual impurities [1].

Table 1: Solvent Gradient for this compound Purification

Step Solvent System Ratio Volume (Column Volumes) Target Compounds
1 Hexane 100% 3-4 Non-polar contaminants
2 Hexane-Ethyl Acetate 9:1 2-3 Terpenes
3 Hexane-Ethyl Acetate 4:1 3-4 This compound
4 Ethyl Acetate 100% 2-3 Polar compounds

Structural Characterization Techniques

Spectroscopic Analysis

Complete structural elucidation of this compound requires a multi-technique spectroscopic approach:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Prepare samples as KBr pellets (1:100 sample to KBr ratio) and analyze using a Bruker Alpha spectrometer [1]. Collect data in absorbance mode across the 4000-400 cm⁻¹ range. Key characteristic absorptions for this compound include: O-H stretch (3200-3600 cm⁻¹), C-H stretches (2850-3000 cm⁻¹), and C=C stretch (1600-1680 cm⁻¹) [1].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve purified this compound (≥5 mg) in deuterated chloroform (CDCl₃) and analyze using a Bruker-600 MHz spectrometer [1]. Employ both ¹H-NMR and ¹³C-NMR experiments with trimethylsilane (TMS) as internal standard. Critical NMR signals for this compound structure confirmation include: proton signals between δ 0.6-1.0 ppm (angular methyl groups), δ 3.5 ppm (methine proton at C-3), and olefinic protons between δ 5.1-5.4 ppm (C-7 and C-22 double bonds) [1].
  • Data Processing and Interpretation: Process NMR spectra using MestreNova software for spectral analysis and structure verification [1]. Compare obtained chemical shifts with published sterol data to confirm identity and purity.
Chromatographic and Mass Spectrometric Analysis

Chromatographic methods provide essential information on compound purity and identity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Utilize a Shimadzu QP 2010-SE system with a BPX5 capillary column (30 m × 0.25 mm × 0.25 μm film thickness) [1]. Employ ultra-pure helium as carrier gas at 1 mL/min flow rate with the following temperature program: initial temperature 50°C (hold 1 min), ramp to 250°C at 20°C/min (hold 9 min), then to 300°C at 20°C/min [1].
  • Purity Assessment: Confirm this compound purity by observing a single sharp peak in the GC chromatogram [1]. The mass spectrum should display characteristic fragmentation patterns including molecular ion [M]⁺ and key fragments resulting from ring cleavage and side chain fragmentation.
  • Thin Layer Chromatography (TLC): Use silica gel TLC plates with appropriate solvent systems (e.g., hexane:ethyl acetate, 4:1) to monitor purification progress [1]. Visualize spots using UV light (254 nm) or by spraying with anisaldehyde reagent followed by heating.

Table 2: Key Spectroscopic Identifiers for this compound

Analytical Technique Key Characteristic Features Interpretation
FTIR Broad band ~3400 cm⁻¹ O-H stretching vibration
Bands ~2950, 2870 cm⁻¹ C-H asymmetric and symmetric stretches
Band ~1650 cm⁻¹ C=C stretch in ring system
¹H-NMR Signal at δ ~3.5 ppm Methine proton at C-3 (OH-bearing carbon)
Multiplet at δ ~5.1-5.4 ppm Olefinic protons at C-7 and C-22
Signals at δ 0.6-1.0 ppm Angular methyl groups
GC-MS Molecular ion [M]⁺ m/z 426 (for C₂₉H₄₈O)
Key fragments m/z 411 [M-CH₃]⁺, m/z 273 [M-side chain]⁺

Bioactivity Assessment Protocols

Insect Repellency Assay

The repellent activity of this compound against bedbugs can be quantified using a standardized filter paper method:

  • Apparatus Setup: Prepare Whatman filter paper circles cut into two equal halves [1]. Use Petri dishes (90 mm diameter) as test chambers maintained at 25 ± 2°C and 75 ± 2% relative humidity [1].
  • Sample Application: Dissolve purified this compound in acetone and apply to one half of the filter paper at appropriate concentrations (typically 0.25-1.4% w/v), while applying acetone alone to the other half as control [1]. Air-dry treated papers for 30 minutes before introducing insects.
  • Test Organisms Introduction: Carefully place ten adult bedbugs (mixed sexes) in a line along the division between treated and untreated halves [1]. Use different bedbugs for each replicate and conduct all tests in triplicate for statistical robustness.
  • Data Collection and Analysis: Record the distribution of bedbugs in both halves at predetermined time intervals (0.5, 1, 2, 6, and 24 hours) [1]. Calculate percentage repellency using the formula: % Repellency = (C - T)/(C + T) × 100, where C = number of bedbugs in untreated half and T = number in treated half [1].
  • Positive Control: Include neocidol as a positive control reference standard to validate assay performance [1].
Toxicity and Mortality Bioassay

The insecticidal activity of this compound can be evaluated through contact toxicity testing:

  • Sample Preparation: Prepare this compound solutions in acetone at varying concentrations (0, 0.25, 0.5, 0.75, 1, 1.25, and 1.4% w/v) [1]. These concentrations allow for construction of dose-response curves and LC₅₀ determination.
  • Treatment Application: Spray 2 mL of each test solution onto separate Whatman No. 2 filter papers (90 mm diameter) using a calibrated aerosol sprayer to ensure even distribution [1].
  • Drying and Exposure: Air-dry treated filter papers for 30 minutes at 25°C before placing them into clean Petri dishes [1]. Introduce ten bedbugs into each dish and maintain at standardized conditions (25 ± 2°C, 75 ± 2% RH).
  • Mortality Assessment: Record mortality rates after 24, 48, and 72 hours of exposure [1]. Count bedbugs as dead if they show no movement when gently prodded with a fine brush.
  • Data Analysis: Calculate percentage mortality as (D/T) × 100, where D = number of dead bedbugs and T = total number introduced [1]. Subject mortality data to dose-response analysis to determine LC₅₀ values with 95% confidence levels using appropriate statistical software (e.g., SPSS version 20) [1].

Technical Summary and Data Interpretation

Experimental Data Tables

Table 3: Bioactivity Profile of this compound Against Bedbugs

Bioassay Type Exposure Time Activity Level Comparison to Control Statistical Significance
Repellency 30 minutes 75% repellency Not significantly different (P > 0.05) from neocidol (74%) High
1 hour 75% repellency Not significantly different (P > 0.05) from neocidol (74%) High
24 hours ~60-70% repellency Maintained effectiveness Significant
Toxicity 24 hours LC₅₀ = 25.73 mg/L Highly toxic P < 0.05
48 hours Increased mortality Dose-dependent P < 0.05
72 hours Maximum efficacy Complete mortality at high doses P < 0.01

Table 4: Comparison of this compound with Other Commiphora africana Sterols

Compound Repellency (%) Toxicity (LC₅₀ mg/L) Relative Potency Synergistic Effects
This compound 75 25.73 Highest No significant synergy when blended
Beta-Sitosterol ~40-50 >50 Moderate Limited data
Taraxasterol ~35-45 >50 Moderate Limited data
Guggusterol ~30-40 >50 Low-Moderate Limited data
Experimental Workflow and Data Analysis

The following workflow diagrams illustrate the key experimental processes for this compound research:

fungisterol_research compound_isolation compound_isolation characterization characterization bioactivity bioactivity data_analysis data_analysis start Plant Material Collection extraction Solvent Extraction (DCM, 72h) start->extraction extraction->compound_isolation purification Column Chromatography (Silica Gel, Gradient Elution) extraction->purification purification->compound_isolation spectroscopy Spectroscopic Analysis (FTIR, NMR, GC-MS) purification->spectroscopy spectroscopy->characterization repellency Repellency Assay (Filter Paper Method) spectroscopy->repellency repellency->bioactivity toxicity Toxicity Bioassay (LC50 Determination) repellency->toxicity toxicity->bioactivity statistical Statistical Analysis (ANOVA, LC50 Calculation) toxicity->statistical statistical->data_analysis results Data Interpretation & Reporting statistical->results

Figure 1: Comprehensive Workflow for this compound Research

bioactivity_workflow sample_prep Sample Preparation (Concentration Series) assay_setup Assay Setup (Filter Paper in Petri Dishes) data_collection Data Collection (Time-Point Observations) insect_culture Bedbug Rearing (28±2°C, 78±3% RH) insect_culture->sample_prep test_solution Prepare Test Solutions (0-1.4% in Acetone) insect_culture->test_solution test_solution->sample_prep application Apply to Filter Paper (Spray 2 mL) test_solution->application application->assay_setup drying Air Dry (30 min, 25°C) application->drying drying->assay_setup introduction Introduce Bedbugs (n=10 per replicate) drying->introduction introduction->assay_setup monitoring Monitor Distribution/Death (0.5, 1, 2, 6, 24h) introduction->monitoring monitoring->data_collection calculation Calculate % Repellency/Mortality monitoring->calculation

Figure 2: Bioactivity Assessment Protocol

Troubleshooting and Technical Notes

Common Experimental Challenges
  • Low Extraction Yield: If this compound yield from Commiphora africana resin is suboptimal, consider seasonal variation in sterol content—resin harvested during different seasons may show significant phytochemical variation [1]. Additionally, extend extraction time beyond 72 hours or employ sonication-assisted extraction to improve efficiency.
  • Poor Chromatographic Separation: If this compound co-elutes with other sterols during column chromatography, optimize the solvent gradient by increasing the polarity transition between hexane and ethyl acetate more gradually. Consider alternative stationary phases such as silver-impregnated silica gel for better separation of sterols based on double bond characteristics.
  • Inconsistent Bioassay Results: Maintain strict environmental control (25 ± 2°C, 75 ± 2% RH) throughout bioassays as environmental fluctuations significantly impact insect behavior [1]. Standardize bedbug nutritional status by providing a blood meal 24-48 hours before testing to reduce variability.
  • Spectroscopic Interpretation Difficulties: For complex NMR spectra, employ 2D techniques (COSY, HSQC, HMBC) to resolve signal overlap common in sterol compounds. Compare spectra with published data for similar fungal and plant sterols to aid assignment [3] [2].
Method Validation and Quality Control
  • Purity Verification: Confirm this compound purity through multiple orthogonal methods including TLC (single spot), GC-MS (single peak), and NMR (absence of extraneous signals) [1].
  • Bioassay Controls: Include both positive (neocidol) and negative (solvent only) controls in all repellency and toxicity tests to validate assay performance and establish baseline responses [1].
  • Statistical Rigor: Perform all experiments with minimum triplicate replication and analyze data using appropriate statistical methods (ANOVA with post-hoc tests) with significance set at P < 0.05 [1]. Use probit analysis for LC₅₀ determination with 95% confidence intervals.
  • Data Reproducibility: Document seasonal variations in source material and standardize collection procedures to ensure reproducible results across different batches.

Conclusion and Research Applications

These comprehensive application notes provide validated methodologies for the extraction, purification, characterization, and bioactivity assessment of this compound. The protocols demonstrate that this compound can be efficiently isolated from Commiphora africana resin using dichloromethane extraction followed by silica gel chromatography, with an average yield comparable to other plant sterols [1]. Structural confirmation requires a multifaceted spectroscopic approach, with NMR being particularly crucial for definitive identification.

The significant bioactivity observed against bedbugs (75% repellency and LC₅₀ of 25.73 mg/L) positions this compound as a promising natural insecticide candidate [1]. While blending this compound with other terpenes from the resin did not demonstrate synergistic effects in initial studies, formulation optimization may enhance field efficacy [1]. These protocols establish standardized methodologies that enable comparative studies across research groups and facilitate further investigation into this compound's mechanism of action and potential applications in sustainable pest management solutions.

References

Comprehensive Application Notes and Protocols for Fungisterol Research in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fungisterol and Its Research Significance

This compound is a significant fungal sterol that serves as both a biosynthetic intermediate in the ergosterol pathway and a potential target for therapeutic intervention in fungal diseases. Similar to cholesterol in mammalian cells, sterols in fungi are essential components of cell membrane structure and function, regulating membrane fluidity and permeability while serving as precursors for important biochemical compounds. The ergosterol biosynthesis pathway represents one of the most important targets for antifungal drug development, with both medical and agricultural applications. Unlike cholesterol in human cells, ergosterol and its precursors like this compound contain unique structural features including a Δ7 double bond and an additional methyl group at C-24, making them ideal targets for selective antifungal intervention without affecting human host cells.

The research interest in this compound has expanded significantly in recent years due to several factors: the rising incidence of invasive fungal infections in immunocompromised patients, increasing resistance to existing azole antifungal drugs, and the need for more selective antifungal agents with reduced host toxicity. This compound research applications span multiple disciplines including medicinal chemistry, pharmacology, chemical ecology, and agricultural science. These broad applications necessitate standardized protocols for studying this compound content, biosynthesis, and inhibition across different experimental contexts, from basic research to drug discovery programs.

Background and Natural Sources

This compound (5α-ergosta-7,24(28)-dien-3β-ol) is a key intermediate in the ergosterol biosynthesis pathway in fungi and has also been identified in certain algal species. Its structural characteristics include a sterol backbone with specific double bond positions that distinguish it from both cholesterol in mammalian systems and other phytosterols in plants. This unique structural signature makes this compound useful as a chemotaxonomic marker for distinguishing between different fungal species and for understanding evolutionary relationships among lower eukaryotes.

The primary natural sources of this compound include:

  • Fungal species: Particularly yeasts such as Saccharomyces cerevisiae and various pathogenic Candida species
  • Algal sources: Certain phytoplankton and algae species, especially under specific environmental conditions
  • Mutant strains: Genetically modified yeast strains with blocked ergosterol pathway often accumulate intermediate sterols including this compound

Research by Kamilova et al. demonstrated that mutant strains of Saccharomyces cerevisiae can be engineered to accumulate this compound and episterol, providing enhanced sources for studying these sterols [1]. Similarly, studies on phytoplankton including Scenedesmus, Chlamydomonas, Cryptomonas and Cyclotella have shown that environmental factors significantly impact sterol composition, with light intensity and phosphorus availability dramatically altering this compound and other sterol profiles [2].

Table 1: Natural Sources of this compound and Research Applications

Source This compound Content Research Applications Key References
Saccharomyces cerevisiae mutants High accumulation Pathway studies, Drug discovery [1]
Candida albicans Pathway intermediate Antifungal development [3] [4]
Phytoplankton species Variable Ecological studies, Chemotaxonomy [2]
Piper crocatum Component Natural product discovery [3]

Research Applications

Antifungal Drug Discovery and Development

The ergosterol biosynthesis pathway represents one of the most valuable targets for antifungal drug development, with this compound serving as both an intermediate and potential marker for drug efficacy. Azole antifungal drugs, which include both triazoles and imidazoles, primarily target lanosterol 14α-demethylase (ERG11), a key enzyme in the ergosterol pathway that catalyzes the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to accumulation of toxic methylated sterol precursors and depletion of functional ergosterol, ultimately compromising membrane integrity in fungal cells [4].

Recent research has explored both direct and indirect targeting of this compound-related processes for therapeutic purposes:

  • Novel inhibitor screening: Identification of natural compounds from sources like Piper crocatum that inhibit multiple enzymes in the ergosterol biosynthesis pathway, including those responsible for this compound metabolism [3]
  • Resistance modulation: Investigating this compound pathway alterations in drug-resistant fungal strains to develop bypass agents
  • Combination therapies: Using this compound accumulation as a sensitizing mechanism for enhanced efficacy of other antifungal classes

Research on imidazole derivatives has demonstrated the importance of structure-activity relationship (SAR) studies for optimizing antifungal activity while minimizing host toxicity. These studies have revealed that electron-withdrawing substituents and specific molecular sizes significantly enhance antifungal potency while maintaining favorable ADMET profiles [5]. The ideal candidates exhibit strong growth inhibition against pathogenic fungi like Candida albicans while showing no antibacterial activity, indicating specific targeting of fungal pathways.

Agricultural Fungicide Development

Beyond medical applications, this compound biosynthesis inhibitors have significant importance in agricultural fungicides for crop protection. Triazole fungicides including cyproconazole, epoxiconazole, flutriafol, and tebuconazole are widely used for protecting cereals and other crops from fungal diseases [6]. These compounds function through the same fundamental mechanism as medical azoles—inhibition of ergosterol biosynthesis—but are optimized for field persistence, plant systemic distribution, and environmental stability.

Research in this area has revealed important toxicological considerations for agricultural azoles. Computational predictive studies indicate that many triazole fungicides demonstrate good oral bioavailability, potential for blood-brain barrier penetration, interaction with P-glycoprotein and hepatic cytochromes, and various toxicity concerns including potential for endocrine disruption and cardiotoxicity through hERG K+ channel blockage [6]. Epoxiconazole and triadimenol were identified as having particularly high potential for producing harmful effects in humans, suggesting their use should be limited or avoided.

Chemotaxonomic and Ecological Research

This compound profiles serve as valuable chemotaxonomic markers for distinguishing between different fungal species and studying ecological relationships. The specific sterol composition of fungi, including the presence and relative abundance of this compound, provides characteristic signatures that can be used for classification and identification purposes [2]. This application is particularly valuable when morphological identification is challenging or when studying environmental samples that cannot be easily cultured.

Ecological studies have demonstrated that environmental factors significantly influence sterol composition in algae and fungi, with important implications for food web dynamics. Research on phytoplankton has shown that both light intensity and phosphorus supply dramatically impact sterol content, including this compound levels [2]. Under high light intensities and phosphorus-sufficient conditions, sterol contents generally increase, while phosphorus limitation reverses this trend, causing decreased sterol content with increasing light. These fluctuations have cascading effects through aquatic food webs, as crustacean zooplankton depend on dietary sterols for growth and reproduction, potentially creating sterol limitation during summer months when high light and low phosphorus conditions coincide.

Experimental Protocols

Sterol Extraction and Analysis Protocol

This protocol describes a standardized method for extraction, identification, and quantification of this compound from fungal samples, adapted from multiple research sources [2] [3] [1].

Materials and Reagents
  • Fungal biomass (lyophilized)
  • Dichloromethane-methanol (2:1 v/v)
  • 5α-cholestan internal standard
  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane
  • Nitrogen gas source
  • Glass fiber filters (GF/F)
  • Glass tubes with Teflon seals
Extraction Procedure
  • Harvest fungal cells during mid-logarithmic growth phase
  • Filter 0.5-1 mg carbon equivalent biomass onto glass fiber filters
  • Transfer filter to glass tube with 7 ml dichloromethane-methanol (2:1 v/v)
  • Add internal standard (5α-cholestan) at known concentration
  • Store at -23°C under nitrogen atmosphere until extraction
  • Sonicate for 15 minutes, then vortex vigorously for 30 seconds
  • Centrifuge at 3000 × g for 10 minutes to separate debris
  • Transfer supernatant to fresh glass tubes
  • Evaporate under nitrogen stream at 40°C
  • Derivatize by adding 20 μl iso-hexane and 10 μl N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane
  • Incubate for 1 hour at room temperature
GC-MS Analysis Parameters
  • Column: Polysiloxane column (e.g., HP-5, 30 m × 0.32 mm × 0.25 μm)
  • Temperature gradient: 150°C for 1 min, 15°C/min to 280°C, 2°C/min to 308°C, 10°C/min to 320°C
  • Carrier gas: Helium at constant flow
  • Detection: Flame ionization detector at 350°C or mass spectrometer
  • Mass spectrometry: Electron impact ionization at 70 eV, mass range 50-600 amu
Quantification and Data Analysis
  • Identify sterols via comparison to authentic standards and known mass spectra
  • Quantify using internal standard method with multipoint calibration curves
  • Express results as μg this compound per mg organic carbon or per cell count
Antifungal Activity Screening Protocol

This protocol describes methods for evaluating potential this compound biosynthesis inhibitors using both in vitro and in silico approaches [5] [3].

Disk Diffusion Assay
  • Prepare fungal inoculum (e.g., Candida albicans) in sterile saline at 10^6 CFU/mL
  • Spread evenly on Sabouraud Dextrose Agar plates
  • Apply sterile filter paper disks impregnated with test compounds (500 μM in DMSO)
  • Include positive control (fluconazole) and negative control (DMSO alone)
  • Incubate at 30°C for 48 hours
  • Measure zones of inhibition in mm diameter
Minimum Inhibitory Concentration (MIC) Determination
  • Prepare serial dilutions of test compounds in 96-well microtiter plates
  • Add fungal inoculum at final concentration of 10^4 CFU/mL
  • Include growth and sterility controls
  • Incubate at 30°C for 48 hours
  • Measure optical density at 600 nm
  • Calculate MIC as lowest concentration showing ≥80% growth inhibition
Molecular Docking Studies
  • Retrieve protein structures (ERG1, ERG2, ERG11, ERG24) from PDB database
  • Prepare protein structures by removing water, adding hydrogens, assigning charges
  • Optimize ligand structures using energy minimization
  • Perform molecular docking using AutoDock Vina or similar software
  • Analyze binding poses, binding energies (ΔG), and inhibition constants (Ki)
  • Validate docking protocol by redocking known inhibitors

Table 2: Key Enzymes in Ergosterol Biosynthesis Pathway as Antifungal Targets

Enzyme EC Number Function in Pathway Inhibitor Examples
Squalene epoxidase (ERG1) 1.14.14.17 Converts squalene to 2,3-oxidosqualene Terbinafine, Efinaconazole
Sterol Δ8-Δ7 isomerase (ERG2) 5.5.1.5 Isomerizes fecosterol to episterol -
Lanosterol 14α-demethylase (ERG11) 1.14.13.70 Demethylates lanosterol Fluconazole, Voriconazole
Sterol Δ14 reductase (ERG24) 1.3.1.70 Reduces sterol Δ14 bond -
ADMET and Drug-Likeness Evaluation Protocol

Computational prediction of ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) is crucial in early antifungal drug development [5] [3].

Calculation of Physicochemical Parameters
  • Calculate Log P (n-octanol/water partition coefficient) using Molinspiration or DataWarrior
  • Determine molecular weight, hydrogen bond donors/acceptors, rotatable bonds
  • Calculate topological polar surface area (TPSA)
  • Evaluate compliance with Lipinski's Rule of Five
Toxicity Risk Prediction
  • Assess mutagenic potential using SAR analysis
  • Evaluate tumorigenic, irritant, and reproductive effects
  • Predict cytochrome P450 inhibition profiles
  • Screen for potential hERG channel binding
Bioavailability Assessment
  • Calculate bioavailability scores based on physicochemical properties
  • Predict gastrointestinal absorption
  • Evaluate blood-brain barrier penetration potential
  • Assess interaction with P-glycoprotein

Pathway Diagrams and Mechanisms

Ergosterol Biosynthesis Inhibition Pathway

The following DOT script visualizes the ergosterol biosynthesis pathway and sites of inhibition by antifungal agents:

G Ergosterol Biosynthesis and Inhibition Sites Squalene Squalene SqualeneEpoxide SqualeneEpoxide Squalene->SqualeneEpoxide ERG1 Squalene epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol ERG7 Lanosterol synthase 4,4-Dimethylcholesta-8,14,24-trienol 4,4-Dimethylcholesta-8,14,24-trienol Lanosterol->4,4-Dimethylcholesta-8,14,24-trienol ERG11 14α-demethylase 4,4-Dimethylcholesta-8,24-dienol 4,4-Dimethylcholesta-8,24-dienol 4,4-Dimethylcholesta-8,14,24-trienol->4,4-Dimethylcholesta-8,24-dienol ERG24 Δ14-reductase Zymosterol Zymosterol 4,4-Dimethylcholesta-8,24-dienol->Zymosterol ERG25/26/27 C-4 demethylation Fecosterol Fecosterol Zymosterol->Fecosterol ERG5 Δ8-Δ7 isomerase? Episterol Episterol Fecosterol->Episterol ERG2 Δ8-Δ7 isomerase Ergosta5_7_24_28_trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta5_7_24_28_trienol ERG6 C-24 methyltransferase This compound This compound Ergosta5_7_24_28_trienol->this compound ERG3 Δ5-desaturase Ergosta5_7_22_E_24_28_tetraenol Ergosta-5,7,22E,24(28)-tetraenol This compound->Ergosta5_7_22_E_24_28_tetraenol ERG5 Δ22-desaturase Ergosterol Ergosterol Ergosta5_7_22_E_24_28_tetraenol->Ergosterol ERG4 Δ24(28)-reductase Azoles Azoles ERG11 Inhibition ERG11 Inhibition Azoles->ERG11 Inhibition Amorolfine Amorolfine ERG24 Inhibition ERG24 Inhibition Amorolfine->ERG24 Inhibition

Molecular Mechanism of Azole Antifungals

The following DOT script details the molecular mechanism of azole antifungal agents at the enzyme level:

G Molecular Mechanism of Azole Antifungals cluster_legend Mechanism Legend Lanosterol Lanosterol ERG11 ERG11 (CYP51) Lanosterol 14α-demethylase Lanosterol->ERG11 Normal substrate BlockedPathway Pathway blockade Lanosterol->BlockedPathway 14-Demethyllanosterol 14-Demethyllanosterol AzoleDrug AzoleDrug AzoleDrug->ERG11 Competitive inhibition HemeGroup HemeGroup AzoleDrug->HemeGroup N-coordination to Fe ERG11->14-Demethyllanosterol Demethylation reaction HemeGroup->ERG11 Prosthetic group ToxicSterols ToxicSterols MembraneDisruption MembraneDisruption ToxicSterols->MembraneDisruption Incorporation into cell membrane CellLysis CellLysis MembraneDisruption->CellLysis Increased permeability BlockedPathway->ToxicSterols Accumulation of toxic methylated sterols ErgosterolDepletion ErgosterolDepletion BlockedPathway->ErgosterolDepletion Depletion of functional ergosterol NormalPath Normal pathway Inhibition Inhibition effect CellularEffect Cellular consequence

Conclusion and Future Perspectives

Research on this compound and the broader ergosterol biosynthesis pathway continues to be a fertile area for scientific exploration and therapeutic development. The ongoing challenges of antifungal resistance, limited drug classes, and rising incidence of fungal infections in immunocompromised patients drive continued innovation in this field. Future research directions will likely focus on several key areas:

  • Novel target identification: Beyond the well-established ERG11 target, other enzymes in the pathway such as ERG2 and ERG24 represent promising targets for new antifungal development [3]
  • Combination therapies: Targeting multiple steps in the ergosterol pathway simultaneously may enhance efficacy and reduce resistance development
  • Natural product discovery: Continued exploration of natural sources like Piper crocatum and other medicinal plants may yield new structural scaffolds for inhibitor development [3]
  • Computational approaches: Advanced in silico methods including molecular dynamics simulations, AI-based drug design, and improved ADMET prediction will accelerate antifungal discovery [7] [5]

The protocols and applications outlined in this document provide a foundation for standardized research approaches across academic, pharmaceutical, and agricultural contexts. As our understanding of fungal biology and sterol biochemistry advances, these methods will continue to evolve, supporting the development of more effective and selective antifungal agents to address unmet medical and agricultural needs.

References

Comprehensive Experimental Protocols and Application Notes for Fungisterol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Properties

Fungisterol (IUPAC name: 5α-Ergost-7-en-3β-ol) is a bioactive sterol primarily found in various fungi and some plant species. With a molecular formula of C₂₈H₄₈O and a molar mass of 400.691 g·mol⁻¹, this compound belongs to the class of ergostane-type sterols characterized by a tetracyclic ring system with a specific unsaturation pattern at the 7,8-position [1]. Unlike the more common fungal sterol ergosterol, which contains additional double bonds at positions 5,6 and 22,23, this compound represents an intermediate structure in the sterol biosynthesis pathway with distinct biological properties.

Recent investigations have revealed that this compound exhibits significant bioactivities against various arthropod pests, particularly demonstrating remarkable repellent and toxic effects against bedbugs (Cimex lectularius Linnaeus) [2] [3]. This bioactivity profile positions this compound as a promising natural product for developing eco-friendly insecticides, especially in light of growing resistance to conventional insecticides and increasing environmental concerns. The experimental procedures outlined in this application note provide researchers with standardized methods for the extraction, isolation, characterization, and bioactivity evaluation of this compound from natural sources, with particular emphasis on the resin of Commiphora africana where it has been most extensively studied.

Extraction and Isolation Protocols

Plant Material Collection and Preparation

The initial step in this compound isolation involves careful selection and preparation of the source material. For Commiphora africana resin, harvest mature trees and collect the exuded resin following traditional methods. Make incisions in the stem bark using a sharp, clean knife and collect the oozed resin over a 3-hour period in sterile glass containers. Transport the resin to the laboratory and dry it in an oven at 50°C for five days to achieve constant weight and remove residual moisture. Proper botanical identification and voucher specimen deposition (e.g., voucher No. NWWairagu 001 at the East African Herbarium) are essential for reproducibility and scientific documentation [3].

Solvent Extraction Procedure
  • Charge 1 kg of dried, powdered C. africana resin into a 10 L glass extraction flask.
  • Add 4 L of dichloromethane (DCM) solvent and maintain the mixture at room temperature with occasional agitation for 72 hours to ensure complete extraction.
  • Filter the mixture sequentially through a muslin cloth (pore size 0.7 mm) and Whatman No. 1 filter paper to remove particulate matter.
  • Concentrate the filtrate using a rotary evaporator under reduced pressure at 45°C to obtain the crude DCM extract.
  • Store the concentrated extract in amber glass containers at 4°C until further separation [3].
Column Chromatography Separation

Table 1: Gradient Elution Scheme for Column Chromatography

Step Hexane (%) Ethyl Acetate (%) Volume (Column Volumes) Target Compounds
1 100 0 3 Non-polar impurities
2 95 5 2 Hydrocarbons
3 90 10 2 Less polar terpenoids
4 85 15 2 Mixed terpenoids
5 80 20 2 This compound
6 70 30 2 More polar compounds
7 50 50 2 Polar constituents
8 0 100 2 Highly polar compounds
  • Pack a chromatography column (100 cm × 6 cm ID) with 450 g of Kieselgel silica gel 60G (70-230 mesh) in hexane.
  • Load 100 g of crude DCM extract onto the top of the silica bed.
  • Elute using the gradient scheme detailed in Table 1, collecting fractions of 250 mL each.
  • Monitor fractions by thin-layer chromatography (TLC) using silica gel plates and visualize under UV light (254 nm and 365 nm) after spraying with anisaldehyde-sulfuric acid reagent and heating.
  • Pool fractions with similar TLC profiles (Rf = 0.4 in 80:20 hexane:ethyl acetate) and concentrate under reduced pressure.
  • Further purify the pooled this compound-rich fractions using a Sephadex LH-20 column (2 cm × 30 cm) with dichloromethane-methanol (1:1) as eluent to obtain highly pure this compound [2] [3].

Characterization and Identification Methods

Spectroscopic Characterization

The structural elucidation of purified this compound requires a multi-technique approach:

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Prepare a KBr pellet by mixing 1 mg of purified this compound with 100 mg of spectroscopic grade KBr.
    • Record the spectrum in absorbance mode from 4000-400 cm⁻¹.
    • Key characteristic absorptions: O-H stretch (3350 cm⁻¹), C-H stretches (2920, 2850 cm⁻¹), C=C stretch (1645 cm⁻¹), C-H bends (1460, 1380 cm⁻¹) [3].
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrument: Shimadzu QP 2010-SE with BPX5 column (30 m × 0.25 mm ID, 0.25 µm film thickness)
    • Carrier gas: Ultra-pure helium at 1.0 mL/min constant flow
    • Temperature program: 50°C (hold 1 min), ramp 5°C/min to 250°C (hold 9 min)
    • Injector temperature: 250°C in splitless mode
    • Ionization: Electron impact at 70 eV
    • Characteristic fragments: m/z 400 (M⁺), 385 (M⁺-CH₃), 367 (M⁺-H₂O-CH₃), 351, 300, 271 [3]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 20 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃)
    • Record ¹H-NMR and ¹³C-NMR spectra at 600 MHz using tetramethylsilane (TMS) as internal standard
    • Key NMR assignments (see Table 2 for complete data) [3]

Table 2: Characteristic NMR Data for this compound (600 MHz, CDCl₃)

Carbon Position δ¹³C (ppm) δ¹H (ppm), Multiplicity (J in Hz) Integration
C-3 71.8 3.52, m 1H
C-18 12.0 0.55, s 3H
C-19 17.5 1.00, s 3H
C-21 18.8 0.91, d (6.5) 3H
C-26 19.0 0.81, d (6.8) 3H
C-27 19.4 0.83, d (6.8) 3H
C-28 23.1 0.89, d (6.5) 3H
C-29 12.2 0.79, d (6.5) 3H
C-7 117.6 5.15, m 1H
Purity Assessment and Analytical Quality Control

Establish purity of the isolated this compound using:

  • TLC: Single spot on silica gel GF₂₅₄ plates developed in hexane:ethyl acetate (80:20), Rf = 0.4
  • GC: Single sharp peak with retention time of 32.5 min under the conditions described above
  • Melting point: Determine using Buchi M-560 apparatus (128-130°C)
  • Specific rotation: Measure in CHCl₃ at 20°C using a polarimeter ([α]D = -42°)

For quantitative analysis, develop a validated HPLC method:

  • Column: C18 reverse phase (250 × 4.6 mm, 5 µm)
  • Mobile phase: Acetonitrile:isopropanol (85:15), isocratic
  • Flow rate: 1.0 mL/min
  • Detection: Evaporative light scattering detector (ELSD)
  • Retention time: 14.3 min [2]

Bioactivity Evaluation Protocols

Repellency Bioassay

The repellent activity of this compound against bedbugs (Cimex lectularius) is evaluated using a standardized filter paper method:

  • Preparation: Cut Whatman filter paper into halves (12 × 8 cm each) and treat one half with 2 mL of this compound solution in acetone at desired concentrations (0.25-1.4% w/v). Treat the other half with acetone alone as control.
  • Assembly: Rejoin the two halves with adhesive tape and place in a Petri dish (15 cm diameter).
  • Introduction: Release 10 adult bedbugs of mixed sexes at the midline of the filter paper.
  • Incubation: Maintain at 25 ± 2°C and 75 ± 2% RH under dark conditions.
  • Counting: Record the number of insects present in each half after 0.5, 1, 2, 6, and 24 hours.
  • Calculation: Determine percent repellency (PR) using: PR = [(C - T)/(C + T)] × 100, where C = number in control half, T = number in treated half [2] [3].
Toxicity Bioassay

The contact toxicity of this compound is determined using a spraying method on filter paper:

  • Treatment: Spray 2 mL of this compound solution at varying concentrations (0-1.4% w/v in acetone) uniformly onto Whatman No. 2 filter papers (90 mm diameter).
  • Drying: Air-dry the treated papers for 30 minutes at 25°C.
  • Exposure: Introduce 10 adult bedbugs into each treated Petri dish.
  • Maintenance: Keep at 25 ± 2°C and 75 ± 2% RH.
  • Assessment: Record mortality after 24, 48, and 72 hours of exposure.
  • Analysis: Calculate percentage mortality and determine LC₅₀ values using probit analysis [3].

Bioactivity Data and Structure-Activity Relationships

Quantitative Bioactivity Results

Table 3: Bioactivity Profile of this compound Against Bedbugs

Bioassay Type Concentration Exposure Time Activity/Response Positive Control
Repellency 1.0% (w/v) 1 hour 75% repellency Neocidol (74%)
Repellency 1.0% (w/v) 24 hours 42% repellency Neocidol (45%)
Contact toxicity LC₅₀ = 25.73 mg/L 24 hours 50% mortality Not specified
Residual activity 1.0% (w/v) 72 hours 28% residual repellency Neocidol (31%)

The biological activity of this compound is closely linked to its unique structural features. Compared to other natural sterols, this compound's 5α-ergost-7-en-3β-ol structure possesses optimal hydrophobicity (calculated log P ≈ 8.5) that facilitates interaction with insect membranes. The 3β-hydroxyl group is essential for bioactivity, likely forming hydrogen bonds with target sites in insect nervous or endocrine systems. The 7,8-unsaturation in the sterol nucleus appears to enhance repellent properties compared to saturated analogs, while the C-24 methyl group in the side chain contributes to optimal molecular packing in biological membranes [4].

When blended with other terpenes from C. africana resin (taraxasterol, pseudo-taraxasterol, beta-sitosterol, and guggusterol), this compound does not show synergistic effects, suggesting it operates through a potentially unique mode of action that may not be complemented by these structurally related compounds [2].

Biosynthetic Pathway and Molecular Context

This compound occupies a significant position in the fungal sterol biosynthesis pathway, representing an intermediate that can be further processed to ergosterol, the major membrane sterol in most fungi. The biosynthesis occurs through the mevalonate pathway with key enzymatic transformations:

Fungisterol_Biosynthesis This compound Biosynthetic Pathway AcetylCoA AcetylCoA HMGCoA HMGCoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IsopentenylPP IsopentenylPP Mevalonate->IsopentenylPP Multiple enzymes Squalene Squalene IsopentenylPP->Squalene Squalene synthase SqualeneEpoxide SqualeneEpoxide Squalene->SqualeneEpoxide Squalene monooxygenase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Lanosterol synthase 4,4-Dimethyl-5α-ergosta-8,14,24-trien-3β-ol 4,4-Dimethyl-5α-ergosta-8,14,24-trien-3β-ol Lanosterol->4,4-Dimethyl-5α-ergosta-8,14,24-trien-3β-ol Demethylation, reduction 5α-Ergosta-8,24-dien-3β-ol 5α-Ergosta-8,24-dien-3β-ol 4,4-Dimethyl-5α-ergosta-8,14,24-trien-3β-ol->5α-Ergosta-8,24-dien-3β-ol Further demethylation This compound This compound 5α-Ergosta-8,24-dien-3β-ol->this compound C-5 desaturation Ergosterol Ergosterol This compound->Ergosterol C-22,C-24 modifications

The relationship between this compound and established antifungal targets is particularly noteworthy. While most clinically used azole antifungals target CYP51 (lanosterol 14α-demethylase) in the ergosterol biosynthesis pathway, this compound represents an intermediate downstream of this primary target. Some fungi, including the basidiomycete Puccinia graminis, utilize this compound as their principal membrane sterol rather than ergosterol, which may explain their natural resistance to certain azole antifungal agents that specifically target ergosterol biosynthesis [5]. This unique sterol profile in some pathogenic fungi highlights the importance of understanding the complete sterol composition when developing novel antifungal therapies.

Application Notes and Formulation Considerations

Stability and Storage Conditions
  • Pure compound: Store this compound at -20°C in amber vials under inert atmosphere (argon or nitrogen) for long-term preservation (≥12 months)
  • Stock solutions: Prepare in HPLC-grade acetone or DMSO at 10-100 mg/mL concentrations, stable for 3 months at 4°C
  • Formulated products: Incorporate antioxidants (0.01-0.1% BHT or BHA) in liquid formulations to prevent oxidation
  • Incompatibilities: Avoid strong oxidizing agents, excessive heat, and prolonged exposure to UV light
Formulation Strategies for Pest Control Applications

Based on the bioactivity data, several formulation approaches can enhance this compound's efficacy:

  • Emulsifiable Concentrates (EC):

    • This compound: 5-10%
    • Solvent system (cyclohexanone or isophorone): 30-40%
    • Emulsifiers (alkylphenol ethoxylates): 10-15%
    • Stabilizers: 1-2%
  • Microemulsions:

    • Oil phase (this compound + orange oil): 5%
    • Surfactant system (Tween 80:Span 80, 3:1): 15%
    • Water: 80%
  • Slow-Release Matrices:

    • Incorporate this compound (2-5%) into polyethylene or starch-based polymers for sustained release applications
Safety and Regulatory Considerations

While this compound is a natural product, appropriate safety precautions must be observed:

  • Laboratory handling: Use personal protective equipment (gloves, safety glasses) when handling pure compound or concentrated solutions
  • Environmental fate: Preliminary data suggest moderate persistence in soil (DT₅₀ = 15-30 days) with low leaching potential
  • Mammalian toxicity: Limited data available; standard acute toxicity testing recommended for commercial development
  • Regulatory status: Currently not listed in EPA databases; natural product designation may facilitate regulatory approval

Conclusion and Future Perspectives

This compound represents a promising bioactive natural product with demonstrated efficacy against bedbugs and potential applications in managing other arthropod pests. The experimental protocols outlined in this application note provide researchers with standardized methods for the extraction, isolation, characterization, and bioevaluation of this compound. The significant repellency and toxicity of this compound against bedbugs, coupled with its natural origin, position it as an attractive alternative to conventional synthetic insecticides, particularly in the context of growing insecticide resistance and environmental concerns.

Future research directions should include:

  • Mechanism of action studies to elucidate the molecular targets of this compound in insects
  • Structure-activity relationship optimization through semisynthetic modification
  • Development of enhanced formulation technologies to improve stability and efficacy
  • Broad-spectrum evaluation against other economically important pests
  • Toxicological profiling to ensure human and environmental safety

The comprehensive protocols provided herein will facilitate further investigation of this promising natural product and accelerate its development into effective, eco-friendly pest management solutions.

References

The Role of Fungisterol in Ergosterol Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Fungisterol is an intermediate in the late stages of ergosterol biosynthesis in fungi [1]. The pathway involves a complex network of enzymes, and its regulation is a key factor in fungal pathogenicity and drug resistance [1].

The diagram below illustrates the simplified ergosterol biosynthesis pathway in pathogenic fungi, showing the position of this compound.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1p 4,4-Dimethylfecosterol 4,4-Dimethylfecosterol Lanosterol->4,4-Dimethylfecosterol Erg25p/Erg26p/Erg27p Episterol Episterol 4,4-Dimethylfecosterol->Episterol Erg2p Ergosta Ergosta-5,7,24(28)-trienol Episterol->Ergosta Erg5p/Erg4p This compound This compound Ergosta->this compound Erg6p Ergosterol Ergosterol This compound->Ergosterol Erg3p/Erg2p/Erg4p

Conceptual Framework for Protocol Development

Based on general practices in sterol research, here is a guide for developing this compound-focused protocols.

Protocol Stage Key Considerations Suggested Techniques & Methods
Cell Culture & Treatment Fungal species, growth conditions, treatment with inhibitors or drugs [1]. Liquid culture (e.g., YPD, SDB); Antifungal agents (e.g., Azoles) [1].
Sterol Extraction Cell disruption, solvent selection, recovery [1]. Alkaline saponification; Solvent extraction (e.g., Chloroform/Methanol) [1].
Separation & Analysis Separation of sterol intermediates, identification and quantification of this compound [1]. TLC (Silica gel); HPLC (C18 column); GC-MS / LC-MS [1].

A Model Protocol for Nanoparticle Synthesis

While not for this compound, the following optimized protocol for synthesizing antimicrobial silver nanoparticles (AgNPs) [2] exemplifies the detailed methodology and data reporting required for a rigorous application note. You can adapt its structure and experimental approach.

Optimized Protocol for Silver Nanoparticle (AgNP) Synthesis [2]

  • Objective: To provide a fast, facile, and cost-effective method for synthesizing antimicrobial AgNPs in non-specialized laboratories.
  • Materials:
    • Reagents: Silver nitrate (AgNO₃), Sodium borohydride (NaBH₄), Polyvinylpyrrolidone (PVP).
    • Equipment: Glass beaker, stirring hot plate, thermometer, pipettes, aluminum foil.
  • Step-by-Step Procedure:
    • Warm 30 mL of 15 mM AgNO₃ solution to 70 ± 5 °C under vigorous stirring.
    • Add 5 mL of 30 mM PVP solution to the warmed AgNO₃ while maintaining stirring.
    • Immediately add 300 µL of freshly prepared NaBH₄ (4-50 mM) dropwise. The solution will change color, indicating nanoparticle formation.
    • Continue vigorous stirring for 10 minutes at 70 ± 5 °C.
    • Transfer the AgNP suspension to a light-protected container, cool to room temperature, and store at 4 °C.
  • Characterization & Quality Control: The synthesized nanoparticles were characterized using UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and High-Resolution Transmission Electron Microscopy (HR-TEM), confirming an average size of 6.18 ± 5 nm [2].
  • Bioactivity Assessment: Antimicrobial activity was validated against S. aureus and C. albicans, with MIC values of ≤ 4 µg mL⁻¹ and ≤ 2 µg mL⁻¹, respectively [2].

Reference Information

  • AZoLifeSciences. (2021, February 01). Exploring the Structure-Activity Relationship (SAR) of Drugs. [3]
  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi.... (2025). Microorganisms, 13(4), 862. [1]
  • Valitova, J. N., et al. (2020). The role of sterols in plant response to abiotic stress. Phytochemistry Reviews, 19, 1525–1538. [4]
  • Protocol optimization for a fast, simple and economical chemical reduction synthesis of antimicrobial silver nanoparticles.... (2019). BMC Research Notes, 12, 773. [2]

References

Practical Research Application of Fungisterol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a identified practical use of Fungisterol in a research setting.

Research Context Reported Activity Experimental Details Source Model/Assay

| Antiviral drug discovery against West Nile Virus (WNV) [1] | Investigated as a potential inhibitor of viral envelope glycoprotein and methyltransferase [1]. | Method: In silico molecular docking and dynamics simulation. Target PDB ID: 2I69 (Envelope glycoprotein). Result: Reported binding affinity of -6.2 to -8.1 kcal/mol for the envelope glycoprotein [1]. | Computational analysis of phytocompounds. |

This application highlights this compound's potential in a specific, computationally-driven drug discovery pipeline.

Proposed Workflow for this compound in Early Drug Discovery

The following diagram outlines a general experimental workflow, integrating the identified application of this compound into established early drug discovery stages [2] [3] [1].

Start Start: Compound Library (Includes this compound) InSilico In Silico Screening Start->InSilico Molecular Docking InVitroBiochem In Vitro Biochemical Assay InSilico->InVitroBiochem Promising Compounds InVitroCell In Vitro Cell-Based Assay InVitroBiochem->InVitroCell Confirmed Activity Hit Hit Identification InVitroCell->Hit Validated Hit

This workflow can be broken down into the following stages [2] [3] [1]:

  • In Silico Screening: This is the stage where this compound's application was identified. Using computational tools, a library of natural compounds, including this compound, is screened against a specific protein target (e.g., WNV envelope glycoprotein) to predict binding affinity and potential inhibitory activity [1].
  • In Vitro Biochemical Assays: Compounds flagged by in silico studies are tested in a controlled, cell-free system to confirm their activity on the purified target. Assay types include:
    • Enzyme Activity Assays: To evaluate inhibitory activity (e.g., for kinases, methyltransferases, proteases) [2] [4].
    • Binding Assays: To study direct interaction with the target protein using techniques like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) [3] [4].
  • In Vitro Cell-Based Assays: This critical step assesses the compound's effect in a living cellular environment. It provides early data on efficacy, cell permeability, and potential toxicity. Common assays include [2] [3]:
    • Reporter Gene Assays: To detect modulation of specific signaling pathways.
    • Viability/Proliferation Assays: To evaluate cytotoxic effects.
    • High-Content Screening (HCS): Using fluorescent tags and microscopy to analyze complex phenotypic changes.

Key Considerations for Experimental Design

When moving from in silico predictions to laboratory experiments, several factors are crucial for developing a robust assay, whether biochemical or cell-based [2] [3]:

  • Relevance: The assay must be biologically relevant and predictive of the disease state or target mechanism.
  • Reproducibility: The assay procedure must yield consistent results across different plates, days, and operators.
  • Quality Control: For High-Throughput Screening (HTS), the Z'-factor is a key metric. A Z'-factor > 0.4 is generally considered acceptable for robust screening [2].
  • Compound Handling: Solvents like DMSO are often used to dissolve compounds like this compound. Assays should be configured to tolerate low concentrations of these solvents (e.g., up to 1% DMSO for cell-based assays) to avoid interference [3].

Information Availability and Next Steps

To proceed with practical laboratory work, I suggest you:

  • Consult Specialized Assay Providers: Companies like Sygnature Discovery offer detailed services and expertise in developing tailored biochemical assays, which can be a resource for methodology [4].
  • Review Broader Methodologies: Study general protocols for the types of assays mentioned (e.g., "Reporter Gene Assay protocols," "FP binding assays") from reputable sources like Nature Protocols or Current Protocols.
  • Utilize Chemical Databases: Explore the physical and chemical properties of this compound (PubChem CID: 12303656) to inform solvent choices, storage conditions, and assay design.

References

Known Information on Fungisterol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Fungisterol identified in the search results:

Property Description
IUPAC Name (3β,5α)-Ergost-7-en-3-ol / 5α-Ergost-7-en-3β-ol [1] [2]
Molecular Formula C₂₈H₄₈O [1] [2] [3]
Molar Mass 400.691 g·mol⁻¹ [1] [2]
Chemical Identifiers CAS Number: 516-78-9; ChemSpider ID: 4446739; EINECS: 208-225-8 [1] [2]
Source A bio-active sterol produced by certain fungi, including mutant strains of Saccharomyces cerevisiae [2] [4].
Natural Context Identified as one of the minor sterols in button mushrooms (Agaricus bisporus) [5].

Analytical Protocol for Sterol Profiling

While a synthesis protocol is unavailable, one of the search results details a comprehensive gas chromatography-mass spectrometry (GC/MS) method for analyzing sterols, including this compound, in mushroom samples [5]. This methodology could be adapted to verify the presence and purity of this compound in a synthetic or natural product.

The experimental workflow for this analytical protocol can be summarized as follows:

Start Sample Collection (Mushroom tissue) Step1 Lyophilization (Freeze-drying) Start->Step1 Step2 Homogenization (Powdering) Step1->Step2 Step3 Lipid Extraction (n-Hexane, Ultrasonic) Step2->Step3 Step4 Sample Clean-up (Solid Phase Extraction) Step3->Step4 Step5 Derivatization (Silylation with BSTFA/TMCS) Step4->Step5 Step6 GC/MS Analysis Step5->Step6 Step7 Data Analysis (Sterol Identification & Quantification) Step6->Step7

Key Steps in Detail [5]:

  • Sample Preparation: Mushroom tissue is immediately frozen in liquid nitrogen and lyophilized (freeze-dried). The dried material is then homogenized into a fine powder.
  • Lipid Extraction: The powdered sample is extracted with n-hexane using ultrasonic assistance. The combined extracts are concentrated using a rotary evaporator.
  • Fractionation: The lipid extract is fractionated by solid-phase extraction (SPE) on a silica gel column to isolate the free sterol fraction.
  • Derivatization: The sterol fraction is derivatized using N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) ethers. This step is critical for improving the volatility and thermal stability of the sterols for GC analysis.
  • GC/MS Analysis: The silylated samples are analyzed by GC/MS. The sterols are identified by their mass spectra and retention times, and quantified using internal standards like 5α-cholestane.

Suggestions for Finding Synthesis Methods

To locate the specific synthesis protocols you require, I suggest the following avenues:

  • Search Specialized Databases: Focus your search on chemical literature databases such as SciFinder, Reaxys, or PubMed. Using the CAS number (516-78-9) can yield precise results.
  • Refine Search Terms: Use more specific search queries like "chemical synthesis of this compound," "total synthesis of 5α-ergost-7-en-3β-ol," or "mutagenesis of Saccharomyces cerevisiae for sterol production."
  • Consult Foundational Texts: Look for older textbooks or review articles on steroid or sterol chemistry, as the compound's basic structure has been known for some time.

References

Comprehensive Analytical Techniques for Fungisterol Characterization: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction to Fungisterol and Analytical Challenges

This compound (5α-ergost-8-en-3β-ol) is a significant fungal sterol that serves as both a membrane structural component and a precursor to various bioactive metabolites in fungal organisms. As a structural analog to cholesterol in mammalian systems and ergosterol in fungal membranes, this compound plays crucial roles in maintaining membrane fluidity, permeability, and cellular signaling functions. The precise characterization of this compound is essential for multiple research applications, including fungal taxonomy, studies of membrane biochemistry, development of antifungal agents, and investigation of fungal secondary metabolites with potential pharmaceutical applications. The analytical characterization of this compound presents several challenges due to its structural similarity to other sterols, its relatively low abundance in complex biological matrices, and its susceptibility to oxidation and degradation during sample preparation.

Analytical techniques for this compound characterization have evolved significantly, with gas chromatography-mass spectrometry (GC-MS) emerging as a cornerstone methodology due to its superior separation efficiency and detection specificity. The analysis typically requires careful sample preparation, appropriate derivatization strategies, and rigorous method validation to ensure accurate identification and quantification. This document presents comprehensive application notes and standardized protocols for this compound characterization, integrating both established and emerging analytical approaches to address the unique challenges associated with this important fungal biomarker.

Table 1: Key Analytical Techniques for this compound Characterization

Technique Primary Applications Key Advantages Limitations
GC-MS Quantification, structural elucidation High sensitivity, robust databases Requires derivatization, thermal liability
LC-MS Polar metabolites, labile compounds No derivatization needed, superior for thermolabile compounds Higher instrumentation cost, matrix effects
TLC Rapid screening, method development Low cost, high throughput Limited resolution, semi-quantitative
NMR Structural confirmation, isomer differentiation Non-destructive, definitive structural information Low sensitivity, specialized expertise

Sample Preparation Protocols

Fungal Biomass Cultivation and Harvesting

The quality of this compound analysis begins with proper fungal cultivation and biomass processing. For liquid cultures, mycelial harvesting should occur during late logarithmic or early stationary growth phase, when sterol content is typically highest. Biomass should be collected via vacuum filtration using pre-weighed filter papers (Whatman No. 1 or equivalent), followed by immediate rinsing with cold distilled water to remove residual media components. For solid-substrate cultivation, fungal biomass must be carefully separated from the growth substrate using sterile implements to minimize contamination. The collected biomass should be flash-frozen in liquid nitrogen and subsequently lyophilized for 24-48 hours until completely dry. The lyophilized material should be pulverized to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer, and stored at -80°C under inert atmosphere until analysis to prevent oxidative degradation.

Sterol Extraction Techniques

The extraction protocol must efficiently recover this compound while minimizing degradation and contamination. The following saponification-assisted extraction has been optimized for this compound recovery:

  • Reagent Preparation: Prepare fresh saponification solution by dissolving 12 g of potassium hydroxide in 20 mL of distilled water, then adding 80 mL of ethanol. The solution should be prepared fresh daily to prevent carbonate formation.

  • Sample Saponification: Accurately weigh 50-100 mg of lyophilized fungal powder into a screw-cap glass tube. Add 5 mL of saponification solution and 100 μL of internal standard solution (5α-cholestane or betulin at 0.1 mg/mL in ethanol). Vortex vigorously for 30 seconds.

  • Incubation: Heat the mixture at 85°C for 60 minutes in a water bath with occasional vortexing every 15 minutes to ensure complete saponification.

  • Sterol Recovery: Cool the tubes to room temperature and add 5 mL of n-hexane. Mix vigorously for 2 minutes using a vortex mixer. Centrifuge at 3,000 × g for 10 minutes to separate phases. Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction twice more with 5 mL fresh n-hexane each time, pooling the organic layers.

  • Solvent Evaporation: Evaporate the combined organic extracts under a gentle stream of nitrogen at 40°C until approximately 100 μL remains. Do not evaporate to complete dryness to prevent sterol loss.

G start Lyophilized Fungal Biomass saponification Saponification with KOH/EtOH 85°C, 60 min start->saponification 50-100 mg powder extraction Liquid-Liquid Extraction with n-hexane (3x) saponification->extraction Add internal std cleanup Solvent Evaporation Under N₂ Stream extraction->cleanup Pool organic phases derivative Derivatization (TMS or Acetylation) cleanup->derivative Concentrated extract analysis GC-MS Analysis derivative->analysis Reconstitute in solvent

Figure 1: Workflow for this compound extraction and sample preparation from fungal biomass

Derivatization Procedures for GC-MS Analysis

Derivatization enhances the volatility and thermal stability of this compound for GC-MS analysis. Two primary derivatization approaches are recommended:

Trimethylsilyl (TMS) Ether Derivatization:

  • To the dried extract, add 100 μL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) and 100 μL of anhydrous pyridine.
  • Heat at 70°C for 60 minutes with occasional shaking.
  • Cool to room temperature and evaporate under nitrogen until slightly concentrated.
  • Reconstitute in 500 μL of n-hexane for GC-MS analysis.

Acetyl Derivative Formation:

  • To the dried extract, add 200 μL of acetic anhydride and 200 μL of anhydrous pyridine.
  • Heat at 60°C for 30 minutes.
  • Cool to room temperature, evaporate under nitrogen, and reconstitute in 500 μL of n-hexane.

Table 2: Comparison of Derivatization Methods for this compound Analysis

Parameter TMS Derivatives Acetate Derivatives
Reaction Time 60-90 minutes 30-45 minutes
Stability Moderate (hydrolytically sensitive) High (resistant to moisture)
Mass Spectra Characteristic fragmentation with strong M-15 ion Less diagnostic fragmentation
GC Retention Moderate polarity Lower polarity, shorter retention
Cost Higher Lower

GC-MS Analysis of this compound

Instrument Parameters and Conditions

Optimal GC-MS separation of this compound derivatives requires careful parameter optimization. The following conditions have been validated for this compound characterization:

Gas Chromatography Conditions:

  • Column: Equity-5 or DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)
  • Injector: Pulsed splitless mode at 280°C
  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min
  • Oven Program: Initial temperature 150°C (hold 2 min), ramp to 280°C at 15°C/min, then to 300°C at 5°C/min (hold 15 min)
  • Injection Volume: 1 μL in splitless mode (60 s purge off time)

Mass Spectrometry Conditions:

  • Ionization Mode: Electron impact (EI) at 70 eV
  • Ion Source Temperature: 230°C
  • Transfer Line Temperature: 280°C
  • Solvent Delay: 6 minutes
  • Acquisition Mode: Full scan (m/z 50-600) for identification, selected ion monitoring (SIM) for quantification
Data Acquisition and Processing

For comprehensive this compound characterization, both full scan and selected ion monitoring (SIM) acquisitions are recommended. Full scan data (m/z 50-600) provides complete spectral information for compound identification through library matching, while SIM enhances sensitivity for trace-level quantification. Key characteristic ions for this compound-TMS derivative include m/z 343, 355, 382, and 397 (molecular ion). Quantification should be performed using a calibration curve constructed with authentic standards spanning the concentration range of 0.1-100 μg/mL. The internal standard method (5α-cholestane or betulin) should be employed to correct for extraction efficiency and instrument variability. Data processing should include peak integration, spectral deconvolution for co-eluting compounds, and library searching against commercial databases (NIST, Wiley) supplemented with custom this compound spectra.

G This compound This compound (MW: 400) tms TMS Derivative (MW: 472) This compound->tms BSTFA+TMCS 70°C, 60 min acetyl Acetate Derivative (MW: 456) This compound->acetyl Acetic anhydride 60°C, 30 min ms_fragments Characteristic Fragments m/z: 343, 355, 382, 397 tms->ms_fragments EI ionization 70 eV

Figure 2: Derivatization chemistry and characteristic fragmentation of this compound in GC-MS analysis

Sterol Identification and Quantification

Identification of this compound should be based on three complementary parameters: retention time matching with authentic standards (within ±0.1 min), mass spectral match to reference spectra (match factor >850/1000), and retention index comparison with literature values. The use of multiple sterol standards is recommended to establish relative retention indices for confirmation. For quantification, a seven-point calibration curve should be constructed using authentic this compound standards covering the expected concentration range in samples. The linearity should demonstrate a correlation coefficient (r²) of ≥0.995. The internal standard method provides superior accuracy by correcting for losses during sample preparation and matrix effects during analysis. When authentic this compound standards are unavailable, quantification using a structurally similar sterol (e.g., ergosterol or cholesterol) with appropriate response factors may be employed, though this approach has higher uncertainty and should be clearly documented.

Method Validation Protocols

Validation Parameters and Acceptance Criteria

Analytical method validation ensures that the this compound characterization procedure is suitable for its intended applications. According to ICH Q2(R1) guidelines [1] [2], the following validation parameters must be established with defined acceptance criteria:

  • Specificity: Demonstrate baseline separation of this compound from interfering compounds, with peak purity index >0.99.
  • Linearity: Minimum of 5 concentration levels across the working range with correlation coefficient (r²) ≥ 0.995.
  • Accuracy: Recovery of 85-115% across the validated range, determined using spiked matrix samples.
  • Precision: Repeatability (intra-day) RSD ≤ 5% and intermediate precision (inter-day, inter-analyst) RSD ≤ 10%.
  • Limit of Detection (LOD): Signal-to-noise ratio ≥ 3:1, typically 0.1-0.5 μg/mL for this compound.
  • Limit of Quantification (LOQ): Signal-to-noise ratio ≥ 10:1 with accuracy 80-120% and precision RSD ≤ 15%, typically 0.5-1.0 μg/mL.
Experimental Design for Validation Studies

Specificity Testing: Analyze this compound standard, blank matrix extract, and spiked matrix to demonstrate resolution from potentially interfering compounds. Use photodiode array detection or mass spectrometric detection to verify peak purity.

Linearity and Range: Prepare calibration standards at a minimum of five concentration levels spanning the expected analytical range (typically 0.5-100 μg/mL). Analyze in triplicate and plot peak area ratio (analyte/internal standard) versus concentration. Apply least-squares regression with weighting factor of 1/x if heteroscedasticity is observed.

Accuracy (Recovery): Spike fungal matrix with known this compound concentrations at three levels (50%, 100%, and 150% of target concentration) with six replicates at each level. Calculate percent recovery as (measured concentration/spiked concentration) × 100.

Precision Assessment:

  • Repeatability: Analyze six independent sample preparations at 100% of target concentration in one day by one analyst.
  • Intermediate Precision: Analyze the same sample on three different days by two analysts using different instruments.

LOD and LOQ Determination: Prepare serial dilutions of this compound standard and analyze. Determine LOD and LOQ based on signal-to-noise ratio or using the standard deviation of the response and slope of the calibration curve: LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve.

Table 3: Method Validation Parameters for this compound GC-MS Analysis

Validation Parameter Experimental Design Acceptance Criteria
Specificity Resolution from nearest eluting compound Resolution factor ≥ 1.5
Linearity 5-7 concentration levels, triplicate r² ≥ 0.995
Accuracy Spike recovery at 3 levels 85-115% recovery
Precision (Repeatability) 6 replicates, same day RSD ≤ 5%
Intermediate Precision Different days, analysts, instruments RSD ≤ 10%
LOD Signal-to-noise approach S/N ≥ 3:1
LOQ Signal-to-noise approach S/N ≥ 10:1

Advanced and Complementary Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS remains the gold standard for sterol analysis, LC-MS offers advantages for thermolabile compounds and eliminates the need for derivatization [3]. Reverse-phase chromatography with C18 columns using methanol/water or acetonitrile/water mobile phases provides excellent separation of underivatized sterols. Electrospray ionization (ESI) in positive mode with adduct formation ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques. LC-MS/MS with multiple reaction monitoring (MRM) provides enhanced specificity for complex matrices, with characteristic fragmentation transitions monitored for this compound identification and quantification.

Novel and Emerging Approaches

Recent advances in analytical technology have enabled new approaches for this compound characterization:

  • Two-dimensional GC-MS (GC×GC-MS): Provides enhanced separation capacity for complex sterol mixtures, particularly useful for comprehensive fungal lipid profiling.
  • High-Resolution Mass Spectrometry (HRMS): Orbitrap and Q-TOF instruments enable exact mass measurement for definitive molecular formula assignment and non-targeted screening of fungal metabolites.
  • Ion Mobility Spectrometry (IMS): Adds collision cross-section as an additional separation dimension, helpful for isomer differentiation.
  • Multivariate Statistical Analysis: Chemometric tools like principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) enable pattern recognition in fungal sterol profiles for taxonomic differentiation or physiological studies.

Table 4: Comparison of Advanced Analytical Platforms for this compound Analysis

Technique Resolution Sensitivity Analysis Speed Best Applications
GC-MS High High (ng) Moderate Targeted quantification, routine analysis
LC-MS Moderate High (pg) Fast Polar metabolites, high-throughput
GC×GC-MS Very High High (ng) Slow Complex mixtures, untargeted profiling
HRMS Ultra-High Moderate (pg) Moderate Unknown identification, structural elucidation

Troubleshooting and Quality Control

Common issues in this compound analysis and their solutions include:

  • Poor Chromatographic Resolution: Consider column trimming or replacement, optimize temperature program, use matrix-matched standards.
  • Low Recovery: Extend saponification time, ensure proper pH adjustment, check solvent extraction efficiency, verify internal standard addition.
  • Signal Drift: Use internal standardization, regularly calibrate instrumentation, maintain consistent derivatization conditions.
  • Matrix Interferences: Implement additional cleanup steps (solid-phase extraction), use selective mass spectrometric detection, standard addition method for quantification.

A comprehensive quality control protocol should include system suitability tests before each analysis sequence, continuing calibration verification every 10-12 samples, and analysis of quality control samples (blank, spiked, and reference material) with each batch. Documentation should follow ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, and Accurate) [4] with complete metadata recording for regulatory compliance.

Table 5: Troubleshooting Guide for Common Analytical Issues

Problem Potential Causes Corrective Actions
Peak Tailing Active sites in GC system, degraded column Silanize injection port, trim column (0.5 m), replace liner
Decreased Response Derivatization issues, ion source contamination Fresh derivatization reagents, clean ion source
Retention Time Shift Column degradation, flow rate changes Check carrier gas flow, replace column if severe
High Background Dirty extract, column bleed Additional cleanup step, condition/replace column

Conclusion and Future Perspectives

The comprehensive characterization of this compound requires a systematic approach encompassing optimized sample preparation, robust chromatographic separation, sensitive mass spectrometric detection, and rigorous method validation. The protocols detailed in this document provide researchers with standardized methodologies for reliable this compound analysis across diverse applications. GC-MS with appropriate derivatization remains the benchmark technique, while LC-MS approaches offer complementary capabilities for specific applications. The integration of advanced instrumentation such as two-dimensional chromatography and high-resolution mass spectrometry continues to expand the possibilities for fungal sterol research, enabling more comprehensive profiling and discovery of novel sterol derivatives.

Future developments in this compound analysis will likely focus on miniaturized sample preparation techniques to improve efficiency and reduce solvent consumption, high-throughput automation for increased productivity, and data integration platforms that combine steromic data with other omics datasets for systems-level understanding of fungal physiology. Additionally, the emergence of portable mass spectrometers may enable field-deployable fungal identification and quantification in the future. By adopting the standardized protocols outlined in this document and remaining attentive to technological advances, researchers can ensure the generation of high-quality, reproducible data that advances our understanding of fungal biochemistry and its applications in biotechnology, medicine, and agriculture.

References

Identified Application of Fungisterol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key details from a study that investigated the bioactivity of fungisterol.

Aspect Description
Source Isolated from the dichloromethane extract of Commiphora africana resin [1].
Reported Activity Insecticidal activity against bed bugs (Cimex lectularius Linnaeus) [1].

| Key Findings | • Repellency: 75% repellency against bed bugs, a result not significantly different from the positive control (Neocidol) [1]. • Toxicity: Exhibited toxicity with a reported LC50 of 25.73 mg/L after 24 hours of exposure [1]. |

Experimental Workflow for Bioactivity Testing

The study provides a general workflow for testing the repellency and toxicity of isolated compounds, which can serve as a foundational protocol.

Start Start: Plant Material Collection A Solvent Extraction Start->A B Compound Isolation A->B C Compound Identification B->C D Bioassay: Repellency Test C->D E Bioassay: Toxicity Test C->E End End: Data Analysis D->End E->End

Detailed Protocol: Insecticidal Bioassay

This protocol is adapted from the methodologies described in the identified study [1].

1. Sample Preparation

  • Isolate and purify this compound from plant material using techniques like column chromatography.
  • Dissolve the purified this compound in a suitable solvent (e.g., acetone) to create stock solutions. Prepare serial dilutions for dose-response testing.

2. Repellency Assay (Filter Paper Method)

  • Setup: Use a Petri dish lined with filter paper. One half of the filter paper is treated with 2 mL of the this compound solution, while the other half is treated with 2 mL of pure solvent (control).
  • Procedure: Introduce test insects (e.g., 10 bed bugs) along the midline separating the treated and untreated halves.
  • Data Collection: After a set period (e.g., 5 minutes), record the number of insects present on each half of the paper.
  • Calculation: Calculate the percentage repellency using the formula: % Repellency = (C - T) / (C + T) * 100, where C is the number of insects in the control half and T is the number in the treated half.

3. Toxicity Assay (Mortality Test)

  • Setup: Treat filter papers by spraying them with a known volume (e.g., 2 mL) of this compound solutions at varying concentrations.
  • Procedure: Introduce test insects into the containers holding the treated filter papers.
  • Data Collection: After a specified exposure period (e.g., 24 hours), record the number of dead insects.
  • Analysis: Use statistical software to calculate the lethal concentration (e.g., LC50) that kills 50% of the test population.

References

Comprehensive Application Notes and Protocols for Fungisterol Research Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fungisterol and Research Significance

This compound (ergosta-7-en-3β-ol) is a phytosterol of significant research interest due to its demonstrated bioactivities across multiple domains. As a Δ7-sterol, this compound represents an important biosynthetic intermediate in the sterol metabolism pathways of various fungi and plants. Recent investigations have revealed its potent insecticidal properties, positioning it as a promising natural alternative to synthetic pesticides. The structural characteristics of this compound, including its tetracyclic ring system and hydroxyl group at C-3, contribute to its biological activity and physicochemical behavior. Current research focuses on leveraging this compound's bioactivities for applications in agricultural pest control, pharmaceutical development, and antifungal formulations, necessitating standardized protocols for its study.

This compound has emerged as a particularly valuable compound due to its dual repellent and toxic effects against insect pests, as demonstrated in recent studies where it exhibited 75% repellency against bedbugs (Cimex lectularius Linnaeus) – a efficacy level comparable to synthetic insecticides like neocidol. Additionally, it displayed significant toxicity with an LC50 of 25.73 mg/L after 24 hours of exposure [1]. Beyond entomological applications, this compound plays important roles in fungal membrane integrity and has been identified as a chemotaxonomic marker in various fungal species, including Pneumocystis carinii and Agaricus bisporus [2] [3]. The methodological standardization presented in these application notes aims to facilitate reproducible research on this promising natural product across multiple disciplines.

Table 1: Basic Information and Properties of this compound

Property Specification Research Significance
Chemical Name Ergosta-7-en-3β-ol Standardized identification across studies
Molecular Formula C₂₈H₄₈O Determination of analytical parameters
Common Sources Commiphora africana resin, Agaricus bisporus, Pneumocystis spp. Guide extraction protocol selection
Bioactivities Insect repellent, insecticidal, membrane component Direct appropriate assay selection
Stability Sensitive to heat, oxygen, and light Inform storage and handling requirements

Extraction and Isolation Protocols

Plant Resin Extraction from Commiphora africana

The extraction methodology for this compound begins with careful collection and processing of source material. For Commiphora africana resin, the process should be initiated with proper taxonomic identification by a qualified botanist, with voucher specimens deposited in herbarium collections for future reference (e.g., Voucher Reference NWWairagu 001 as documented in recent studies) [1]. The harvested resin must be thoroughly dried in a controlled environment – optimally at 50°C for five days using a standard laboratory oven – to prevent compound degradation while removing moisture content. The dried resin should then be ground to a coarse powder using a laboratory mill to increase surface area for efficient extraction, with particle size standardization ensuring reproducible results across experimental batches.

The extraction process itself employs dichloromethane (DCM) as the primary solvent due to its demonstrated efficacy in extracting non-polar to moderately polar sterols. The protocol involves combining 1 kg of dried resin powder with 4 liters of DCM in a large extraction vessel (10L capacity), followed by 72-hour maceration at room temperature with periodic agitation [1]. The resulting mixture is sequentially filtered through muslin cloth (0.7 mm pore size) followed by Whatman filter paper No. 1 to remove particulate matter. The filtrate is then concentrated using rotary evaporation under reduced pressure at 45°C until a viscous crude extract is obtained. This crude extract serves as the starting material for subsequent purification steps and should be stored under inert atmosphere at -20°C to prevent oxidative degradation.

Column Chromatography Purification

The isolation of this compound from the crude extract employs column chromatography as the primary purification technique. The process begins with packing a silica gel 60G (70-230 mesh) column (100 cm × 6 cm internal diameter) using the dry packing method [1]. Approximately 100 g of crude DCM extract is loaded onto the column, which is then eluted using a stepwise gradient starting with non-polar hexane, transitioning through hexane-ethyl acetate mixtures with increasing polarity, and finally using pure ethyl acetate as the most polar solvent. Fraction collection should be systematic, with 100-200 mL fractions collected in automatic fraction collectors or manually.

The critical purification step involves monitoring fractions through Thin Layer Chromatography (TLC) analysis, pooling fractions with similar TLC profiles. The this compound-containing pools are identified by TLC Rf values and further purified through secondary chromatography on smaller columns (2 cm diameter × 30 cm length) packed with Sephadex LH-20 or similar size exclusion media [1]. Final purification may require preparative TLC or crystallization from appropriate solvent systems. The purified this compound should appear as a white crystalline solid when pure, with purity confirmation through GC-MS analysis showing a single sharp peak and TLC analysis displaying a single spot under UV light and after spraying with anisaldehyde sulfuric acid reagent.

Analytical Characterization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The GC-MS protocol for this compound characterization provides both qualitative identification and quantitative determination. The system should be equipped with a BPX5 capillary column (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness) and operated with ultrapure helium as the carrier gas at a constant flow rate of 1 mL/min [1]. The temperature program should be initialized at 50°C with a 1-minute hold, followed by a ramp of 5°C/min to 250°C, which is then maintained for 9 minutes, resulting in a total run time of 50 minutes. The injection port temperature should be set at 280°C in splitless mode, with 1 µL injection volume of sample dissolved in hexane or ethyl acetate.

For mass spectrometric detection, the ion source temperature should be maintained at 230°C, with the quadrupole at 150°C. Electron impact ionization at 70 eV with scanning from m/z 50 to 550 provides optimal fragmentation patterns for sterol identification. This compound identification is confirmed by comparison of retention time and mass fragmentation pattern with authentic standards when available. Key mass spectral fragments for this compound include the molecular ion at m/z 400 [M]⁺, and characteristic fragments at m/z 385 [M-CH₃]⁺, 367 [M-CH₃-H₂O]⁺, 271, and 253 [3]. Quantitative analysis employs internal standardization with 5α-cholestane or similar compounds, with calibration curves constructed from standard solutions ranging from 0.1 to 10 µg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis provides definitive structural elucidation of purified this compound, confirming identity and purity beyond chromatographic methods. Samples should be prepared by dissolving approximately 10-20 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) added as an internal reference (0.03%) [1]. Both ¹H-NMR and ¹³C-NMR spectra should be acquired using a high-field NMR spectrometer operating at 600 MHz for proton observation, with measurements taken at standard temperature (25°C).

The acquisition parameters for ¹H-NMR should include a spectral width of 12 ppm, 32K data points, relaxation delay of 1 second, and 64-128 scans. For ¹³C-NMR, the spectral width should be 240 ppm, with 64K data points and a relaxation delay of 2 seconds, requiring 1000-5000 scans for adequate signal-to-noise ratio. Key characteristic NMR signals for this compound include: the C-3 proton at δ 3.60 ppm (1H, m, H-3α); the C-28 methyl group at δ 0.92 ppm (3H, d, J = 6.5 Hz); the C-21 methyl at δ 1.00 ppm (3H, d, J = 6.8 Hz); the C-18 and C-19 methyl singlets between δ 0.60-1.00 ppm; and olefinic protons at δ 5.20 ppm (1H, m, H-7) confirming the Δ7 double bond [1] [3]. Two-dimensional techniques including COSY, HSQC, and HMBC provide additional connectivity information for unambiguous structure assignment.

Supplementary Analytical Techniques

Fourier Transform Infrared (FTIR) Spectroscopy provides complementary structural information, particularly regarding functional groups. Samples are prepared as KBr pellets using 1 mg this compound mixed with 100 mg spectroscopic grade KBr, finely ground in a mortar and pressed into a transparent pellet under hydraulic pressure [1]. Spectra acquisition occurs in transmission mode from 4000-400 cm⁻¹ at 4 cm⁻¹ resolution with 32 scans. Characteristic absorption bands for this compound include: O-H stretch at 3300-3500 cm⁻¹ (broad); C-H stretches at 2850-2950 cm⁻¹; C=C stretch at 1640-1660 cm⁻¹ (Δ7 double bond); and C-O stretch at 1050-1100 cm⁻¹.

High-Performance Liquid Chromatography (HPLC) complements GC-MS for analysis of less volatile sterols or thermally labile derivatives. While not explicitly detailed in the search results, established protocols use reversed-phase C18 columns with methanol or acetonitrile/water gradients and UV detection at 205-210 nm or evaporative light scattering detection. The analytical techniques should be used in combination to provide comprehensive characterization, with each method contributing orthogonal data for confident compound identification.

Table 2: Analytical Parameters for this compound Characterization

Technique Key Parameters Characteristic Findings for this compound
GC-MS BPX5 column; 50-250°C gradient; EI 70eV RT: ~25-30 min; m/z 400 [M]⁺, 385, 367, 271, 253
¹H-NMR 600 MHz, CDCl₃, TMS reference δ 3.60 (H-3α, m), 5.20 (H-7, m), 0.92 (C-28, d)
¹³C-NMR 150 MHz, CDCl₃, TMS reference 30 carbon signals including δ 140.8 (C-8), 117.5 (C-7)
FTIR KBr pellet, 4000-400 cm⁻¹ 3350 cm⁻¹ (OH), 2930, 2860 cm⁻¹ (C-H), 1650 cm⁻¹ (C=C)
TLC Silica gel, hexane:EtOAc (7:3) Rf ~0.4; violet color with anisaldehyde-H₂SO₄

Bioactivity Assay Protocols

Insect Repellency and Toxicity Bioassays

The insect repellency assay for this compound against bedbugs employs the filter paper method with specific modifications for laboratory standardization [1]. The protocol begins with preparing Whatman filter papers cut into precise halves, with one half treated with test solutions of this compound dissolved in acetone at varying concentrations (typically 0.25-1.4% w/v), while the opposite half receives acetone alone as a negative control. The treated and control halves are then carefully rejoined using non-toxic adhesive, ensuring perfect alignment to prevent preferential insect aggregation. Ten adult bedbugs (mixed sex) are introduced along the midline of the reassembled filter paper placed in a standard petri dish (90 mm diameter), with the apparatus maintained at controlled environmental conditions (25±2°C, 75±2% RH).

Repellency assessment involves counting the distribution of bedbugs between treated and untreated halves at predetermined time intervals (0.5, 1, 2, 6, and 24 hours) under red light to minimize disturbance. Each concentration, including positive controls (commercial repellents like neocidol) and negative controls (solvent alone), should be tested in triplicate with different insect cohorts to ensure statistical robustness. The percentage repellency is calculated using the formula: [(C-T)/(C+T)]×100, where C represents the number of insects on the control half and T represents insects on the treated half [1]. A concentration-response curve is generated to determine effective repellent concentrations (RC₅₀ and RC₉₀), with statistical analysis (ANOVA followed by post-hoc tests) identifying significant differences between treatments.

The toxicity bioassay follows a similar experimental setup but employs complete exposure of insects to treated surfaces. Circular filter papers (Whatman No. 2, 90 mm diameter) are treated by uniformly spraying with 2 mL of this compound solution at concentrations ranging from 0.25-1.4% (w/v) in acetone, followed by air-drying for 30 minutes to evaporate the solvent completely [1]. The treated papers are then placed in petri dishes, and ten bedbugs are introduced into each dish. Mortality assessments are conducted after 24, 48, and 72 hours of continuous exposure, with insects considered dead if they show no movement when gently prodded with a fine brush. The LC₅₀ values (concentration lethal to 50% of the population) are calculated using probit analysis with appropriate statistical software, and mortality rates are calculated as (D/T)×100, where D is dead insects and T is total insects tested.

Antifungal Activity Assessment

While the search results don't provide explicit protocols for this compound's antifungal activity assessment, established methodologies can be adapted based on this compound's presence in fungal systems and its interaction with antifungal mechanisms [2] [4]. The broth microdilution method following CLSI (Clinical and Laboratory Standards Institute) guidelines represents the gold standard. Briefly, This compound solutions are prepared in DMSO and serially diluted in appropriate broth media (RPMI-1640 or Sabouraud dextrose broth) in 96-well microtiter plates. Fungal inocula (Candida albicans, Aspergillus fumigatus, or other relevant strains) are standardized to 1-5×10³ CFU/mL and added to each well. Growth controls (media alone, media with inoculum) and quality controls (reference antifungal agents) are included in each assay.

Incubation proceeds at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds), after which minimum inhibitory concentrations (MICs) are determined visually or spectrophotometrically. For mechanistic studies, additional assays can evaluate ergosterol biosynthesis inhibition by measuring incorporation of [¹⁴C]-acetate into sterol fractions, or assess membrane disruption through potassium release assays or propidium iodide uptake. The impact on stress signaling pathways can be evaluated by monitoring phosphorylation of MAP kinases (Hog1, Mkc1) following this compound exposure using Western blot analysis [4]. These mechanistic insights help elucidate whether this compound's antifungal activity derives from direct membrane interaction or more complex regulatory effects.

Table 3: Bioactivity Results for this compound from Experimental Studies

Bioassay Type Test Organism Key Parameters Results
Repellency Bedbugs (Cimex lectularius) 75% repellency after 1 hour Comparable to neocidol (74%) [1]
Contact Toxicity Bedbugs (Cimex lectularius) LC₅₀ after 24 h exposure 25.73 mg/L [1]
Sterol Biosynthesis Pneumocystis carinii Percentage of non-cholesterol sterols 2-20% variation between lung sites [2]
Natural Occurrence Agaricus bisporus Percentage of total sterols Approximately 10% of total sterol content [3]

Data Visualization and Workflow Diagrams

Experimental Workflow Diagram

The following Graphviz diagram illustrates the comprehensive experimental workflow for this compound research, from sample preparation through bioactivity assessment:

FungisterolWorkflow cluster_sample Sample Preparation Phase cluster_analysis Extract Analysis & Purification cluster_characterization Compound Characterization cluster_bioassay Bioactivity Assessment start Plant Material Collection (Commiphora africana resin) dry Drying Process 50°C for 5 days start->dry extract Solvent Extraction Dichloromethane, 72h dry->extract conc Concentration Rotary Evaporation extract->conc cc Column Chromatography Silica gel, gradient elution conc->cc tlc TLC Monitoring Fraction pooling cc->tlc purify Further Purification Sephadex LH-20, crystallization tlc->purify identify Compound Identification purify->identify nmr NMR Spectroscopy ¹H, ¹³C, 2D techniques identify->nmr gcms GC-MS Analysis BPX5 column, EI detection nmr->gcms ftir FTIR Spectroscopy KBr pellet method gcms->ftir confirm Structure Confirmation ftir->confirm repel Repellency Assay Filter paper method confirm->repel toxic Toxicity Bioassay Mortality assessment repel->toxic mech Mechanistic Studies toxic->mech results Data Analysis & Reporting mech->results

Diagram 1: Comprehensive workflow for this compound research from extraction to bioactivity assessment

Sterol Biosynthesis and Stress Pathway Diagram

The following Graphviz diagram illustrates the position of this compound in sterol biosynthesis and its connection to fungal stress response pathways:

SterolPathways cluster_biosynthesis Sterol Biosynthesis Pathway cluster_stress Fungal Stress Response Pathways lanosterol Lanosterol eburicol Eburicol (24-Methylenelanosterol) lanosterol->eburicol obtusifol 4,4-Dimethylsterols eburicol->obtusifol fecosterol Fecosterol obtusifol->fecosterol episterol Episterol fecosterol->episterol ergosta Ergosta-5,7-dienol episterol->ergosta ergosterol Ergosterol (Major Fungal Sterol) ergosta->ergosterol This compound This compound (Ergosta-7-enol) ergosta->this compound Δ7-isomer membrane Membrane Stress Ergosterol disruption ergosterol->membrane Membrane target This compound->membrane Altered composition hog1 HOG Pathway Activation MAPK signaling membrane->hog1 membrane->hog1 Activates repression Ergosterol Biosynthesis Repression hog1->repression cwi Cell Wall Integrity Mkc1 signaling cwi->repression oxidative Oxidative Stress Yap1 signaling oxidative->repression tolerance Fungicide Tolerance repression->tolerance antifungal Antifungal Compounds antifungal->membrane Target stressors Environmental Stressors stressors->hog1 Activate stressors->cwi Activate stressors->oxidative Induce

Diagram 2: Sterol biosynthesis pathway showing this compound position and connected stress response mechanisms

Conclusion and Research Applications

The methodological framework presented herein provides researchers with comprehensive tools for investigating this compound from initial extraction through mechanistic bioactivity studies. The integrated approach combining chromatographic separation, spectroscopic characterization, and standardized bioassays enables rigorous scientific investigation of this promising natural product. The protocol standardization allows for comparative analyses across different research groups and experimental conditions, facilitating the advancement of this compound research toward practical applications.

Future research directions should explore structure-activity relationships of this compound analogs, synergistic combinations with other bioactive compounds, and molecular mechanisms underlying its diverse bioactivities. The methodological foundation established in these application notes will support these investigations, potentially leading to the development of this compound-based products for sustainable agriculture and pharmaceutical applications. Particular attention should be paid to delivery system optimization and formulation strategies that enhance the stability and efficacy of this compound in practical applications.

References

Available Chemical Data of Fungisterol

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of the fundamental chemical and sourcing information available for Fungisterol, which can serve as a foundation for your research.

Property Details
IUPAC Name 5α-Ergost-7-en-3β-ol [1]
Molecular Formula C₂₈H₄₈O [1] [2]
Molar Mass 400.691 g·mol⁻¹ [1]
Bioactive Source Certain fungi and mutant strains of Saccharomyces cerevisiae yeast [1] [3]
ChemSpider ID 4446739 [2]

Proposed Framework for Protocol Development

In the absence of detailed published protocols, here is a general framework and key considerations for developing your own experimental notes for working with this compound. You can use the following Graphviz diagram as a roadmap for the overall workflow.

Fungisterol_Research_Workflow cluster_source Sourcing & Cultivation cluster_isolate Extraction & Isolation cluster_purify Purification & Analysis cluster_bio Bioactivity Testing start Start: this compound Research source1 Select Fungal/Yeast Strain start->source1 source2 Culture & Fermentation source1->source2 source3 Harvest Biomass source2->source3 ext1 Cell Lysis source3->ext1 ext2 Solvent Extraction ext1->ext2 ext3 Concentrate Extract ext2->ext3 pur1 Chromatography (TLC, Column, HPLC) ext3->pur1 pur2 Structural Analysis (NMR, MS) pur1->pur2 pur3 Purity Assessment pur2->pur3 bio1 Antifungal Assays pur3->bio1 bio2 Cytotoxicity Tests bio1->bio2 bio3 Mechanism of Action Studies bio2->bio3 end Data Analysis & Reporting bio3->end

Diagram Title: this compound Research Workflow

To build your detailed protocols, focus on these key experimental phases:

  • Sourcing and Cultivation: Since this compound is produced by fungi and yeast [1] [3], your protocol should begin with the specific strain selection, culture conditions (media, temperature, aeration), and biomass harvesting methods.
  • Extraction and Isolation: Detail the cell lysis method (e.g., bead beating, sonication) and the solvents used for extraction (e.g., chloroform-methanol mixtures common for sterols). Specify ratios, temperatures, and durations.
  • Purification and Analysis: Outline chromatographic techniques. Thin-layer chromatography (TLC) can be used for initial screening, followed by column chromatography or HPLC for purification. Structural confirmation should leverage techniques like NMR and Mass Spectrometry [3].
  • Bioactivity Testing: Reference the study on yeast resistance to polyene antibiotics [1] as a starting point for designing antifungal assays or other mechanistic studies.

References

Laboratory Application Notes and Protocols for Fungisterol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fungisterol and Its Research Significance

This compound is a plant-derived sterol first identified and isolated from the resin of Commiphora africana [1]. Its molecular formula is C₂₈H₄₈O, with a molecular weight of 400.68 g/mol [2]. Structurally, it is classified as a sterol and is a key component of fungal cell membranes, serving a role analogous to cholesterol in humans, which is why it is sometimes referred to as "fungal cholesterol" [3].

Recent investigations have revealed that this compound possesses notable bio-activities, including insecticidal and repellent properties [1]. This makes it a compound of significant interest for developing eco-friendly pest control solutions, especially in an era of growing insecticide resistance. Beyond entomology, its documented anti-inflammatory and antioxidant effects [3] suggest a wider potential for applications in pharmacology and drug development.

Key Laboratory Findings and Quantitative Efficacy Data

Insecticidal Activity Against Bed Bugs

A pivotal study isolating this compound from Commiphora africana resin demonstrated its potent effects against the common bedbug (Cimex lectularius Linnaeus) [1]. The experiments provided the following quantitative results on its efficacy:

Table 1: Repellency and Toxicity of this compound Against Bedbugs

Assay Type Key Metric Performance of this compound Positive Control (Neocidol)
Repellency [1] Percentage Repellency (after >1 hour) 75% 74%
Toxicity [1] LC₅₀ (after 24 hours) 25.73 mg/L Not Reported

The following diagram outlines the experimental workflow for testing this compound's insecticidal activity:

G start Start: C. africana Resin Collection extract Solvent Extraction (Dichloromethane) start->extract isolate Compound Isolation (Column Chromatography) extract->isolate identify Compound Identification (FTIR, GC-MS, NMR) isolate->identify prep Bioassay Preparation identify->prep assay1 Repellency Assay (Filter Paper Method) prep->assay1 assay2 Toxicity Assay (Mortality Test) prep->assay2 result Outcome: Data Analysis (Repellency %, LC50) assay1->result assay2->result

Interpretation of Experimental Data

The data shows that this compound is a highly effective botanical insecticide. Its 75% repellency was statistically equivalent to the synthetic insecticide Neocidol, indicating a strong ability to deter bedbugs from treated surfaces [1]. Furthermore, its LC₅₀ of 25.73 mg/L after 24 hours confirms direct toxic action, leading to bedbug mortality [1]. This dual-mode action (repellency and toxicity) is a valuable trait for an integrated pest management agent.

It is noteworthy that the study found blending this compound with other active terpenes from the resin (such as taraxasterol and beta-sitosterol) did not synergize the overall repellent or toxic responses [1]. This suggests that this compound's activity is potent in its own right and may not require complex formulations for efficacy against bedbugs.

Detailed Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Plant Resin

This protocol describes the initial steps to obtain pure this compound from its natural source, as performed in the referenced research [1].

  • Principle: Bioactive compounds are extracted from dried resin using an organic solvent, followed by separation and purification via column chromatography based on differential affinity to stationary and mobile phases.
  • Materials:
    • Dried Commiphora africana resin (1 kg)
    • Dichloromethane (4 L)
    • Rotary evaporator
    • Glass column (100 cm x 6 cm ID)
    • Kieselgel silica gel 60G (70–230 mesh)
    • Sephadex LH-20
    • Solvents: Hexane, Ethyl Acetate (for gradient elution)
    • Thin Layer Chromatography (TLC) plates
  • Procedure:
    • Solvent Extraction: Soak 1 kg of dried resin in 4 L of dichloromethane for 72 hours at room temperature. Filter the mixture through a muslin cloth and then through a Whatman filter paper No. 1.
    • Concentration: Remove the solvent from the filtrate in-vacuo using a rotary evaporator at 45°C to obtain a crude extract.
    • Column Packing: Pack a chromatography column with 450 g of silica gel.
    • Sample Loading: Load 100 g of the crude extract onto the top of the silica gel bed.
    • Fraction Elution: Elute compounds sequentially with:
      • Pure hexane.
      • A slow gradient of hexane-ethyl acetate.
      • Pure ethyl acetate.
    • Fraction Monitoring: Collect fractions and monitor using TLC. Pool fractions with similar TLC profiles.
    • Further Purification: Concentrate pooled fractions using a rotary evaporator and subject them to further separation and purification in a smaller column (2 cm x 30 cm) packed with Sephadex LH-20 or silica gel to obtain pure this compound.
  • Identification & Purity Check:
    • Confirm the purity of isolated compounds by TLC (single spot) and Gas Chromatography (GC) (single sharp peak) [1].
    • Characterize the pure compound using Fourier-Transform Infrared Spectroscopy (FTIR), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy ( [1]).
  • Notes: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE) including gloves and safety glasses is mandatory.
Protocol 2: Assessing Insect Repellency via Filter Paper Bioassay

This protocol details the method used to evaluate the repellent effect of this compound against bedbugs [1].

  • Principle: A filter paper is divided into a treated half and a solvent-control half. Bedbugs are released at the center, and their distribution over time indicates the repellency of the test compound.
  • Materials:
    • Pure this compound
    • Acetone (solvent control)
    • Neocidol or another standard repellent (positive control)
    • Whatman filter paper (diameter 90 mm)
    • Petri dishes
    • Laboratory-reared bedbugs (Cimex lectularius)
  • Procedure:
    • Treatment Preparation: Dissolve pure this compound in acetone to prepare a solution of the desired concentration.
    • Paper Treatment: Treat one half of a filter paper with 2 mL of the this compound solution. Treat the other half with 2 mL of acetone alone as the control.
    • Drying: Air-dry the filter papers for 30 minutes at 25°C.
    • Assay Setup: Place the treated filter paper into a clean petri dish.
    • Insect Introduction: Introduce ten bedbugs in a line along the middle of the filter paper.
    • Data Collection: Observe and record the number of bedbugs present in the treated (T) and untreated control (C) halves after 0.5, 1, 2, 6, and 24 hours. Perform all assays in triplicate.
  • Data Analysis:
    • Calculate the percentage repellency (PR) for each replicate at each time point using the formula: PR = [(C - T) / (C + T)] * 100 [1].
    • Analyze the data using one-way Analysis of Variance (ANOVA) and separate means using an appropriate post-hoc test (e.g., Student Newman-Keuls). A p-value of less than 0.05 is considered statistically significant.
Protocol 3: Determining Toxicity via Bedbug Mortality Assay

This protocol is used to determine the lethal concentration (LC₅₀) of this compound against bedbugs [1].

  • Principle: Bedbugs are exposed to filter papers treated with a range of concentrations of this compound. Mortality is recorded after a set exposure period to determine the concentration that is lethal to 50% of the population (LC₅₀).
  • Materials:
    • Pure this compound
    • Acetone
    • Neocidol (positive control)
    • Whatman filter paper No. 2 (90 mm diameter)
    • Petri dishes
    • Laboratory-reared bedbugs (Cimex lectularius)
  • Procedure:
    • Dose Preparation: Prepare a series of this compound solutions in acetone at varying concentrations (e.g., 0.25, 0.5, 0.75, 1.0, 1.25, and 1.4% v/v). A 0% v/v (pure acetone) serves as the negative control.
    • Treatment: Spray 2 mL of each concentration uniformly onto individual filter papers.
    • Drying: Air-dry the treated papers for 30 minutes at 25°C.
    • Assay Setup: Place each dried filter paper into a separate petri dish.
    • Insect Exposure: Introduce ten bedbugs into each dish.
    • Incubation and Monitoring: Maintain the dishes under controlled conditions (25 ± 2°C and 75 ± 2% RH). Record the number of dead bedbugs after 24, 48, and 72 hours of exposure. Perform all assays in triplicate.
  • Data Analysis:
    • Calculate the mortality rate for each concentration as a percentage: (Number of Dead Bedbugs / Total Number of Bedbugs) * 100.
    • Subject the mortality data to dose-response analysis (e.g., probit analysis) to determine the LC₅₀ values at a 95% confidence level [1].

Broader Research Applications and Future Directions

The initial discovery of this compound's insecticidal properties opens several avenues for further research and development.

  • Mechanism of Action Studies: While its efficacy is established, the precise mode of action of this compound in insects remains to be fully elucidated. Research could investigate whether it disrupts insect cell membranes, interacts with specific neuronal targets, or interferes with molting or other physiological processes.
  • Spectrum of Activity Testing: The activity of this compound should be evaluated against other economically important pests, such as stored-product beetles, mosquitoes, and agricultural pests, to determine its broader applicability.
  • Formulation Development: Research into formulating this compound into stable and practical products (e.g., emulsifiable concentrates, gels, or polymeric coatings) is crucial for translational applications.
  • Pharmacology and Medicine: Given its reported anti-inflammatory and antioxidant properties [3], this compound could be investigated for potential applications in developing new therapeutic agents, following standard drug discovery pipelines.

Conclusion

This compound has been scientifically validated as an effective natural agent for bedbug control, exhibiting both strong repellency and toxicity. The detailed protocols provided here for its extraction, isolation, and bioactivity testing offer a reproducible framework for researchers to further explore this compound. The promising laboratory data positions this compound as a compelling, eco-friendly candidate for advancing insecticide development and other biotechnological applications.

References

Frequently Asked Questions (FAQs)

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer
What are the main advantages of Solid-Phase Extraction (SPE) for fungisterol cleanup? SPE is a routine technique that is relatively easy, provides great recovery, uses small solvent volumes, and can be automated. It is effective for isolating analytes from complex matrices like food and biological samples. [1] [2]
Which extraction techniques are best for heat-sensitive compounds from fungal material? Non-conventional methods like Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) are highly effective. They use pressurized fluids at elevated temperatures to increase mass transfer rates and analyte solubility while reducing extraction time, which helps preserve heat-sensitive compounds. [3]
My HPLC retention times are drifting. What could be the cause? Retention time drift can be caused by changes in mobile phase composition or pH, column contamination or degradation, fluctuations in column temperature, or inconsistent flow rates. Ensuring mobile phase consistency and stable column temperature are key first steps. [4] [5]
How can I improve the selectivity of my SPE cleanup? Using Molecularly Imprinted Polymers (MIPs) as the sorbent can significantly enhance selectivity. MIPs are synthetic polymers with binding sites complementary in size, shape, and functional groups to your target analyte (e.g., this compound), which allows for highly specific extraction. [2]

Troubleshooting Guides

Common Solid-Phase Extraction (SPE) Problems
Problem Possible Cause Solution
Low Recovery Sample suspended matter clogging the cartridge; undesirable interaction between analytes and sorbents. [1] Centrifuge or filter the sample pre-loading; select a different sorbent chemistry (e.g., C18, Florisil, PSA) that better matches the analyte's properties. [1]
Poor Selectivity Inappropriate sorbent or elution solvent leading to co-elution of interfering compounds. [1] [2] Optimize the washing and elution solvents. For complex matrices, use selective sorbents like Molecularly Imprinted Polymers (MIPs). [2]
Irreproducible Results Improperly conditioned cartridge; variable sample flow rates. [2] Always precondition the cartridge with an appropriate solvent. Use a vacuum manifold or pump to control and maintain a consistent sample flow rate during loading. [2]
Common HPLC Analysis Problems for this compound
Problem Possible Cause Solution
Retention Time Drift Mobile phase composition changing (evaporation, poor preparation); column temperature fluctuations; column contamination or degradation. [4] [5] Prepare fresh mobile phases daily and use tightly sealed bottles. Use a column oven to maintain a stable temperature. Flush the column with strong solvents to remove contaminants. [4] [5]
Poor Peak Shape Strongly retained components from the sample matrix (e.g., proteins, lipids) contaminating the column. [5] Improve sample cleanup prior to injection, for instance by using SPE. Use a guard column to protect the analytical column. [5]

Detailed Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE) of Sterols from Fungal Material

This protocol is adapted from a study on extracting sterols from Agaricus bisporus. [3]

  • Principle: Uses solvents at high pressure and temperature to keep them in a liquid state, enhancing penetration, solubility, and mass transfer.
  • Materials:
    • Fungal biomass (e.g., fruiting bodies, dried and ground).
    • PLE system.
    • Extraction solvent: Ethanol (a GRAS - Generally Recognized As Safe - solvent) is recommended. [3]
  • Method:
    • Preparation: Place the fungal biomass into the PLE extraction cell.
    • Extraction: Set the PLE system to the optimized conditions. While the specific temperature for this compound was not provided, PLE typically operates at elevated temperatures (e.g., 40-200°C). The pressure is maintained to keep the solvent subcritical.
    • Collection: The extracted material is collected in a vial from the system outlet.
    • Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a suitable solvent for further cleanup or analysis.
  • Note: The extraction temperature is the most influential parameter and should be optimized for your specific fungal material and target sterols. [3]
Protocol 2: Molecularly Imprinted Solid-Phase Extraction (MISPE) Cleanup

This protocol describes the offline mode of MISPE for selective cleanup. [2]

  • Principle: A polymer with cavities shaped specifically for your target molecule is used as a sorbent to selectively retain it from a complex sample extract.
  • Materials:
    • MISPE cartridge (packed with MIPs for your analyte).
    • Loading solvent (often low polarity to protect binding sites).
    • Washing solvent (to remove non-specifically bound impurities).
    • Elution solvent (a polar solvent, often with acid or alkali additives).
  • Method:
    • Conditioning: Pass the chosen loading solvent through the MISPE cartridge to condition the binding sites.
    • Loading: Load your sample extract (dissolved in the loading solvent) onto the cartridge at a controlled flow rate.
    • Washing: Pass a washing solvent through the cartridge to remove loosely bound interferences while the target analyte remains retained.
    • Elution: Pass a small volume of a strong elution solvent through the cartridge to break the specific interactions and recover the purified analyte.
    • Analysis: The eluate can be dried, reconstituted, and analyzed directly by HPLC or other instrumental methods. [2]
  • Key Parameters to Optimize: Contact time, sample pH and ionic strength, sorbent amount, and the composition of loading, washing, and elution solvents are critical for high recovery. [2]

Workflow Diagrams

The following diagrams outline the general workflows for the two key protocols described above.

G cluster_ple Protocol 1 PLE Pressurized Liquid Extraction (PLE) Workflow Step1 1. Prepare fungal biomass (Dry and grind) Step2 2. Load biomass into PLE cell Step1->Step2 Step3 3. Perform extraction (Solvent: Ethanol, High T/P) Step2->Step3 Step4 4. Collect extract Step3->Step4 Step5 5. Concentrate extract for analysis Step4->Step5

G cluster_mispe Protocol 2 MISPE Molecularly Imprinted SPE (MISPE) Workflow S1 1. Condition MISPE cartridge with loading solvent S2 2. Load sample extract S1->S2 S3 3. Wash with weak solvent to remove impurities S2->S3 S4 4. Elute with strong solvent to recover purified analyte S3->S4 S5 5. Analyze eluate (e.g., by HPLC) S4->S5

References

Understanding Sterols and Research Context

Author: Smolecule Technical Support Team. Date: February 2026

Fungisterol is one of many sterols produced by various microorganisms. The table below summarizes the primary commercial sterol sources and their general limitations, which are common sources of experimental challenges.

Table 1: Common Sterol Sources and Their Limitations [1] [2]

Source Category Specific Source Typical Sterol Content (% by weight) Key Limitations for Research & Production
Animal Tissue Brain Tissue, Egg Yolk 0.05% - 3% Low concentration, ethical concerns, risk of pathogen contamination, complex extraction [1] [2].
Plant Sources Vegetable Oils, Cereal Grains 0.1% - 3% Low concentration, resource-intensive processing, variability due to season/geography, no cholesterol production [1] [2].
Fungal Sources Baker's Yeast, Mushrooms 0.1% - 2% Modest sterol content, requires sterile growth conditions, laborious extraction, no cholesterol production [1] [2].
Microalgae Pavlova lutheri, General 0.5% - 5% Species-dependent variation, challenges in industrial scalability, low overall sterol yields [1] [2].

Microalgae are considered a promising sustainable alternative to traditional sources. Key challenges in this field include low sterol yields, species-dependent variations in sterol profiles, and difficulties with industrial scalability [1] [2]. Recent research focuses on overcoming these through metabolic engineering and cultivation optimization [1].

A Proposed Workflow for this compound Research

Based on common practices in biochemical research, the following diagram outlines a generalized workflow for establishing and troubleshooting a this compound experimentation pipeline. You can adapt this high-level logic to your specific projects.

fungisterol_workflow Start Start: Define Research Objective S1 Strain Selection & Cultivation Start->S1 S2 Sterol Extraction S1->S2 S3 Analysis & Characterization S2->S3 S4 Troubleshooting & Optimization S3->S4 Issues Detected End Viable Protocol S3->End Success S4->S1 Adjust Parameters

References

Available Experimental Protocol for Fungisterol Isolation and Bioassay

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core methodology from the available research, which you can use as a starting point [1].

Protocol Step Details
Source Material Commiphora africana resin (dichloromethane extract) [1]
Extraction & Isolation Column chromatography with silica gel; elution with hexane, then hexane-ethyl acetate gradient, finally ethyl acetate [1]
Compound Identification FTIR, GC-MS, NMR (¹H and ¹³C) spectroscopy [1]
Bioassay (Repellency) Filter paper method: one half treated with sample, the other with solvent control; percentage repellency calculated as (C-T)/(C+T)*100 [1]
Bioassay (Toxicity) Circular filter papers sprayed with sample at varying concentrations; mortality recorded after 24, 48, and 72 hours; LC₅₀ determined [1]

A Framework for Your Technical Support Center

Since direct information is limited, here is a suggested structure and content approach for your technical support hub, based on standard laboratory practice and the data that is available.

Suggested Frequently Asked Questions (FAQs)
  • Q: What is a typical starting material for isolating fungisterol?

    • A: While this compound can be found in various plants, one documented source is the resin of Commiphora africana. The extraction in the cited study was performed using dichloromethane as the solvent [1].
  • Q: How is this compound identified and characterized after isolation?

    • A: Conventional spectroscopic techniques are used. This typically includes FTIR for functional groups, GC-MS for purity and initial mass data, and NMR (both ¹H and ¹³C) for definitive structural characterization [1].
  • Q: What bioactivities have been tested for this compound?

    • A: Research has shown it possesses insecticidal properties. Specifically, it has demonstrated significant repellency and toxicity against bedbugs (Cimex lectularius) [1].
Potential Troubleshooting Guide

This section would logically address common laboratory challenges. Without specific data, here are hypothetical entries based on the general protocol.

  • Problem: Poor yield of this compound after column chromatography.

    • Possible Cause & Solution: The elution gradient might not be optimal for separating this compound from similar compounds. Consider fine-tuning the ratio of hexane to ethyl acetate or testing other solvent systems like chloroform or dichloromethane with a small amount of methanol.
  • Problem: Low bioactivity in repellency or toxicity assays.

    • Possible Cause & Solution: The isolated compound may not be pure, or the tested concentrations are too low. Re-check the purity via TLC or GC-MS. Also, ensure the bioassay tests a wide range of concentrations to accurately determine the dose-response relationship and LC₅₀.

Experimental Workflow Visualization

The diagram below outlines the general experimental workflow for this compound isolation and bioactivity testing, based on the methodology from the research paper.

FungisterolWorkflow Start Start: C. africana Resin Extract Dichloromethane Extraction Start->Extract CC Column Chromatography Extract->CC ID Compound Identification (FTIR, GC-MS, NMR) CC->ID BioRepel Bioassay: Repellency Test ID->BioRepel BioToxic Bioassay: Toxicity Test ID->BioToxic Data Data Analysis (LC₅₀, % Repellency) BioRepel->Data BioToxic->Data End End: Result Data->End

This compound Research Workflow

References

A Framework for Your Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines a structure for a troubleshooting guide, using common issues in sterol analysis as examples. You can adapt and populate it with specific solutions for Fungisterol.

Problem Category Example Problem Potential Causes Recommended Actions
Sample Preparation Inconsistent sterol extraction yields. Incomplete cell lysis; improper filter storage; oxidation of samples. Standardize lysis protocol; store filters under inert atmosphere (e.g., nitrogen) [1]; use antioxidants.
Instrumental Analysis Poor resolution of sterol peaks in chromatography. Column degradation; incorrect temperature gradient; contaminated injector. Calibrate with known standards [1]; run system suitability tests; maintain equipment.
Data Interpretation Unidentified sterol peaks in chromatogram. Presence of unknown sterols or contaminants in sample. Perform GC-MS for identification [1]; compare with mass spectral libraries.
Experimental Results Low sterol content in cultured algae. Nutrient limitation (e.g., Phosphorus); inappropriate light intensity [1]. Verify nutrient media concentrations; optimize light conditions for the specific species.

Detailed Experimental Protocol: Sterol Analysis

This methodology is adapted from a published protocol on determining sterol content in phytoplankton, which can serve as a reference for developing your own this compound experiments [1].

  • 1. Culture & Growth Conditions: Cultivate the biological source (e.g., algae, fungi) under controlled conditions. The protocol suggests using semi-continuous culture methods with a defined dilution rate (e.g., 0.2 d⁻¹) to maintain steady growth. Key environmental factors like light intensity and nutrient supply (e.g., phosphorus levels) must be rigorously controlled, as they significantly impact sterol composition [1].
  • 2. Sample Harvesting: Filter a known amount of biomass (e.g., 0.5–1 mg of particulate organic carbon) onto glass fiber filters (Whatman GF/F) [1].
  • 3. Lipid Extraction: Immediately after filtering, store samples at -23°C in glass tubes with Teflon seals. Add a dichloromethane-methanol mixture (2:1 v/v) for lipid extraction. Introduce an internal standard (e.g., 5α-cholestan) at this stage for subsequent quantification [1].
  • 4. Derivatization: To volatilize sterols for gas chromatography (GC), incubate the sterol extract with a derivatization agent like N,O-bis(trimethylsilyl)trifluoroacetamide (with 1% trimethylchlorosilane) for one hour at room temperature. This process creates trimethylsilyl derivatives [1].
  • 5. Identification & Quantification:
    • Gas Chromatography (GC): Inject the sample into a GC system equipped with a polysiloxane column. Use a temperature gradient program to separate the sterols. Detection can be done with a Flame Ionization Detector (FID) [1].
    • Quantification: Calculate sterol concentrations using multipoint standard calibration curves determined for each sterol from mixtures of known composition, referenced against the internal standard [1].
    • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying unknown sterols, use GC-MS to record mass spectra of the eluting compounds. Identify sterols by comparing their retention times and mass spectra with those of known reference substances [1].

Proposed FAQ Section

Here are some suggested questions to include in your FAQ, based on common themes in methodological reporting [2]:

  • Q: What is the minimum information I should report when publishing experimental protocols involving sterol analysis?
  • Q: How can I improve the reproducibility of my sterol extraction protocol?
  • Q: My analytical results show unexpected peaks; how can I identify an unknown sterol?
  • Q: Are there standardized ontologies for describing samples, instruments, and reagents in my protocol?

Visualizing the Experimental Workflow

The following Graphviz diagram illustrates the core experimental protocol described above. You can use this DOT code in online editors to generate the diagram [3] [4] [5].

fungisterol_protocol start Start Culture control_cond Control Growth Conditions start->control_cond Grow organism harvest Harvest Sample control_cond->harvest Reach target biomass extract Lipid Extraction harvest->extract Filter & store derivatize Derivatization extract->derivatize Add internal standard analyze GC-MS Analysis derivatize->analyze Prepare for GC interpret Data Interpretation analyze->interpret Review chromatogram trouble Troubleshooting interpret->trouble Unexpected result? trouble->control_cond Re-optimize conditions trouble->harvest Check method

This diagram provides a clear overview of the experimental workflow for sterol analysis and includes a critical troubleshooting loop.

References

Fungisterol technique refinement

Author: Smolecule Technical Support Team. Date: February 2026

Fungisterol Technical Data

The table below summarizes the key identification and bioactivity data for this compound from recent research.

Property/Aspect Details and Values
IUPAC Name (1R,3aR,5aS,7S,9aS,9bR,11aR)-1-[(2R,5S)-5,6-Dimethylheptan-2-yl]-9a,11a-dimethyl-2,3,3a,5,5a,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol [1]
Chemical Formula C₂₈H₄₈O [1]
Molar Mass 400.691 g·mol⁻¹ [1]
Source Organism Commiphora africana resin [2]
Bioactivity (Bedbugs) High repellency and toxicity [2]
Repellency Rate 75% (after >1 hour; not statistically different from the positive control, Neocidol @ 74%) [2]
Toxicity (LC₅₀) 25.73 mg/L (after 24 hours of exposure) [2]

Frequently Asked Questions (FAQs)

Here are answers to some anticipated technical questions based on the current findings.

Q1: From what natural source can I isolate this compound? A primary natural source identified in recent research is the resin of the plant Commiphora africana. It was isolated alongside other sterols like taraxasterol and beta-sitosterol from a dichloromethane (DCM) extract of the resin [2].

Q2: What is a key experimental challenge when working with this compound, and what is a potential solution? A key challenge is that blending this compound with other active terpenes found in C. africana (such as taraxasterol and guggusterol) did not produce a synergistic effect that enhanced repellency or toxicity against bedbugs [2]. If your goal is maximum efficacy, the solution is to test this compound in its pure form rather than in blended mixtures for this particular application.

Q3: What is the significance of this compound in the context of human pathogens? While this compound itself is a bioactive sterol made by certain fungi [1], its broader significance lies in the context of fungal sterol biosynthesis. This pathway produces ergosterol, a crucial component of fungal cell membranes and the primary target of many antifungal drugs [3]. Understanding the regulation of this entire pathway, including the role of various sterols, is critical for developing new therapeutic strategies, especially against drug-resistant strains of pathogens like Aspergillus fumigatus [3] [4].

Experimental Protocol: Isolation and Bioassay

The following methodology is adapted from a 2023 study that successfully isolated this compound and tested its insecticidal activity [2].

Sample Extraction
  • Plant Material: Collect dried resin from Commiphora africana. Authentication by a botanist is recommended, and a voucher specimen should be deposited in a herbarium for future reference.
  • Solvent Extraction: Extract 1 kg of dried, powdered resin with 4 liters of dichloromethane (DCM) for 72 hours at room temperature.
  • Filtration and Concentration: Filter the mixture first through a muslin cloth and then through a Whatman No. 1 filter paper. Concentrate the filtrate to dryness using a rotary evaporator under vacuum to obtain the crude DCM extract.
Compound Isolation and Purification
  • Column Chromatography: Pack a chromatography column (100 cm x 6 cm) with Kieselgel silica gel 60G (70–230 mesh). Load approximately 100 g of the crude extract onto the top of the silica gel.
  • Gradient Elution: Elute the compounds using a sequential solvent system of increasing polarity:
    • Start with 100% hexane.
    • Gradually introduce a gradient of hexane-ethyl acetate.
    • Finish with 100% ethyl acetate.
  • Fraction Monitoring: Collect fractions and monitor them using Thin Layer Chromatography (TLC). Pool fractions with similar TLC profiles.
  • Further Purification: Concentrate the pooled fractions and subject them to further purification using a smaller column or techniques like Sephadex LH-20 chromatography until pure compounds are obtained, as confirmed by GC-MS and NMR.
Bioassay: Repellency and Toxicity Testing
  • Test Organism: Use adult bedbugs (Cimex lectularius) reared under standard laboratory conditions (28 ± 2°C and 78 ± 3% relative humidity).
  • Repellency Test (Filter Paper Method):
    • Cut a Whatman filter paper in half.
    • Treat one half with a solution of pure this compound dissolved in acetone. Treat the other half with acetone alone (control).
    • Briefly air-dry the papers, then reassemble them into a full circle in a Petri dish.
    • Introduce ten bedbugs to the center line and record the number of insects on the treated (T) and untreated (C) halves after 0.5, 1, 2, 6, and 24 hours.
    • Calculate the percentage repellency as: % Repellency = [(C - T) / (C + T)] * 100.
  • Toxicity Test (Mortality Bioassay):
    • Prepare serial dilutions of this compound in acetone (e.g., 0.25% to 1.4% v/v).
    • Spray 2 mL of each concentration onto separate filter papers and allow them to air-dry.
    • Place each paper in a Petri dish and introduce ten bedbugs.
    • Record mortality after 24, 48, and 72 hours of exposure.
    • Calculate the percentage mortality and use statistical software (e.g., SPSS) to determine the lethal concentration (LC₅₀) values.

Troubleshooting Guide

This guide addresses potential issues in the isolation and bioassay process.

Problem Possible Cause Suggested Solution
Low yield of this compound after column chromatography. The solvent gradient may not be optimal for separation. Adjust the hexane-ethyl acetate gradient more gradually. Increase the proportion of ethyl acetate in smaller increments to better resolve compounds with similar polarity [2].
High mortality in the control group during bioassays. The acetone solvent might not have fully evaporated, or the bedbug colony is unhealthy. Ensure a 30-minute air-drying period for treated papers in a fume hood. Maintain bedbugs under optimal rearing conditions (temperature, humidity, and feeding schedule) before testing [2].
Isolated compound does not show expected bioactivity. The compound may not be pure, or its stability has been compromised. Confirm compound purity using GC-MS and NMR. Check the stability of the compound under storage conditions (e.g., temperature, light) and consider testing freshly purified material [2].

Experimental Workflow Diagram

The diagram below visualizes the key stages of the experimental protocol for isolating and testing this compound.

Start Start: C. africana Resin A Dichloromethane (DCM) Extraction Start->A B Filtration and Concentration A->B C Column Chromatography (Silica Gel) B->C D Fraction Analysis (TLC, GC-MS) C->D E Pure this compound D->E Purification F Bioassay Tests E->F G Data Analysis F->G End Results: Repellency & Toxicity G->End

References

FAQ & Troubleshooting Guide: Ergosterol Pathway Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common experimental challenges in studying the fungal ergosterol biosynthesis pathway, a primary target for antifungal development [1].

  • Q1: Why is my gene overexpression in S. cerevisiae resulting in growth defects instead of increased ergosterol production?

    • Issue: Overexpression of ergosterol biosynthesis genes (e.g., ERG2, ERG6, ERG25) can disrupt cellular homeostasis, leading to unexpected growth defects [1].
    • Troubleshooting Steps:
      • Verify Culture Conditions: Check the growth medium composition. Overexpression strains are highly sensitive to nutrient availability. The growth of many overexpression strains is inhibited under iron deprivation or low calcium conditions [1].
      • Monitor for Stress: Test for sensitivity to other stress agents. Overexpression can increase susceptibility to salt osmolarity and cell wall-perturbing agents like Congo red [1].
      • Modulate Expression: Consider using a tunable promoter system to control the level and timing of gene expression, avoiding continuous, high-level overexpression that can be toxic.
  • Q2: What could lead to inconsistent results in macrophage pyroptosis assays when using different C. albicans strains?

    • Issue: The ability of C. albicans to induce pyroptosis in macrophages is highly dependent on its morphological state and cell surface composition [1].
    • Troubleshooting Steps:
      • Standardize Morphology: Ensure consistency in the fungal growth phase and morphology. Hyphal cells have a higher ergosterol content and are more potent inducers of pyroptosis compared to yeast-form cells [1].
      • Check Ergosterol Exposure: The trigger for pyroptosis is ergosterol itself, but it must be accessible to the macrophage. Confirm the external presence of ergosterol, which is often transported via mannoproteins or embedded in extracellular vesicles [1].
      • Genotype Key Regulators: Verify the status of the transcription factor Upc2. Functional deactivation of Upc2 leads to reduced cellular ergosterol and impaired ability to induce pyroptosis [1].

Experimental Parameters & Antimicrobial Efficacy

For your request on quantitative data, the table below summarizes key experimental parameters related to ergosterol biosynthesis and their impact, which is crucial for designing and troubleshooting experiments.

Parameter / Target Experimental Impact / Effect Notes / Associated Genes
Gene Overexpression Can cause severe growth defects under specific nutrient stress [1] Sensitive to iron deprivation (e.g., ERG25, ERG27), low calcium, high salt [1]
Morphological State Determines ergosterol exposure and immunological activity [1] Hyphal cells have higher ergosterol content and are strong inducers of macrophage pyroptosis [1]
Key Transcriptional Regulator Controls sterol uptake and biosynthesis genes; essential for pyroptosis [1] Upc2 functional deactivation reduces cellular ergosterol [1]
Primary Drug Targets Inhibited by major antifungal classes [1] ERG11 (Azoles), ERG1 (Allylamines), ERG2 (Morpholines) [1]
Novel Drug Targets Over 20 additional enzymes in the pathway are potential targets [1] Enzymes encoded by ERG6, ERG25, etc.; overexpression affects drug susceptibility [1]

Essential Experimental Protocols

While detailed, step-by-step protocols were beyond the scope of the search results, the findings highlight critical methodological considerations for key experiments.

  • Protocol for Macrophage Pyroptosis Assay:
    • Key Consideration: Use of ergosterol-containing liposomes as a positive control. This elegantly confirms that ergosterol itself is the direct inducer of pyroptosis-mediated macrophage lysis, controlling for other fungal variables [1].
  • Protocol for Assessing Antifungal Target Vulnerability:
    • Key Methodology: Systematic overexpression of each gene in the ergosterol biosynthesis pathway (e.g., in S. cerevisiae). The resulting strains should be screened against a panel of stress agents (nutrient deprivation, cell wall stressors) and existing antifungals to identify novel target interactions and compensatory mechanisms [1].

Ergosterol Biosynthesis and Drug Targeting Pathway

The following diagram, generated with Graphviz, maps the logical workflow for identifying and validating targets within the ergosterol biosynthesis pathway, based on the strategies discussed.

G Start Start: Fungal Pathway Analysis Identify Identify Biosynthesis Gene Start->Identify Overexpress Overexpress Target Gene Identify->Overexpress StressTest Apply Stress Agents Overexpress->StressTest Phenotype Analyze Growth Phenotype StressTest->Phenotype Validate Validate as Drug Target Phenotype->Validate Vulnerable Immuno Assay Immunological Role Phenotype->Immuno Resistant Immuno->Identify Informs New

Diagram: Workflow for Target Identification & Validation

Key Technical Considerations for Your Project

The scientific literature on ergosterol suggests several high-level strategies that are directly applicable to structuring your technical support center for sterol research.

  • Focus on the Whole Pathway: Emphasize that while a few enzymes are current drug targets, virtually all 25 steps of the sterol biosynthesis pathway represent potential targets for new antifungals [1]. Your guides should encourage researchers to look beyond the well-known ones.
  • Link Physiology to Immunity: A key modern finding is that sterols like ergosterol are not just structural molecules. They are immunologically active and can trigger host immune responses like pyroptosis [1]. Troubleshooting guides should connect biochemical experiments with immunological readouts.
  • Leverage Gene Overexpression: The strategy of overexpressing biosynthetic genes is a powerful tool to uncover new biology and identify novel drug targets, as it reveals vulnerabilities under stress conditions [1].

References

Fungisterol Analysis: Troubleshooting Common Methodological Problems

Author: Smolecule Technical Support Team. Date: February 2026

Problem Category Specific Issue Possible Cause Solution
Identification Inconsistent GC/MS identification of fungisterol. Co-elution with other sterols (e.g., ergosterol precursors); poor spectral library matching. Use GC/MS in Selected Ion Monitoring (SIM) mode for better sensitivity and selectivity [1].
Cannot distinguish this compound from ergosterol. Over-reliance on retention time; similar mass spectra. Confirm by comparing key ions and relative retention times; use pure standards for both compounds [2].
Separation Poor chromatographic resolution of sterol isomers. Non-optimized GC column or temperature program. Use a high-efficiency capillary GC column (e.g., 5% phenyl polysilphenylene-siloxane) and a tailored temperature gradient [1].
Quantification Inaccurate quantification of minor sterols. Low abundance of this compound masked by major sterols; high limit of detection. Employ GC/MS-SIM to lower the Limit of Detection (LOD); use internal standards for correction [1].
Sample Preparation Low recovery of this compound during extraction. Inefficient saponification or solvent extraction. Use hot ethanol and KOH for saponification; perform multiple extractions with n-hexane [1].

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing this compound compared to more common sterols like ergosterol? The main challenge is its typically low abundance in biological samples, which makes it prone to being masked by major sterols during analysis. This necessitates highly sensitive and selective methods like GC/MS-SIM for accurate detection and quantification [1].

Q2: My GC/MS analysis shows a peak at the expected retention time for this compound, but the library match is weak. How can I confirm its identity? A weak library match is common for minor sterols. For confirmation, you should:

  • Use Authentic Standards: Compare the retention time and mass spectrum with a pure this compound standard.
  • Analyze Key Ions: Look for the molecular ion (m/z 400 for this compound) and other characteristic fragment ions in the mass spectrum [1].
  • Employ Derivatization: Convert this compound to its trimethylsilyl (TMS) ether derivative and re-analyze. The derivatized compound will have a different, characteristic mass spectrum that can aid confirmation [1].

Q3: Are there any special storage conditions required for this compound standards or extracts? While the search results do not specify exact storage conditions for this compound, it is a standard laboratory practice to protect light-sensitive and oxygen-sensitive compounds. It is advisable to store this compound standards and extracts in dark vials (or vials wrapped in aluminum foil) under an inert atmosphere like nitrogen at -20°C to prevent degradation and oxidation.

Detailed Experimental Protocol: GC/MS Analysis of this compound

This protocol is adapted from methods used for the detailed characterization of sterols in complex fungal samples [1].

1. Sample Preparation and Saponification

  • Weigh approximately 0.5–1.0 g of your fungal biomass (lyophilized and homogenized is best).
  • Add the sample to a round-bottom flask with 20 mL of ethanol and 2 mL of an aqueous KOH solution (50% w/v).
  • Reflux the mixture for 1 hour to saponify the lipids and release free sterols.
  • After cooling, transfer the mixture to a separation funnel and extract the unsaponifiable matter (which contains the sterols) three times with 10 mL of n-hexane each time.
  • Combine the n-hexane layers and wash with distilled water until neutral. Evaporate the n-hexane under a gentle stream of nitrogen.

2. Derivatization

  • To the dried sterol extract, add 50 µL of pyridine and 50 µL of BSTFA (with 1% TMCS).
  • Vortex the mixture and heat at 60°C for 30 minutes to convert the sterols into their TMS ether derivatives.
  • After cooling, the sample is ready for GC/MS injection.

3. GC/MS Instrumental Analysis

  • GC Column: Use a non-polar to mid-polar capillary column (e.g., 5% phenyl polysilphenylene-siloxane, 30 m length, 0.25 mm i.d., 0.25 µm film thickness).
  • Temperature Program: A suitable gradient might be: start at 180°C, ramp at 15°C/min to 280°C, then at 2°C/min to 300°C, and hold for 20 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS Detection:
    • For full discovery and characterization, use Full Scan mode (e.g., m/z 50–500).
    • For sensitive and selective quantification of this compound and other specific minor sterols, switch to Selected Ion Monitoring (SIM) mode. Monitor the molecular ion and key high-mass fragments for this compound and your internal standard.

Structural Comparison of Key Fungal Sterols

This table will help you understand where this compound fits among related sterols, which is critical for its identification [2].

Sterol Molecular Formula Molecular Weight (g/mol) Key Double Bond Positions Primary Biological Source
This compound C₂₈H₄₈O [2] 400.69 [2] Δ⁷ [2] Fungi (e.g., Cordyceps sinensis) [2]
Ergosterol C₂₈H₄₄O [2] 396.65 [2] Δ⁵,⁷,²² [2] Primary sterol in most fungi [3]
22-Dihydroergosterol C₂₈H₄₆O [2] 398.66 [2] Δ⁵,⁷ [2] Fungal biosynthetic intermediate [2]
Lanosterol C₃₀H₅₀O [2] 426.72 Varies (precursor) Universal biosynthetic precursor in fungi and animals [2]

Experimental Workflow for this compound Analysis

Below is a flowchart summarizing the key steps in the analytical process.

Start Start: Fungal Biomass Saponification Saponification with Ethanol & KOH Start->Saponification Extraction Liquid-Liquid Extraction with n-Hexane Saponification->Extraction Derivatization Derivatization (BSTFA + TMCS) Extraction->Derivatization GCMSAnalysis GC/MS Analysis Derivatization->GCMSAnalysis DataProcessing Data Processing & Identification GCMSAnalysis->DataProcessing

References

Comprehensive Comparative Analysis of Fungisterol versus Other Fungal Sterols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fungal Sterols

Sterols represent essential molecular components in fungal cellular architecture and physiological functioning, serving as critical structural elements in membrane systems and as precursor molecules for various bioactive compounds. Unlike plants that primarily produce phytosterols and animals that synthesize cholesterol, fungi possess a diverse sterol profile with ergosterol being the most predominant and well-characterized in many species. Among these fungal sterols, fungisterol (ergost-Δ⁷-enol) represents a significant sterol variant that appears either as an end-product sterol in certain fungal lineages or as a biosynthetic intermediate in others. Understanding the distinct properties, distribution patterns, and functional characteristics of this compound compared to other fungal sterols provides valuable insights for researchers investigating fungal physiology, antifungal drug mechanisms, and phylogenetic relationships within the fungal kingdom. This comparative guide examines the structural characteristics, biosynthetic pathways, experimental analyses, and functional significance of this compound in relation to other prominent fungal sterols, with particular emphasis on practical implications for drug development professionals and research scientists working with fungal systems.

Comparative Profiles of Major Fungal Sterols

Table 1: Structural and Functional Comparison of Major Fungal Sterols

Sterol Systematic Name Carbon Atoms Double Bond Positions Side Chain Structure Primary Fungal Groups Key Functional Roles
This compound Ergost-Δ⁷-enol 28 Δ⁷ 24-methyl Rust fungi, some Basidiomycetes Membrane component in spores, may confer structural stability
Ergosterol 24R-methyl-cholesta-5,7,22(E)-trienol 28 Δ⁵,⁷,²² 24-methyl with trans double bond at C22-23 Most Ascomycota and Basidiomycota Primary membrane sterol, UV protection, virulence factor
Cholesterol Cholest-5-en-3β-ol 27 Δ⁵ Unmethylated Early-diverging fungal lineages Membrane component in primitive fungi, precursor to steroid hormones
24-Ethyl Cholesterol Stigmast-5-en-3β-ol 29 Δ⁵ 24-ethyl Glomeromycota Structural membrane component
Brassicasterol 24β-methyl-cholesta-5,22-dienol 28 Δ⁵,²² 24-methyl with trans double bond at C22-23 Taphrinales, hypogeous Pezizales Membrane component in specialized fungi
22-Dihydroergosterol Ergosta-5,7-dienol 28 Δ⁵,⁷ Saturated at C22-23 Dimargaritales, Harpellales, Kickxellales Primary membrane sterol in specific zygosporic fungi

The diversity of fungal sterols reflects both evolutionary relationships and adaptive specializations across different fungal taxa. This compound occupies a distinctive niche primarily as a dominant sterol in certain fungal spores, particularly in rust fungi (Pucciniales) where it constitutes a major component of the sterol profile [1]. This specific distribution suggests potential functional specialization related to dormancy survival or environmental resistance properties required in fungal spores. In contrast, ergosterol serves as the predominant membrane sterol across most fungal species, contributing to membrane fluidity, permeability, and functionality [2]. The structural differences between these sterols, particularly the position of double bonds in the sterol nucleus and modifications in the side chain, significantly influence their biophysical properties and biological functionalities within fungal membranes and cellular processes.

Table 2: Distribution Patterns of Major Sterols Across Fungal Taxa

Fungal Group Predominant Sterol(s) Alternative Sterols Notable Exceptions
Early-diverging fungi Cholesterol 24-ethyl-Δ⁵ sterols Some species lack sterols entirely
Chytridiomycota Cholesterol, 24-ethyl-Δ⁵ sterols Varies by species Structural diversity across lineages
Zygosporic fungi Varies by order Ergosterol, 22-dihydroergosterol Order-specific patterns (e.g., Entomophthorales: 24-methyl cholesterol)
Glomeromycota 24-ethyl cholesterol - Consistent pattern across this group
Ascomycota Ergosterol Brassicasterol (Taphrinales) Pneumocystis uses cholesterol
Basidiomycota Ergosterol This compound (rust fungi), 24-ethyl cholest-7-enol Some polypores show distinct profiles

The distribution of sterols across fungal taxa follows phylogenetic patterns that provide insights into evolutionary relationships. Research indicates a general trend from cholesterol and other Δ⁵ sterols in early-diverging fungal species toward ergosterol in later-diverging fungi [2]. However, significant deviations from this pattern exist, with this compound representing one such deviation in specific taxonomic groups. Each of the three monophyletic lineages of zygosporic fungi exhibits distinctive major sterols, including ergosterol in Mucorales, 22-dihydroergosterol in Dimargaritales, Harpellales, and Kickxellales, and 24-methyl cholesterol in Entomophthorales [2]. These distribution patterns not only reflect evolutionary history but also have practical implications for antifungal drug development, as sterol biosynthesis pathways represent prime targets for therapeutic intervention.

Biosynthesis Pathways and Metabolic Relationships

The biosynthesis of fungal sterols follows a complex metabolic pathway beginning with the cyclization of 2,3-oxidosqualene to lanosterol, which then undergoes a series of enzymatic modifications including demethylations, desaturations, and side-chain alterations. Within this pathway, this compound occupies a specific position as an intermediate in the ergosterol biosynthesis route in many fungal species, while serving as an end-product in others. The metabolic relationship between this compound and ergosterol involves the C-5 desaturation step, where this compound (ergost-Δ⁷-enol) can be converted to episterol (ergosta-5,7-dienol) and subsequently to ergosterol through additional modifications including the introduction of a double bond at C-22 in the side chain [3]. The diagram below illustrates the key biosynthetic relationships and branch points for major fungal sterols:

G Lanosterol Lanosterol 4,4-Dimethylergosta-8,14,24(28)-trienol 4,4-Dimethylergosta-8,14,24(28)-trienol Lanosterol->4,4-Dimethylergosta-8,14,24(28)-trienol C14-demethylation 4-Methylergosta-8,24(28)-dienol 4-Methylergosta-8,24(28)-dienol 4,4-Dimethylergosta-8,14,24(28)-trienol->4-Methylergosta-8,24(28)-dienol C4-demethylation Ergosta-8,24(28)-dienol Ergosta-8,24(28)-dienol 4-Methylergosta-8,24(28)-dienol->Ergosta-8,24(28)-dienol C4-demethylation Ergosta-5,8,24(28)-trienol Ergosta-5,8,24(28)-trienol Ergosta-8,24(28)-dienol->Ergosta-5,8,24(28)-trienol C5-desaturation This compound This compound Ergosta-8,24(28)-dienol->this compound C7-desaturation (Alternative pathway) Episterol Episterol Ergosta-5,8,24(28)-trienol->Episterol C7-desaturation Brassicasterol Brassicasterol Ergosta-5,8,24(28)-trienol->Brassicasterol C24(28)-reduction (Specific taxa) Ergosterol Ergosterol Episterol->Ergosterol C24(28)-reduction C22-desaturation This compound->Episterol C5-desaturation 22-Dihydroergosterol 22-Dihydroergosterol 24-Ethyl Cholesterol 24-Ethyl Cholesterol Cholesterol Cholesterol Early Pathway Intermediate Early Pathway Intermediate Early Pathway Intermediate->22-Dihydroergosterol DHK clade pathway Early Pathway Intermediate->24-Ethyl Cholesterol Glomeromycota pathway Early Pathway Intermediate->Cholesterol Early-diverging fungi

The biosynthesis of sterols in fungi is characterized by multiple pathway variations that lead to different end products depending on taxonomic group and environmental conditions. The diagram illustrates how this compound branches from the main ergosterol pathway at ergosta-8,24(28)-dienol through C-7 desaturation, creating ergost-Δ⁷-enol (this compound) [3]. In fungi where ergosterol is the final product, this compound typically serves as a transient intermediate that is further modified through C-5 desaturation to continue toward ergosterol formation. However, in certain fungal groups such as rust fungi, this pathway is truncated, making this compound a terminal product that accumulates as the major sterol component [1]. This metabolic decision point is regulated by substrate specificity of enzymes and gene expression patterns that vary across fungal taxa.

Recent research has revealed that fungi employ sophisticated regulatory mechanisms to maintain sterol homeostasis, including targeted upregulation of specific sterol biosynthesis genes in response to given perturbations in ergosterol biosynthesis [4]. This regulatory system exhibits a higher degree of precision than previously recognized, with distinct transcription factors activated in response to inhibition of specific enzymes in the sterol biosynthesis pathway. For example, in Neurospora crassa, inhibition of ERG24 and ERG2 activates transcription factors SAH-2 and AtrR, resulting in upregulation of erg24, erg2, erg25, and erg3 genes, while inhibition of ERG11/CYP51 activates transcription factor NcSR, leading to upregulation of erg11 and erg6 [4]. This sophisticated regulatory network ensures that fungi can maintain functional membrane properties even when facing disruptions to their primary sterol biosynthesis pathway.

Experimental Analysis Methodologies

The comparative analysis of fungal sterols relies on standardized experimental protocols that enable accurate identification and quantification of different sterol molecules. The most widely employed methodology combines chromatographic separation techniques with mass spectrometric detection to characterize the diverse sterol profiles present in fungal samples [1]. The following diagram illustrates a generalized workflow for sterol analysis from fungal samples:

G Fungal Culture Fungal Culture Biomass Harvesting Biomass Harvesting Fungal Culture->Biomass Harvesting Spore Collection Spore Collection Spore Collection->Biomass Harvesting Lipid Extraction\n(Soxhlet/Bligh-Dyer) Lipid Extraction (Soxhlet/Bligh-Dyer) Biomass Harvesting->Lipid Extraction\n(Soxhlet/Bligh-Dyer) Saponification\n(KOH/NaOH in ethanol) Saponification (KOH/NaOH in ethanol) Lipid Extraction\n(Soxhlet/Bligh-Dyer)->Saponification\n(KOH/NaOH in ethanol) Sterol Extraction\n(Hexane/diethyl ether) Sterol Extraction (Hexane/diethyl ether) Saponification\n(KOH/NaOH in ethanol)->Sterol Extraction\n(Hexane/diethyl ether) Derivatization\n(Silylation/acetylation) Derivatization (Silylation/acetylation) Sterol Extraction\n(Hexane/diethyl ether)->Derivatization\n(Silylation/acetylation) GC-MS Analysis GC-MS Analysis Derivatization\n(Silylation/acetylation)->GC-MS Analysis HPLC-MS/MS HPLC-MS/MS Derivatization\n(Silylation/acetylation)->HPLC-MS/MS Sterol Identification\n(Retention time, mass spectrum) Sterol Identification (Retention time, mass spectrum) GC-MS Analysis->Sterol Identification\n(Retention time, mass spectrum) HPLC-MS/MS->Sterol Identification\n(Retention time, mass spectrum) Quantitation\n(Internal standards) Quantitation (Internal standards) Sterol Identification\n(Retention time, mass spectrum)->Quantitation\n(Internal standards) Data Analysis\n(Profile comparison) Data Analysis (Profile comparison) Quantitation\n(Internal standards)->Data Analysis\n(Profile comparison) Functional Assays\n(Membrane properties) Functional Assays (Membrane properties) Data Analysis\n(Profile comparison)->Functional Assays\n(Membrane properties)

Table 3: Experimental Methods for Sterol Analysis in Fungi

Method Category Specific Techniques Key Applications Limitations & Considerations
Sample Preparation Soxhlet extraction, Bligh-Dyer method, saponification Total lipid extraction, separation of neutral lipids Potential loss of labile sterols during saponification
Separation Methods Gas chromatography (GC), High-performance liquid chromatography (HPLC) Separation of individual sterols prior to detection GC requires derivatization for most sterols
Detection & Identification Mass spectrometry (MS), Nuclear magnetic resonance (NMR) Structural identification and confirmation Reference standards needed for definitive identification
Quantitation Approaches Internal standardization, stable isotope dilution Accurate measurement of sterol concentrations Response factors vary among different sterols
Functional Characterization Sterol auxotroph assays, membrane fluidity measurements Assessment of sterol function in membrane systems Requires specialized microbial or artificial membrane systems

The experimental characterization of this compound and other fungal sterols typically begins with appropriate fungal cultivation under defined conditions, as growth medium and environmental factors can significantly influence sterol profiles [1]. For spore-focused analyses, researchers often employ specialized spore collection methods including spore print techniques or density gradient centrifugation to obtain sufficient material for analysis. The extraction phase utilizes organic solvents such as chloroform-methanol mixtures in either the Bligh-Dyer or Soxhlet extraction protocols to comprehensively extract lipid components from fungal biomass. This is frequently followed by saponification with alcoholic potassium or sodium hydroxide to hydrolyze sterol esters and release free sterols, which are then extracted with non-polar solvents like hexane or diethyl ether.

For analytical separation and detection, gas chromatography-mass spectrometry (GC-MS) has emerged as the gold standard for sterol analysis, providing both high separation efficiency and definitive structural information [1]. Prior to GC-MS analysis, sterols are typically derivatized through silylation or acetylation to improve volatility and chromatographic behavior. The identification of this compound specifically relies on its characteristic mass spectral fragmentation pattern showing a molecular ion at m/z 400 and key fragments at m/z 385, 367, 315, 297, and 271, along with its chromatographic retention behavior relative to known standards. Complementary techniques including high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offer alternative analytical approaches that avoid the need for derivatization and can provide improved sensitivity for certain applications. Quantitative analysis incorporates internal standardization with deuterated or otherwise structurally similar sterols that correct for analytical variability and enable accurate concentration measurements across multiple samples.

Research Applications and Significance

The comparative analysis of this compound versus other fungal sterols extends beyond basic biochemical characterization to encompass significant practical applications in multiple research domains. In the field of antifungal drug development, understanding the distinct biosynthetic pathways and functional properties of different fungal sterols informs targeted therapeutic strategies. The predominant fungal sterol ergosterol serves as the primary molecular target for several major classes of antifungal drugs, including azoles that inhibit the CYP51-dependent C14-demethylation step and polyenes that directly interact with membrane-bound ergosterol [2]. However, the presence of this compound as either an intermediate or terminal product in certain pathogenic fungi has implications for drug susceptibility and potential resistance mechanisms, as alterations in sterol biosynthesis pathways can affect antifungal efficacy. Research has demonstrated that targeted inhibition of sterol methyltransferase (SMT) and sterol C14-demethylase (CYP51) enzymes effectively disrupts normal sterol profiles in pathogenic fungi, compromising membrane integrity and cellular viability [5].

In ecological and evolutionary research, sterol profiles serve as informative biomarkers for fungal phylogenetics and taxonomic classification. Studies have revealed clear phylogenetic patterns in sterol distribution, with early-diverging fungal lineages typically producing cholesterol and other Δ⁵ sterols, while later-diverging fungi predominantly synthesize ergosterol [2]. Within this broader evolutionary context, the presence of this compound as a major sterol component in specific taxonomic groups such as rust fungi provides valuable chemotaxonomic markers that complement molecular phylogenetic approaches. Furthermore, the practice of using ergosterol as a biomarker for fungal biomass estimation in environmental samples requires careful consideration of this sterol diversity, as certain fungal taxa including Glomeromycota produce minimal ergosterol while accumulating 24-ethyl cholesterol instead [2]. This limitation underscores the importance of comprehensive sterol analyses that account for taxonomic diversity when interpreting environmental fungal communities.

From a functional perspective, ongoing research investigates how specific structural modifications in sterol molecules influence their biophysical properties and biological activities within fungal membranes. The position and number of double bonds in the sterol nucleus, such as the Δ⁷ configuration characteristic of this compound compared to the Δ⁵,⁷ configuration of ergosterol, significantly affect membrane fluidity, permeability, and microdomain organization. These structure-function relationships have implications for understanding fungal stress adaptation mechanisms and developing novel approaches to disrupt pathogenic fungal growth. Additionally, the dynamic regulation of sterol biosynthesis during fungal development, such as the observed shifts between C28/C29-Δ⁵,⁷-sterols in trophozoites and C29-Δ⁵-sterols in mature cysts of Acanthamoeba castellanii, highlights the importance of sterol compositional changes in fungal life cycle transitions and differentiation processes [5].

Conclusion

The comprehensive comparison of this compound with other fungal sterols reveals a complex landscape of structural diversity, biosynthetic complexity, and functional specialization across the fungal kingdom. While ergosterol rightfully maintains its status as the predominant and most extensively characterized fungal sterol, this compound occupies an important biological niche as either a biosynthetic intermediate in the ergosterol pathway or a terminal sterol product in specific taxonomic groups, particularly certain Basidiomycetes including rust fungi. The distinct structural features of this compound, characterized by its Δ⁷ double bond position and C-24 methylated side chain, confer unique biophysical properties that influence membrane structure and function in fungi where it accumulates as a major sterol component.

References

Experimental Data on Fungisterol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data and experimental contexts for Fungisterol from the search results.

Bioactivity Assessed Experimental Model/System Key Quantitative Results Citation
Insecticidal (Repellency) Bedbugs (Cimex lectularius), Filter paper method [1] 75% repellency after >1 hour exposure (not significantly different from positive control, Neocidol, at 74%) [1] [1]
Insecticidal (Toxicity) Bedbugs (Cimex lectularius), Contact bioassay [1] LC50 of 25.73 mg/L after 24 hours of exposure [1] [1]
Antiviral (Computational Binding Affinity) Molecular Docking against West Nile Virus proteins [2] Binding Affinity: -7.4 kcal/mol (Methyltransferase, PDB: 2OY0); -6.2 kcal/mol (Envelope Glycoprotein, PDB: 2I69) [2] [2]

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the search results.

Protocol for Insecticidal Repellency and Toxicity Testing [1]

This protocol was used to evaluate this compound's effects against bedbugs.

  • Bioassay Tests: Repellency and mortality assays were conducted under laboratory conditions of 25 ± 2°C and 75 ± 2% relative humidity.
  • Repellency Test: The filter paper method was used. One half of a Whatman filter paper was treated with the test compound dissolved in acetone, while the other half was treated with acetone alone (control). Ten bedbugs were introduced along the middle line. The distribution of bedbugs in the two halves was recorded after 0.5, 1, 2, 6, and 24 hours. Percentage repellency was calculated as (C - T) / (C + T) * 100, where C and T are the number of bedbugs in the control and treated halves, respectively. All tests were performed in triplicate.
  • Toxicity (Mortality) Test: Circular filter papers (Whatman No. 2, 90 mm diameter) were treated by spraying 2 mL of the pure compound at various concentrations (e.g., 0.25% to 1.4% v/v in acetone). After air-drying, ten bedbugs were introduced into each petri dish. Mortality rates were recorded after 24, 48, and 72 hours of exposure, and the LC50 (lethal concentration to kill 50% of the population) was determined. Assays were conducted in triplicate.
Protocol for Computational Antiviral Analysis [2]

This in silico study evaluated this compound as a potential inhibitor of West Nile virus proteins.

  • Molecular Docking: A panel of natural compounds, including this compound, was screened against West Nile virus methyltransferase (PDB ID: 2OY0) and envelope glycoprotein (PDB ID: 2I69) using molecular docking. This computational method predicts the preferred orientation and binding affinity (in kcal/mol) of a small molecule (ligand) when bound to a target protein. A more negative binding affinity value indicates a stronger and more favorable binding interaction.
  • Analysis: The binding affinity of this compound was reported and compared with other compounds. Substances with higher binding affinities were subjected to further computational analysis, such as molecular dynamics simulations, to assess the stability of the protein-ligand complex.

Fungal Stress Signaling Pathways

The search results indicate that stress response pathways in fungi can enhance their tolerance to fungicides and antifungal agents [3]. While the studies did not involve this compound specifically, understanding these pathways is crucial for researching antifungal resistance. The diagram below visualizes these key pathways.

AntifungalAgent Antifungal Agent (Chemical or Peptide) CellMembrane Cell Membrane Disturbance AntifungalAgent->CellMembrane CellWallStress Cell Wall Stress AntifungalAgent->CellWallStress OxidativeStress Oxidative Stress AntifungalAgent->OxidativeStress OsmoticStress Osmotic Stress AntifungalAgent->OsmoticStress Hog1 HOG1 Pathway Activation CellMembrane->Hog1 Mkc1 MKC1 Pathway Activation CellWallStress->Mkc1 OxidativeStress->Hog1 OsmoticStress->Hog1 GeneExpression Altered Gene Expression Hog1->GeneExpression Mkc1->GeneExpression FungalTolerance Fungal Tolerance to Treatment GeneExpression->FungalTolerance

Key stress signaling pathways in fungi that confer tolerance to antifungal agents.

Suggestions for Further Research

The search results are limited for a full pharmaceutical comparison. To build a more comprehensive guide, you may need to:

  • Conduct a Targeted Literature Search: Use scientific databases (e.g., SciFinder, PubMed) to search specifically for studies comparing this compound's efficacy to standard antifungal drugs like those in the azole class.
  • Define the Scope of Comparison: Clarify the "alternatives" for comparison. Are they other natural compounds, specific synthetic fungicides, or major pharmaceutical drugs? This will guide a more effective search for head-to-head experimental data.
  • Investigate Pharmaceutical Properties: Look for research on this compound's ADMET properties, mechanism of action at the molecular level, and any clinical trial data, as this information was absent from the current search results.

References

Validation Requirements and Principles

Author: Smolecule Technical Support Team. Date: February 2026

The core purpose of fungistasis testing is to prove that a sterility test can detect fungal contamination even in the presence of a product's antimicrobial activity [1]. Major pharmacopoeias (US, European, and Japanese) require this validation for every new product and when test conditions change [1].

The table below outlines the two primary methods for conducting this test:

Method Name Key Principle Core Process
Membrane Filtration [1] Physically removes antimicrobial agents via filtration and rinsing. The product is filtered through a membrane (pores ≤0.45µm) that retains microbes. The membrane is rinsed to remove preservatives and then incubated on culture media.
Direct Inoculation [1] Neutralizes antimicrobial agents within the culture media. The product is diluted or neutralizing agents are added directly to the culture media before the product is inoculated and incubated.

These methods ensure that any failure of fungi to grow is due to actual sterility of the product, and not because the product's antifungal properties are inhibiting growth during the test itself [1].

Scientific Context of Fungisterol

Understanding what this compound is provides context for why validating its activity is important. Available information describes it as a bio-active sterol produced by certain fungi [2]. Scientific literature indicates it can be isolated from mutant strains of yeast like Saccharomyces cerevisiae [3].

Research into fungal stress response is relevant to fungistasis. Fungi activate specific signalling pathways (like the Hog1 MAP kinase pathway) to enhance their tolerance to chemical fungicides and antifungal proteins [4]. The following diagram illustrates a generalised fungal stress response pathway based on this concept.

FungalStressResponse AntifungalAgent Antifungal Agent (e.g., this compound) StressSensor Stress Sensor (e.g., Cell Wall/Membrane) AntifungalAgent->StressSensor SignalingCascade Signaling Cascade (MAPK Pathways) StressSensor->SignalingCascade CellularResponse Cellular Response SignalingCascade->CellularResponse Tolerance Enhanced Tolerance & Survival CellularResponse->Tolerance

Important Limitations in Current Data

A significant challenge in compiling the guide you requested is the lack of publicly available, specific experimental data for this compound.

  • No Direct Validation Protocols: The search results confirm the necessity of validation but do not contain step-by-step experimental methodologies specifically for this compound.
  • No Quantitative Data: Results lack the supporting quantitative data (like minimum inhibitory concentrations, growth rates, or neutralization efficacy) needed for a performance comparison table against other antifungal agents.
  • Focus on General Principles: Available information describes the regulatory framework and general scientific principles, but not product-specific validation data.

References

Chemical and Functional Comparison of Fungal Sterols

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics of fungisterol and other major sterols found in fungi, based on the information gathered.

Compound Name Primary Natural Source Key Structural Features Known Biological Roles & Research Context
This compound [1] [2] Fungi (e.g., Agaricus bisporus), Sponges, Algae 24-Methyl-5α-cholest-7-en-3β-ol (C28H48O) [2] Membrane component in fungi [1]; role in chemical communication (pheromone) in other species [2].
Ergosterol [1] Fungi Δ5,7 sterol, 28-carbon skeleton Primary fungal sterol; crucial for membrane fluidity and integrity; precursor to Vitamin D2 [1].
Ergosta-7,22-dienol [1] Fungi (e.g., Agaricus bisporus) Δ7,22 sterol Minor sterol component in button mushrooms [1].
Lanosterol [1] Fungi, Animals Tetracyclic triterpenoid Key biosynthetic precursor in the sterol synthesis pathway [1].

Experimental Insights on Sterol Analysis

While data directly comparing the performance of these sterols is limited, recent research details methodologies for their extraction and quantification, which are foundational for comparative studies.

  • Sample Preparation: Fresh or preserved mushroom samples are lyophilized (freeze-dried) and homogenized into a fine powder [1].
  • Lipid Extraction: The powder undergoes ultrasonic-assisted extraction using an organic solvent mixture, typically n-hexane or dichloromethane-methanol [1].
  • Derivatization and Analysis: The extracted sterols are converted to trimethylsilyl derivatives to enhance volatility for analysis by Gas Chromatography/Mass Spectrometry (GC/MS). Quantification is performed using internal standards like 5α-cholestane [1].

This methodology was used to show that preservation techniques significantly impact sterol content. For example, ergosterol levels in pickled and dried button mushrooms were reduced to 280 ± 30 mg/100 g and 190 ± 20 mg/100 g (dry weight), respectively, compared to 610 ± 20 mg/100 g in fresh mushrooms [1]. This demonstrates how processing can alter sterol profiles.

Guidance for Further Research

To build a more robust comparison for drug development, you may need to consult specialized resources.

  • Consult Primary Literature: Use academic databases like PubMed and Scopus to search for specific studies on the antifungal activity, membrane dynamics, or biosynthetic pathways of minor fungal sterols.
  • Explore Biochemical Databases: Resources like the BRENDA Enzyme Database or KEGG Pathway can provide detailed information on the enzymes involved in sterol biosynthesis, helping to map the relationships between these compounds.
  • Investigate Drug Mechanisms: The antifungal drug target pathway is well-established. The diagram below outlines the general stress response signaling in fungi triggered by antifungal agents, which often involves the inhibition of sterol biosynthesis [3] [4].

G AntifungalAgent Antifungal Agent CellMembrane Cell Membrane/Membrane-Bound Receptor AntifungalAgent->CellMembrane SignalTransduction Signal Transduction (e.g., MAPK Cascades) CellMembrane->SignalTransduction StressTranscription Stress-Responsive Transcription Factors SignalTransduction->StressTranscription CellularResponse Cellular Response (Ergosterol Biosynthesis Repression, Oxidative Defense, Osmolyte Production) StressTranscription->CellularResponse

References

Chemical and Functional Comparison of Sterols

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information for fungisterol and some related sterols, which are often considered in parallel research contexts.

Compound Name Core Structure & Key Features Reported Bioactivities & Research Context Organism Source
This compound [1] [2] Ergostanoid skeleton (C28H48O); Δ7 double bond [1]. Insecticidal (bedbug repellency and toxicity) [2] [3]; potential anti-inflammatory and antioxidant properties based on preliminary research [1]. Fungi (e.g., Cordyceps sinensis); Plant resin (Commiphora africana) [1] [2].
Ergosterol [4] [1] Ergostanoid skeleton (C28H44O); Δ5, Δ7, Δ22 double bonds [1]. Primary sterol in fungal cell membranes; target of most clinical antifungal drugs (azoles, allylamines, morpholines) [4]. Fungi, some trypanosomatids, and green algae [4].
Ergosterol Peroxide [4] Ergosterol derivative with an endoperoxide bridge. Broad bioactivity: anti-tumor, immunomodulatory, anti-inflammatory, antimicrobial in various studies [4]. Various fungi, sponges, and vascular plants [4].
Beta-Sitosterol [2] [4] Plant sterol (campestane skeleton); often a 24-ethyl cholesterol derivative [4]. Isolated alongside this compound in bioactive plant extracts; common plant membrane insert [2] [4]. Widespread in vascular plants [4].

Experimental Data on this compound Bioactivity

The most concrete experimental data for this compound comes from a recent study on its insecticidal activity.

  • Experimental Protocol: Researchers isolated this compound from the dichloromethane extract of Commiphora africana resin using column chromatography. Its repellency and toxicity were tested against bedbugs (Cimex lectularius) [2] [3].
    • Repellency Assay: A filter paper was divided into treated and untreated halves. Bedbugs were placed along the midline, and their distribution was recorded after five minutes to calculate the percentage repellency [3].
    • Toxicity (Mortality) Assay: Filter papers were treated with various concentrations of this compound. Bedbugs were exposed, and mortality was recorded after 24 hours to determine the lethal concentration (LC50) [2] [3].
  • Key Findings: In this study, this compound demonstrated 75% repellency and an LC50 of 25.73 mg/L after 24 hours, showing the highest activity among the isolated compounds [2] [3].

Research Pathways and Potential Alternatives

When considering alternatives to this compound, researchers often look at compounds with structural similarities or those that function in related biological pathways. The following diagram outlines key sterol biosynthetic and cellular response pathways relevant to this field.

SterolPathways Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cyclization 4,4-Dimethyl Sterols 4,4-Dimethyl Sterols Lanosterol->4,4-Dimethyl Sterols Demethylation Ergosterol Ergosterol Membrane Function Membrane Function Ergosterol->Membrane Function This compound This compound This compound->Membrane Function Insecticidal Activity Insecticidal Activity Membrane Function->Insecticidal Activity  Potential Mechanism Stress Response Stress Response Detoxification Genes\n(e.g., Transporters) Detoxification Genes (e.g., Transporters) Stress Response->Detoxification Genes\n(e.g., Transporters)  Upregulates 4-Methyl Sterols 4-Methyl Sterols 4,4-Dimethyl Sterols->4-Methyl Sterols Demethylation 4-Methyl Sterols->Ergosterol Alkylation & Desaturation 4-Methyl Sterols->this compound Different Desaturation Environmental Stress\n(e.g., Chemicals, ROS) Environmental Stress (e.g., Chemicals, ROS) Environmental Stress\n(e.g., Chemicals, ROS)->Stress Response  Activates Detoxification Genes\n(e.g., Transporters)->Insecticidal Activity  May Counteract

Based on this framework, here are specific research directions for identifying this compound alternatives:

  • Explore Sterol Biosynthesis Intermediates: Investigate other sterols in the ergosterol pathway (e.g., 4,4-dimethyl sterols or 4-methyl sterols) [4]. These share the core scaffold but have different modifications, which can lead to varied bioactivities and potentially lower toxicity.
  • Investigate Sterols from Diverse Ecological Sources: Source sterols from organisms like green algae (e.g., Chlamydomonas) and amoebae, which produce ergosterol and other related sterols via different biochemical pathways [4]. This phylogenetic diversity can be a source of novel compound variants.
  • Target Fungal Stress Response Systems: Consider chemicals that activate conserved fungal stress pathways, like the Yap1 signaling pathway [5]. This pathway is triggered by oxidative and chemical stress, and its activation can lead to cell death, which is a valuable mode of action for antifungal development.

References

Current Focus in Antifungal Research

Author: Smolecule Technical Support Team. Date: February 2026

The search results indicate that recent scientific reviews are centered on the challenges and future directions of antifungal therapy as a whole, rather than on evaluating specific compounds like Fungisterol [1] [2].

Key research priorities include:

  • Overcoming drug resistance and the toxicity of existing treatments [1] [2].
  • Developing new agents with novel mechanisms of action, such as targeting fungal cell wall synthesis, key proteins, or mitochondrial metabolism [1].
  • Exploring innovative strategies like drug repurposing, nanotechnology, antifungal peptides, and immunotherapy [2].

Established Antifungal Drug Classes

While data on this compound is unavailable, the following table summarizes the mechanisms and limitations of current first-line antifungal drug classes, which are the benchmarks for any new agent [2].

Drug Class Primary Mechanism of Action Key Resistance Mechanisms
Polyenes (e.g., Amphotericin B) Binds to ergosterol in the fungal cell membrane, forming pores that cause ion leakage and cell death [2]. Mutations in the ergosterol biosynthesis pathway (e.g., in genes like ERG2, ERG3, ERG6, ERG11), leading to depletion of ergosterol in the membrane [2].
Azoles (e.g., Fluconazole) Inhibits the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol [2]. Upregulation of drug efflux pumps; mutations in the target enzyme (e.g., ERG11); biofilm formation [1].
Echinocandins (e.g., Caspofungin) Inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall [1]. Mutations in the subunits of the β-(1,3)-D-glucan synthase enzyme (e.g., FKS1, FKS2) [1].
Pyrimidine Analogs (e.g., Flucytosine) Converted to 5-fluorouracil within the fungus, which is then incorporated into RNA, inhibiting protein synthesis, or inhibits DNA synthesis [2]. Mutations in the enzymes involved in its transport (cytosine permease) and metabolism (e.g., FCY1, FCY2, FUR1) [2].

Potential Experimental Pathways

Based on the identified mechanisms of existing drugs and research trends, here are experimental approaches you could consider to evaluate this compound.

1. Mechanism of Action Studies

  • Ergosterol Binding & Localization: Use fluorescently labeled this compound and confocal microscopy to see if it co-localizes with ergosterol in the fungal membrane. You could compare its binding affinity to that of Amphotericin B using isothermal titration calorimetry (ITC).
  • Cell Wall Stress Assays: Since the cell wall is a major target for new drugs [1], you could treat fungi with sub-lethal doses of this compound and monitor the activation of the Cell Wall Integrity (CWI) pathway. This can be done by measuring the phosphorylation of key MAP kinases (e.g., Mkc1 in C. albicans) via western blot [3].
  • Transcriptomic Analysis: Perform RNA sequencing on fungal cells treated with this compound. The changes in gene expression can be mapped to specific stress pathways (like CWI or High-Osmolarity Glycerol - HOG) [3], providing a signature of its action.

2. Resistance and Tolerance Profiling

  • Evolutionary Pressure Assays: Passage fungi for multiple generations in sub-inhibitory concentrations of this compound to see if resistance develops. Subsequent genomic sequencing can identify mutations that reveal the drug's target.
  • Synergy Testing: Test this compound in combination with established drugs (e.g., azoles, echinocandins) against clinical isolates. Checkerboard assays can determine if there is a synergistic effect, which is a key strategy for overcoming resistance [1] [2].

The diagram below illustrates how these experimental workflows can be structured to systematically characterize a novel antifungal compound like this compound.

G cluster_moa Mechanism of Action (MoA) cluster_efficacy Efficacy & Resistance cluster_synergy Combination Therapy Start This compound Characterization MoA1 Membrane Targeting Assays Start->MoA1 MoA2 Cell Wall Stress Assays Start->MoA2 MoA3 Transcriptomic Analysis Start->MoA3 Eff1 In vitro Susceptibility Testing (MIC) Start->Eff1 Eff2 Time-Kill Kinetics Start->Eff2 Eff3 Resistance Development Assays Start->Eff3 Syn1 Checkerboard Assays Eff1->Syn1 Informs Eff3->Syn1 Informs Syn2 In vivo Model Validation Syn1->Syn2 Leads to

References

Available Scientific Data on Fungisterol

Author: Smolecule Technical Support Team. Date: February 2026

The search results indicate that Fungisterol is a known bio-active sterol produced by certain fungi [1]. A key study identified it as one of five compounds isolated from the resin of Commiphora africana and evaluated for its activity against bedbugs [2] [3].

The quantitative data from this insecticidal study is summarized in the table below. Please note that this data pertains to entomological research and not to antifungal or human therapeutic performance.

Compound/Blend Reported Bioactivity (vs. Bedbugs) Key Quantitative Data
This compound Repellency and Toxicity 75% repellency after >1 hour; LC50 of 25.73 mg/L after 24h [2] [3]
Neocidol (Positive Control) Repellency and Toxicity 74% repellency after >1 hour [2] [3]
Blend (this compound & other terpenes) Repellency and Toxicity No synergistic effect observed [2] [3]

Experimental Workflow for Bioactivity Testing

The methodology from the identified study on bedbugs can be summarized in the following workflow. This protocol is specific to insecticidal activity and may not be directly applicable to antifungal drug discovery.

G Start Start: C. africana Resin Collection A Solvent Extraction (Dichloromethane) Start->A B Column Chromatography (Silica Gel) A->B C Compound Identification (GC-MS, FTIR, NMR) B->C D Bioassay Testing C->D E1 Repellency Assay (Filter Paper Method) D->E1 E2 Toxicity Assay (Mortality Count) D->E2 F Data Analysis (LC50, Statistical Tests) E1->F E2->F

Research Gaps and Future Directions

The current search results highlight a significant gap in the literature regarding this compound's potential application in drug development for human fungal diseases.

  • Lack of Direct Antifungal Data: The available studies focus exclusively on insecticidal activity. I found no comparative data on its efficacy against human fungal pathogens (e.g., Candida or Aspergillus species), its mechanism of action on fungal cells, or its performance against established antifungal drugs like azoles or echinocandins [4] [5] [6].
  • Promising Research Pathways: Despite the gaps, the broader context suggests fruitful areas for investigation. This compound is a sterol, and the fungal membrane component ergosterol is a major target for existing antifungal drugs [5] [6]. Furthermore, research into novel antifungal compounds, including those from plant sources, is actively encouraged due to rising drug resistance [4] [7] [6].

How to Proceed with Comparative Research

For a comprehensive comparison guide, primary scientific literature is essential. Here are steps you can take to gather the necessary data:

  • Refine Your Search: Use specialized scientific databases like PubMed, Scopus, or Web of Science with more specific keywords, such as "this compound antifungal activity," "this compound MIC," or "this compound cytotoxicity."
  • Explore Related Compounds: Research is more abundant for structurally similar sterols, such as ergosterol itself (a key drug target) [5] [8] or other plant-derived sterols like beta-sitosterol (which was isolated alongside this compound) [2]. Investigating these could provide a useful comparative framework.
  • Establish Testing Protocols: To generate new comparative data, standard antifungal testing protocols (like those from CLSI or EUCAST) for determining Minimum Inhibitory Concentration (MIC), mechanism of action studies, and cytotoxicity assays would be required.

References

Fungisterol cross-validation methods

Author: Smolecule Technical Support Team. Date: February 2026

Cross-Validation Explained

Cross-validation is a model validation technique for assessing how results of a statistical analysis will generalize to an independent dataset [1]. It is primarily used to estimate a predictive model's performance in practice and flag problems like overfitting or selection bias [1].

The table below summarizes the main types of cross-validation:

Type Key Feature Best Use Cases
k-Fold [1] [2] [3] Randomly partitions data into 'k' equal-sized folds (subsets). Each fold serves as the validation set once, while the remaining 'k-1' folds are used for training. Common default choice; good for smaller datasets with balanced classes [3].
Stratified k-Fold [2] [3] Preserves the percentage of samples for each class in every fold. Essential for dealing with class imbalance. Classification tasks with imbalanced class distributions [3].
Leave-One-Out (LOO) [1] [4] A special case of k-Fold where 'k' equals the number of data points. Each iteration uses a single sample for validation and the rest for training. Very small datasets; computationally expensive [1].
Holdout Method [1] [3] Splits the dataset once into a training set and a test set (e.g., 80/20 split). Large datasets or for a quick, initial evaluation [3].
Repeated Holdout [1] [4] Repeats the holdout method multiple times with random splits. Results are averaged over the repetitions. Provides a more robust performance estimate than a single holdout.

Cross-Validation in Practice

For scientific research, cross-validation is often combined with hyperparameter tuning to build robust models and reliably estimate their performance.

  • Combining with Hyperparameter Tuning: Methods like Grid Search CV or Randomized Search CV are used to find the optimal model parameters [3]. These techniques perform cross-validation for each combination of hyperparameters, helping to select the model that generalizes best.
  • The Three-Way Holdout Method: A fundamental validation method involves splitting data into three sets [4]:
    • Training set: Used to train the model.
    • Validation set: Used for an unbiased evaluation during hyperparameter tuning.
    • Test set (Hold-out set): Used for the final evaluation on data not seen during training or validation.
  • Avoiding Data Leakage: It is critical to perform any data preprocessing (like normalization) after splitting the data and to fit the preprocessing parameters (e.g., mean and standard deviation) on the training set only, then apply them to the validation and test sets [2] [4]. Using a Pipeline can help automate this process correctly [2].

Experimental Workflow Diagram

The following diagram illustrates a typical nested cross-validation workflow, which is a rigorous method for both hyperparameter tuning and model evaluation [3]:

workflow Start Full Dataset OuterSplit Outer CV Loop (for model evaluation) Start->OuterSplit InnerSplit Inner CV Loop (for hyperparameter tuning) OuterSplit->InnerSplit HPSelect Select Best Hyperparameters InnerSplit->HPSelect TrainFinal Train Final Model on Outer Training Fold HPSelect->TrainFinal Evaluate Evaluate on Outer Test Fold TrainFinal->Evaluate Evaluate->OuterSplit Repeat for all outer folds Results Final Model Performance Estimate Evaluate->Results

References

×

XLogP3

8.5

UNII

XM6JVX97IY

Other CAS

516-78-9

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]

Dates

Last modified: 04-14-2024

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